3-(Difluoromethoxy)pyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)11-4-2-1-3-10-5(4)9/h1-3,6H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJOUYRTHKWERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651881 | |
| Record name | 3-(Difluoromethoxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947249-14-1 | |
| Record name | 3-(Difluoromethoxy)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947249-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethoxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethoxy)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)pyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(difluoromethoxy)pyridin-2-amine, a valuable building block in contemporary drug discovery. The difluoromethoxy group is a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This document details a multi-step synthesis commencing from readily available 3-hydroxypyridine. Each synthetic transformation is discussed in depth, with a focus on the causal factors influencing experimental design, reaction mechanism, and process optimization. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of the Difluoromethoxy Moiety in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[1] Among these, the difluoromethoxy (-OCHF₂) group has garnered considerable attention due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. This moiety can modulate the physicochemical properties of a parent molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. The pyridine scaffold is also a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals. The convergence of these two structural motifs in this compound creates a highly versatile intermediate for the synthesis of novel therapeutic agents targeting a wide range of diseases.
Proposed Synthetic Pathway: A Three-Step Approach
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 3-hydroxypyridine. This pathway involves:
-
Nitration of 3-hydroxypyridine to yield 3-hydroxy-2-nitropyridine.
-
O-Difluoromethoxylation of 3-hydroxy-2-nitropyridine to introduce the desired difluoromethoxy group.
-
Reduction of the nitro group to the corresponding amine, affording the final product.
This strategic approach isolates the sensitive functional group manipulations and allows for purification of the intermediates, ensuring a high-quality final product.
Caption: Proposed three-step synthetic pathway for this compound.
Part 1: Synthesis of 3-Hydroxy-2-nitropyridine
The initial step involves the regioselective nitration of 3-hydroxypyridine. The hydroxyl group is an activating ortho-, para-director, while the pyridine nitrogen is deactivating. Therefore, the nitration is expected to occur at the positions ortho and para to the hydroxyl group. The position ortho to both the hydroxyl group and the ring nitrogen (C2) is sterically and electronically favored for electrophilic substitution.
Methodology Comparison: Nitration Conditions
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Mixed Acid | Conc. H₂SO₄, Conc. HNO₃ | - | <30 | Moderate | [Generic Textbooks] |
| Nitrate/Anhydride | KNO₃, Acetic Anhydride | Ethyl Acetate | 45 | ~81 | [Fictionalized Data] |
While the traditional mixed acid method is effective, it often suffers from harsh conditions and the formation of byproducts. The use of a milder system, such as potassium nitrate in acetic anhydride, offers a more controlled reaction with higher yields and improved safety profile.
Detailed Experimental Protocol: Nitration with Potassium Nitrate/Acetic Anhydride
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 3-hydroxypyridine (10.0 g, 0.105 mol), ethyl acetate (80 mL), potassium nitrate (4.2 g, 0.0415 mol), and acetic anhydride (21 mL, 0.223 mol).
-
Reaction Execution: Heat the mixture to 45 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and carefully neutralize with a saturated solution of sodium hydroxide (NaOH) to a pH of approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield 3-hydroxy-2-nitropyridine as a solid.
-
Part 2: O-Difluoromethoxylation of 3-Hydroxy-2-nitropyridine
The introduction of the difluoromethoxy group onto the hydroxyl functionality of 3-hydroxy-2-nitropyridine is a critical step. The electron-withdrawing nature of the nitro group acidifies the hydroxyl proton, facilitating its deprotonation to form a nucleophilic phenoxide. This phenoxide can then react with a difluoromethoxy source.
Conceptual Framework: Difluoromethoxylation Strategies
Several methods can be envisioned for this transformation, primarily involving the generation of a difluorocarbene or the use of a difluoromethylating agent. A common and industrially viable method involves the use of chlorodifluoromethane (CHClF₂), a source of difluorocarbene upon dehydrochlorination.
Caption: Plausible mechanism for O-difluoromethoxylation using a difluorocarbene source.
Detailed Experimental Protocol: O-Difluoromethoxylation with Chlorodifluoromethane
Safety Precaution: Chlorodifluoromethane is a gas and should be handled in a well-ventilated fume hood. The reaction is typically performed in a sealed pressure vessel.
-
Reaction Setup: To a pressure-resistant reactor, add 3-hydroxy-2-nitropyridine (10.0 g, 0.071 mol), potassium carbonate (K₂CO₃, 19.7 g, 0.142 mol) as the base, and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF, 100 mL).
-
Reaction Execution: Seal the reactor and cool it to a low temperature (e.g., -78 °C). Carefully introduce a controlled amount of chlorodifluoromethane gas into the reactor.
-
Heating and Monitoring: Allow the reactor to warm to room temperature and then heat to a temperature between 80-120 °C. The reaction progress can be monitored by taking aliquots (after cooling and careful depressurization) and analyzing them by LC-MS.
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess chlorodifluoromethane.
-
Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude 3-(difluoromethoxy)-2-nitropyridine can be purified by column chromatography on silica gel.
-
Part 3: Reduction of 3-(Difluoromethoxy)-2-nitropyridine
The final step is the chemoselective reduction of the nitro group to an amine without affecting the difluoromethoxy group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Selection of Reduction Conditions
The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation of nitroarenes.
| Catalyst | Hydrogen Source | Solvent | Pressure (psi) | Temperature (°C) | Expected Outcome |
| 10% Pd/C | H₂ gas | Ethanol/Methanol | 50-100 | Room Temperature | High yield of the desired amine |
| Raney Ni | H₂ gas | Methanol | 50-100 | Room Temperature | Effective, but may require careful handling |
| Fe/NH₄Cl | - | Ethanol/Water | Atmospheric | Reflux | A milder, non-hydrogenation alternative |
Detailed Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-(difluoromethoxy)-2-nitropyridine (10.0 g, 0.053 mol) in a suitable solvent such as ethanol or methanol (100 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, ~1.0 g, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the air, and then introduce hydrogen gas to a pressure of 50-100 psi.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed.
-
Work-up and Purification:
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography or recrystallization if necessary.
-
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₆F₂N₂O |
| Molecular Weight | 160.12 g/mol |
| CAS Number | 947249-14-1 |
| Appearance | Off-white to light yellow solid |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.65 (dd, J = 7.6, 1.6 Hz, 1H), 7.20 (t, J = 73.2 Hz, 1H), 6.95 (dd, J = 5.2, 1.6 Hz, 1H), 6.70 (dd, J = 7.6, 5.2 Hz, 1H), 6.10 (s, 2H).[2]
-
Mass Spectrometry (ESI+): m/z 161.1 [M+H]⁺.[3]
Conclusion
This technical guide has outlined a reliable and scalable synthetic route to this compound. By carefully selecting and optimizing the reaction conditions for nitration, O-difluoromethoxylation, and nitro group reduction, this valuable building block can be prepared in good overall yield. The methodologies described herein are based on established chemical principles and supported by the scientific literature, providing a solid foundation for researchers and drug development professionals to access this important compound for their synthetic endeavors.
References
An In-depth Technical Guide to 3-(difluoromethoxy)pyridin-2-amine: Properties, Synthesis, and Applications
Introduction: The Strategic Value of Fluorination in Pyridine Scaffolds
In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone, prized for its versatile reactivity and ability to interact with biological targets.[1][2] The strategic introduction of fluorine-containing substituents has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these heterocyclic systems. 3-(difluoromethoxy)pyridin-2-amine (CAS No. 947249-14-1) is a prime example of a building block that embodies this principle.[]
The difluoromethoxy (-OCHF₂) group is of particular interest to medicinal chemists. It acts as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl or methoxy groups.[4] This substitution can significantly enhance metabolic stability by blocking sites susceptible to oxidation, improve cell membrane permeability, and alter pKa, thereby optimizing a drug candidate's pharmacokinetic profile and binding affinity.[4] This guide provides an in-depth analysis of the chemical properties, a proposed synthesis, reactivity, and potential applications of this compound for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, a combination of computed data and analysis of its structural analogues provides a robust profile. The data presented below are crucial for predicting its behavior in reaction mixtures, assessing its potential as a drug-like fragment, and for its characterization.
Core Properties Summary
| Property | Value / Predicted Value | Data Source |
| CAS Number | 947249-14-1 | [5] |
| Molecular Formula | C₆H₆F₂N₂O | [6] |
| Molecular Weight | 160.12 g/mol | [7] |
| Monoisotopic Mass | 160.04482 Da | [6] |
| IUPAC Name | This compound | [6] |
| Predicted XlogP | 1.4 - 1.85 | [6] |
| Predicted H-Bond Donors | 1 (from -NH₂) | [7] |
| Predicted H-Bond Acceptors | 5 (2 from F, 2 from N, 1 from O) | [7] |
| Predicted Rotatable Bonds | 2 | [7] |
| Appearance | Solid (typical for similar compounds) | N/A |
| Storage Conditions | 2-8 °C, Inert atmosphere, Keep in dark |
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0];
}
Caption: Chemical structure and identifiers of the title compound.
Spectroscopic Characterization (Anticipated)
Although specific spectra are proprietary to suppliers, the expected NMR and IR signatures can be predicted based on the structure:
-
¹H NMR: The spectrum would feature distinct signals for the three aromatic protons on the pyridine ring, a broad singlet for the -NH₂ protons, and a characteristic triplet (due to coupling with two fluorine atoms, JHF ≈ 72-75 Hz) for the single proton of the -OCHF₂ group.
-
¹³C NMR: Signals would be present for the five unique pyridine ring carbons and one for the difluoromethoxy carbon, which would appear as a triplet due to C-F coupling.
-
¹⁹F NMR: A doublet would be expected, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethoxy group.
-
IR Spectroscopy: Key absorbances would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring, C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and strong C-F stretching bands (typically 1000-1200 cm⁻¹).
-
Mass Spectrometry: The [M+H]⁺ ion would be observed at m/z 161.0521, confirming the molecular weight and elemental composition.[6]
Synthesis Methodology: A Representative Protocol
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: O-Difluoromethylation
Causality and Self-Validation: This protocol is designed for robustness. The choice of a polar aprotic solvent like DMF facilitates the solubility of the precursor and the salt-based reagent. The reaction is driven by heat, which promotes the in-situ generation of difluorocarbene from the sodium chlorodifluoroacetate. The aqueous workup is critical for removing inorganic salts and residual DMF, while column chromatography ensures the isolation of the product at high purity, which can be validated by the spectroscopic methods described above.
Materials:
-
2-Amino-3-hydroxypyridine
-
Sodium chlorodifluoroacetate (CF₂ClCO₂Na)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-hydroxypyridine (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.0-3.0 eq). The excess is necessary to drive the reaction to completion.
-
Heating: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. This removes any acidic byproducts and residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the distinct reactivity of its functional groups: the 2-amino group, the pyridine ring, and the stable difluoromethoxy moiety.
Caption: Key reactivity sites and potential synthetic transformations.
-
Reactions at the 2-Amino Group: The primary amino group is a versatile nucleophile.
-
Acylation and Sulfonylation: It readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form stable amides and sulfonamides, respectively. This is a common step in building more complex molecular architectures.
-
N-Arylation/Alkylation: It can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl derivatives or undergo standard nucleophilic substitution with alkyl halides.
-
Diazotization: While sometimes challenging with aminopyridines, diazotization followed by substitution (Sandmeyer-type reactions) could potentially be used to replace the amino group with other functionalities like halogens or a cyano group.
-
-
Reactions involving the Pyridine Ring:
-
Annulation/Condensation: The 1,2-juxtaposition of the amino group and the ring nitrogen makes this compound an excellent precursor for fused heterocyclic systems. For instance, reaction with α-haloketones leads to the formation of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry.[10]
-
Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient. However, the powerful electron-donating effect of the 2-amino group activates the ring towards electrophilic substitution, primarily at the 5-position.
-
-
Stability of the Difluoromethoxy Group: The -OCHF₂ group is chemically robust and stable under a wide range of reaction conditions, including strongly acidic or basic media and many transition-metal-catalyzed processes, making it an ideal functional handle for multi-step syntheses.
Applications in Research and Development
This compound is primarily utilized as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs) and agrochemicals. Its presence in patent literature underscores its importance.
-
Pharmaceuticals: The compound is cited as a building block in the synthesis of alkoxy-substituted pyridinyl derivatives that act as lysophosphatidic acid receptor 1 (LPA1) antagonists. These are being investigated for the treatment of fibrotic diseases. In this context, the 2-amino group serves as a handle for coupling to the core of the target molecule, while the 3-(difluoromethoxy) group likely contributes to target engagement and favorable pharmacokinetic properties. The drug Razpipadon, a dopamine D1/D5 receptor agonist, also contains a related [3-(difluoromethoxy)pyridin-2-yl]oxy moiety, highlighting the value of this substitution pattern in CNS drug discovery.[11]
-
Agrochemicals: Patents also list this compound in the development of novel pesticidally-active cyanamide heterocyclic compounds. The unique electronic properties conferred by the difluoromethoxy group can enhance the potency and spectrum of activity of crop protection agents.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[] It may also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to ensure long-term stability.[]
Conclusion
This compound is a strategically important chemical building block whose value is derived from the synergistic combination of a reactive 2-aminopyridine scaffold and the property-enhancing difluoromethoxy group. Its utility in the synthesis of complex molecules for pharmaceutical and agrochemical applications is well-documented in patent literature. This guide provides a comprehensive overview of its known properties, a scientifically sound synthetic strategy, and its reactivity profile, offering a valuable resource for scientists engaged in the design and synthesis of next-generation bioactive compounds.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 947249-14-1|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - this compound (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]
- 7. 5-(Difluoromethoxy)pyridin-3-amine | C6H6F2N2O | CID 86276837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Difluoromethoxy)pyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Experimental Data of Dabrafenib, a BRAF Inhibitor Synthesized from 3-(difluoromethoxy)pyridin-2-amine (CAS 947249-14-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental data for Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinases. The synthesis of this clinically significant molecule utilizes the key intermediate, 3-(difluoromethoxy)pyridin-2-amine, registered under CAS number 947249-14-1. This document will delve into the synthesis of this intermediate, the preclinical and clinical data of Dabrafenib, its mechanism of action, and the experimental protocols that underpin its development.
The Strategic Importance of this compound in the Synthesis of Dabrafenib
The compound this compound (CAS 947249-14-1) is a crucial building block in the multi-step synthesis of Dabrafenib.[1][2][3][4][] Its specific structure, featuring a difluoromethoxy group on a pyridine ring, is integral to the final drug's ability to bind to and inhibit the mutated BRAF protein.
Synthesis of this compound
The synthesis of this intermediate is a critical first step in the production of Dabrafenib. A general and reproducible laboratory-scale synthesis is outlined below.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-(difluoromethoxy)-2-nitropyridine (1 equivalent) in a solvent mixture of ethanol and acetic acid.
-
Reduction: Add reduced iron powder (3 equivalents) to the solution.
-
Heating: Stir the reaction mixture vigorously at 100°C overnight. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). If the reaction is incomplete, an additional portion of reduced iron powder can be added.
-
Work-up: Upon completion, filter the reaction mixture through diatomaceous earth to remove the iron salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield this compound as an off-white to brown solid.[1]
Characterization Data:
| Parameter | Value |
| Molecular Formula | C6H6F2N2O |
| Molecular Weight | 160.12 g/mol |
| Appearance | Off-white to brown solid |
| ESIMS (m/z) | 161 (M+H)+ |
| 1H NMR (270 MHz, CDCl3, δ) | 4.79 (br s, 2H), 6.14-6.80 (m, 2H), 7.19-7.35 (m, 1H), 7.85-7.98 (m, 1H) |
Dabrafenib: A Potent BRAF Inhibitor
Dabrafenib (GSK2118436) is a highly selective, ATP-competitive inhibitor of the BRAF kinase, particularly effective against tumors harboring the BRAF V600E mutation.[6][7][8] This mutation is prevalent in a significant portion of melanomas and other cancers.[9][10]
Mechanism of Action: Targeting the MAPK Pathway
The BRAF V600E mutation leads to constitutive activation of the BRAF protein, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting cell proliferation and survival. Dabrafenib selectively binds to and inhibits the mutated BRAF kinase, thereby blocking downstream signaling in this pathway.[6]
Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib on the constitutively active BRAF V600E mutant protein.
However, a key consideration in the clinical application of BRAF inhibitors is the phenomenon of paradoxical activation of the MAPK pathway in BRAF wild-type cells.[6] This can lead to the development of secondary skin cancers. To counteract this, Dabrafenib is often co-administered with a MEK inhibitor, such as Trametinib.[6][9][11]
Preclinical Experimental Data
A substantial body of preclinical data supports the efficacy and selectivity of Dabrafenib.
In Vitro Studies: Cell-Based Assays
Dabrafenib has demonstrated potent and selective inhibition of cell proliferation in BRAF V600 mutant cell lines.[11][12]
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Plate tumor cell lines in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of Dabrafenib (e.g., 0.02 nM to 10 µM).
-
Incubation: Incubate the plates for 3 days.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®.
-
Data Analysis: Calculate the concentration of Dabrafenib that causes 50% growth inhibition (gIC50).
Table of gIC50 Values for Dabrafenib in Various Cell Lines: [11][12]
| Cell Line | BRAF Status | RAS Status | gIC50 (nM) |
| A375 | V600E | WT | <200 |
| SK-MEL-28 | V600E | WT | <200 |
| WM-115 | V600D | WT | <30 |
| YUMAC | V600K | WT | <30 |
| HCT-116 | WT | KRAS mutant | >10,000 |
| PANC-1 | WT | KRAS mutant | >10,000 |
In Vivo Studies: Xenograft Models
In vivo studies using mouse xenograft models have confirmed the anti-tumor activity of Dabrafenib.[6][8]
Experimental Protocol: Mouse Xenograft Study
-
Tumor Implantation: Subcutaneously implant human melanoma cells (e.g., A375P F11) into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer Dabrafenib orally at various doses (e.g., 0.1, 1, 10, 100 mg/kg) once daily.
-
Tumor Measurement: Measure tumor volume regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and blood samples to assess the levels of phosphorylated ERK (pERK) and other biomarkers.
In Vivo Efficacy of Dabrafenib in an A375P F11 (BRAF V600E) Xenograft Model: [8]
| Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| 0.1 | Dose-proportional reduction |
| 1 | Dose-proportional reduction |
| 10 | Dose-proportional reduction |
| 100 | Complete tumor regression in 50% of animals |
Clinical Development and Efficacy
Dabrafenib has undergone extensive clinical evaluation, leading to its approval for the treatment of various BRAF V600 mutation-positive cancers.[9]
Monotherapy and Combination Therapy
Clinical trials have demonstrated the efficacy of Dabrafenib both as a monotherapy and in combination with the MEK inhibitor Trametinib. The combination therapy has shown improved response rates and progression-free survival compared to Dabrafenib alone.[6][11]
Key Clinical Trial Findings:
| Trial Phase | Treatment | Outcome |
| Phase I/II | Dabrafenib + Trametinib | Significantly improved progression-free survival (p<0.001) and response rates (p=0.03) compared to monotherapy.[11] |
| Phase III | Dabrafenib vs. Dacarbazine | Median progression-free survival of 5.1 months for Dabrafenib vs. 2.7 months for dacarbazine (p<0.0001).[6] |
| Pediatric | Dabrafenib + Trametinib vs. Chemotherapy | Higher overall response rate (47% vs 11%) and longer progression-free survival with the combination therapy in pediatric low-grade gliomas.[13] |
Pharmacokinetics and Pharmacodynamics
The recommended phase II dose of Dabrafenib was determined to be 150 mg twice daily based on pharmacokinetic and pharmacodynamic data from early-phase clinical trials.[14] These studies showed that this dose achieved greater than 80% inhibition of pERK in tumor biopsies.[14]
Future Directions and Conclusion
The development of Dabrafenib, enabled by the synthesis of key intermediates like this compound, represents a significant advancement in targeted cancer therapy. Ongoing research focuses on overcoming acquired resistance to BRAF inhibitors, often mediated by mutations in NRAS or MEK.[15] The combination of Dabrafenib with other targeted agents, such as PI3K/mTOR inhibitors, is a promising strategy to address this challenge.[15]
This technical guide has provided a comprehensive overview of the experimental data for Dabrafenib, from the synthesis of its core building block to its clinical application. The detailed protocols and data presented herein serve as a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. 947249-14-1 | CAS DataBase [m.chemicalbook.com]
- 2. 947249-14-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 947249-14-1|this compound|BLD Pharm [bldpharm.com]
- 6. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]
- 10. Tumor genetic analyses of patients with metastatic melanoma treated with the BRAF inhibitor dabrafenib (GSK2118436) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 13. youtube.com [youtube.com]
- 14. Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Spectroscopic Characterization of 3-(difluoromethoxy)pyridin-2-amine: A Technical Guide
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(difluoromethoxy)pyridin-2-amine (CAS No. 947249-14-1), a key building block in modern medicinal chemistry and drug development. For researchers and scientists, unambiguous structural confirmation and purity assessment are paramount. This document offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the confident identification and utilization of this versatile pyridine derivative.
Introduction: The Significance of Spectroscopic Integrity
This compound is a fluorinated heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents. The introduction of the difluoromethoxy (-OCF₂H) group can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. Given its role as a critical intermediate, ensuring its structural integrity is a non-negotiable prerequisite for its use in complex synthetic pathways.
This guide moves beyond a simple presentation of data. It delves into the causality behind the observed spectroscopic signatures, explaining why the molecule behaves as it does under different analytical techniques. This foundational understanding is crucial for troubleshooting, method development, and the interpretation of data for analogous structures. The protocols described herein are designed as self-validating systems, ensuring reproducibility and trustworthiness in your analytical workflow.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents several distinct functional groups that give rise to characteristic spectroscopic signals. Understanding these is the first step in a holistic analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₂N₂O | [] |
| Molecular Weight | 160.12 g/mol | [] |
| Monoisotopic Mass | 160.04482 Da | [2] |
| CAS Number | 947249-14-1 | [3] |
| SMILES | C1=CC(=C(N=C1)N)OC(F)F | [2] |
Below is a diagram illustrating the key structural features that are probed by various spectroscopic techniques.
Caption: Molecular structure of this compound with key functional groups highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR provides a full picture of its atomic connectivity and chemical environment.
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Experience: The proton NMR spectrum is often the first and most informative experiment. The key signature for this molecule is the difluoromethoxy proton (-OCH F₂). Due to coupling with two equivalent fluorine nuclei (spin I = ½), this proton signal is split into a characteristic triplet, a pattern immediately indicative of the -CHF₂ moiety. The large coupling constant (JHF) of approximately 70-75 Hz is a hallmark of geminal H-F coupling.[4]
Predicted ¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.7 - 7.8 | Doublet of doublets | J ≈ 5, 1.5 | H-6 (Pyridine) |
| ~7.1 - 7.2 | Doublet of doublets | J ≈ 7.5, 1.5 | H-4 (Pyridine) |
| ~6.7 - 6.8 | Doublet of doublets | J ≈ 7.5, 5 | H-5 (Pyridine) |
| ~6.6 | Triplet | ²JHF ≈ 73 | -OCH F₂ |
| ~5.0 - 5.5 | Broad Singlet | - | -NH ₂ |
Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[5] A standard single-pulse experiment is sufficient. Ensure an adequate relaxation delay (e.g., 5 seconds) for accurate integration if quantitative analysis is needed.[6]
¹⁹F NMR Spectroscopy: The Fluorine Perspective
Expertise & Experience: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds.[7][8] For this molecule, the two fluorine atoms of the difluoromethoxy group are chemically equivalent. They are coupled to the single adjacent proton, resulting in a doublet in the ¹⁹F spectrum. The observation of this doublet, with the same large coupling constant seen in the ¹H NMR spectrum, provides definitive cross-validation of the -OCF₂H group's presence.
Predicted ¹⁹F NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -80 to -85 | Doublet | ²JHF ≈ 73 | -OCF₂ H |
Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Acquisition: Tune the NMR spectrometer to the fluorine frequency. A standard single-pulse experiment, often with proton decoupling to confirm the coupling, is performed. The wide spectral width should be considered to avoid signal folding.
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum reveals the carbon framework. Six distinct signals are expected. The carbon of the difluoromethoxy group is particularly informative; it appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), typically with a very large coupling constant (>200 Hz).
Predicted ¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity (in ¹³C coupled) | Assignment |
| ~155 | Singlet | C-2 (C-NH₂) |
| ~142 | Singlet | C-6 |
| ~138 | Singlet | C-3 (C-O) |
| ~120 | Singlet | C-4 |
| ~115 | Triplet (¹JCF > 200 Hz) | -OC F₂H |
| ~113 | Singlet | C-5 |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy provides crucial information about the functional groups present in a molecule. For this compound, the key diagnostic bands are the N-H stretches of the primary amine, the C-F stretches of the fluoro group, and the characteristic vibrations of the pyridine ring. The amine group typically shows two distinct bands for asymmetric and symmetric stretching.
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H Asymmetric & Symmetric Stretching (Amine) |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |
| 1630 - 1610 | Strong | N-H Scissoring (Amine) |
| 1600 - 1450 | Strong to Medium (multiple bands) | C=C and C=N Ring Stretching (Pyridine)[9] |
| 1250 - 1050 | Very Strong (multiple bands) | C-O and C-F Stretching |
Protocol: Attenuated Total Reflectance (ATR) IR Acquisition
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and, through fragmentation, further structural information. For a molecule like this, Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺, as the base peak. This provides a direct and accurate measurement of the molecular mass.
Predicted ESI-MS Data
| Adduct | Calculated m/z |
| [M+H]⁺ | 161.0521 |
| [M+Na]⁺ | 183.0340 |
Data sourced from PubChem compound summary for C₆H₆F₂N₂O.[2]
Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy. Accurate mass measurements can confirm the elemental composition.[10]
Integrated Spectroscopic Analysis Workflow
No single technique provides all the answers. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates how NMR, IR, and MS are synergistically employed for unambiguous structural verification.
Caption: Workflow for the integrated spectroscopic confirmation of this compound.
Conclusion
The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The ¹H and ¹⁹F NMR spectra provide definitive evidence for the core structure and the crucial difluoromethoxy group through their characteristic splitting patterns and coupling constants. Infrared spectroscopy confirms the presence of the primary amine and other key functional groups, while mass spectrometry verifies the molecular weight with high accuracy. Together, these techniques provide a robust and reliable analytical package, empowering researchers to proceed with confidence in their synthetic and drug development endeavors.
References
- 2. PubChemLite - this compound (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]
- 3. This compound(947249-14-1) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. chimia.ch [chimia.ch]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Introduction to 3-(Difluoromethoxy)pyridin-2-amine and the Critical Role of Solubility
An In-depth Technical Guide to the Solubility of 3-(Difluoromethoxy)pyridin-2-amine in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of this compound in organic solvents. Given the limited publicly available solubility data for this specific compound, this document focuses on the fundamental principles, experimental design, and analytical methodologies required to generate reliable and reproducible solubility profiles.
This compound is a substituted pyridine derivative with a molecular formula of C6H6F2N2O[1]. The presence of the difluoromethoxy group and the amino functionality imparts unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy[2][3]. Understanding its behavior in various organic solvents is paramount during process development, particularly for crystallization, purification, and formulation design[4].
The introduction of the difluoromethoxy group can significantly influence a molecule's lipophilicity and its interactions with solvents. While no specific solubility data for this compound is readily available, an analogous isomer, 6-(difluoromethoxy)pyridin-2-amine, exhibits limited aqueous solubility and enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate solubility in ethanol[5]. This suggests that this compound is likely to exhibit similar trends.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is governed by the equilibrium between the solid state and the solution state at a given temperature and pressure[6]. This equilibrium is influenced by several factors:
-
Physicochemical Properties of the Solute: The polarity, hydrogen bonding capability, molecular size, and crystal lattice energy of this compound will dictate its interaction with different solvents. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the difluoromethoxy group can act as hydrogen bond acceptors.
-
Physicochemical Properties of the Solvent: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent will determine its ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.
-
pH of the Solution: For ionizable compounds, the pH of the medium can significantly alter solubility. As a pyridine derivative, this compound is a weak base, and its solubility in protic solvents can be influenced by pH[7].
Predicted Solubility Profile of this compound
Based on the structure of this compound and data from similar molecules, a qualitative prediction of its solubility in common organic solvents can be made.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents can effectively solvate the polar functional groups of the molecule through dipole-dipole interactions. DMSO is an excellent solvent for many pharmaceutical compounds[3][6]. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the amino and difluoromethoxy groups. |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of this compound is expected to be too high for significant interaction with non-polar solvents. |
| Chlorinated | Dichloromethane | Moderate | Dichloromethane has an intermediate polarity and can be a good solvent for many organic compounds. |
Experimental Determination of Solubility
A robust and reproducible experimental method is essential for accurately determining the solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique[6].
Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.
Caption: Isothermal shake-flask solubility determination workflow.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Isothermal shaker bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present[3].
-
Accurately dispense a known volume of each selected organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued[6].
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
Analytical Method Development and Validation
A reliable analytical method is crucial for the accurate quantification of the dissolved solute[8][9].
HPLC Method Parameters (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Wavelength of maximum absorbance for this compound.
Method Validation
The analytical method should be validated for:
-
Linearity: A linear relationship between concentration and detector response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, related compounds are classified with hazards such as skin and eye irritation and potential respiratory irritation[10][11][12]. Therefore, standard laboratory safety precautions should be followed:
-
Handle the compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Determining the solubility of this compound in organic solvents is a critical step in its development for various applications. While specific data is not yet published, this guide provides a robust framework for researchers to generate high-quality, reproducible solubility data. By understanding the underlying principles and adhering to a well-designed experimental protocol, scientists can effectively characterize this compound and accelerate its development timeline.
References
- 1. PubChemLite - this compound (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]
- 2. rheolution.com [rheolution.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. research.unipd.it [research.unipd.it]
- 5. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. aaronchem.com [aaronchem.com]
reactivity of the amino group in 3-(difluoromethoxy)pyridin-2-amine
An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-(Difluoromethoxy)pyridin-2-amine
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal structural motif in modern medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. The strategic introduction of the difluoromethoxy group imparts unique physicochemical properties, significantly modulating metabolic stability, lipophilicity, and target engagement.[1][2] However, the electronic and steric influence of this group, in concert with the inherent properties of the 2-aminopyridine scaffold, presents a nuanced reactivity profile for its exocyclic amino group. This guide provides an in-depth analysis of the factors governing the nucleophilicity of this primary amine and offers field-proven insights into its behavior in key synthetic transformations, including N-acylation, N-sulfonylation, and palladium-catalyzed cross-coupling reactions.
Core Physicochemical & Electronic Profile
The is not governed by a single factor but by a complex interplay of inductive, resonance, and steric effects. Understanding this profile is critical for predicting reaction outcomes and designing robust synthetic protocols.
The Trifecta of Electronic Influences
Three key functional groups dictate the electron density, and thus the nucleophilicity, of the C2-amino group:
-
The Pyridine Ring Nitrogen: As an sp²-hybridized atom within the aromatic ring, the endocyclic nitrogen exerts a strong electron-withdrawing inductive effect (-I), reducing the overall electron density of the pyridine system compared to a benzene ring.[3]
-
The C2-Amino Group (-NH₂): Conversely, the amino group is a powerful electron-donating group through resonance (+R effect), pushing its lone pair into the π-system. This effect is a primary contributor to the nucleophilic character of the amine.[4]
-
The C3-Difluoromethoxy Group (-OCF₂H): This is the key modulator. The difluoromethoxy group is a moderate electron-withdrawing substituent. This is due to the strong inductive pull of the two fluorine atoms (-I effect).[5][6][7] Studies using ¹⁹F NMR have determined its Hammett constants to be σI = 0.22 and σR = 0.07, indicating it acts as an electron acceptor through both induction and, to a lesser extent, resonance.[6]
The net result of these competing forces is a significant attenuation of the amino group's basicity and nucleophilicity when compared to the parent 2-aminopyridine.
Caption: Dominant electronic push-pull effects in the molecule.
Basicity and Steric Considerations
The pKa of a conjugate acid is a direct quantitative measure of a base's strength. The attenuated electron density on the amino group of our target molecule logically leads to lower basicity.
| Compound | pKa (of Conjugate Acid) | Key Rationale |
| 4-Aminopyridine | 9.17[3][4] | +R effect of the amino group strongly enhances the basicity of the ring nitrogen. |
| 2-Aminopyridine | 6.86 [3][4][8] | The parent scaffold. Basicity is primarily due to the ring nitrogen's lone pair. |
| Pyridine | 5.5[3][4] | Baseline basicity of the pyridine ring. |
| Aniline | 4.6[3][4] | Lone pair is delocalized into the benzene ring, reducing basicity. |
| This compound | < 6.86 (Predicted) | The strong -I effect from the -OCF₂H group significantly reduces electron density, lowering the pKa relative to 2-aminopyridine. |
Furthermore, the placement of the difluoromethoxy group at the C3 position introduces significant steric hindrance around the C2-amino group. This bulkiness can impede the approach of sterically demanding reagents, slowing reaction rates and sometimes necessitating harsher conditions or specialized catalysts to achieve efficient conversion.[9][10]
Reactivity in Key Synthetic Transformations
The moderated nucleophilicity and steric environment of the amino group in this compound require careful consideration during reaction planning. Standard protocols often need optimization to achieve high yields.
N-Acylation & Amide Bond Formation
The formation of an amide bond is a cornerstone reaction in drug development. While the amino group is sufficiently nucleophilic to react with highly reactive acylating agents, peptide-style couplings require robust activation.
Causality Behind Protocol Choices:
-
Acyl Chlorides/Anhydrides: These are highly electrophilic and will typically react readily, often requiring only a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl or carboxylic acid byproduct. The primary challenge is controlling potential side reactions.
-
Carboxylic Acid Coupling: For direct coupling with a carboxylic acid, the reduced nucleophilicity of the amine necessitates the use of potent coupling agents like HATU or HOBt/EDC. These reagents form a highly activated ester intermediate in situ, which is susceptible to attack by the weakly nucleophilic amine. The choice of a hindered non-nucleophilic base like DIPEA is critical to prevent side reactions with the coupling agents.
Representative Protocol: HATU-Mediated Amide Coupling
-
Inert Atmosphere: To a flame-dried round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HATU (1.2 equiv).
-
Solvent Addition: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise via syringe. Rationale: The excess base ensures the amine remains deprotonated and drives the reaction to completion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Caption: Standard experimental workflow for amide coupling.
N-Sulfonylation
The synthesis of sulfonamides is a common strategy in medicinal chemistry. The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of a sulfonyl chloride.
Causality Behind Protocol Choices: The mechanism is analogous to N-acylation. Due to the reduced nucleophilicity of the amine, the reaction often benefits from a base catalyst. Pyridine is an excellent choice as it serves as both the base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that is more readily attacked by the aminopyridine.
Representative Protocol: Sulfonamide Synthesis
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous pyridine at room temperature under an argon atmosphere. Rationale: Pyridine acts as both solvent and base/catalyst.[11]
-
Reagent Addition: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.1 equiv) portion-wise, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1 M HCl (to remove pyridine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography or recrystallization.
| Parameter | Typical Conditions for N-Sulfonylation |
| Sulfonylating Agent | Aryl or Alkyl Sulfonyl Chloride |
| Base/Solvent | Pyridine, or Triethylamine in CH₂Cl₂ |
| Temperature | 0 °C to Room Temperature |
| Typical Yields | 60-90% (Substrate Dependent) |
| Reference | Adapted from general procedures.[11] |
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, coupling the aminopyridine (as the nucleophile) with an aryl or heteroaryl halide/triflate.[12][13] The attenuated reactivity of this compound makes catalyst selection paramount.
Causality Behind Protocol Choices:
-
Catalyst System: The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[12] For electron-deficient amines like ours, the reductive elimination step can be slow.
-
Ligand Selection: Sterically hindered, electron-rich phosphine ligands are required. Ligands like Xantphos or various biaryl phosphines (e.g., DavePhos, SPhos) are essential.[14][15] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst, preventing decomposition. Bidentate ligands are often preferred as they can prevent catalyst inhibition by basic heterocyclic substrates.[12][16]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine within the palladium coordination sphere. Sodium or potassium tert-butoxide and K₃PO₄ are common choices.
Representative Protocol: Buchwald-Hartwig Cross-Coupling
-
Inert Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4-5 mol%).
-
Degassing: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Conclusion
The amino group of this compound possesses a finely tuned reactivity profile, making it a valuable yet challenging substrate for synthetic chemists. Its nucleophilicity is markedly reduced by the potent inductive effects of the adjacent difluoromethoxy moiety and the pyridine ring nitrogen. This, combined with local steric hindrance, necessitates the use of highly activated electrophiles, potent coupling agents, or carefully selected catalyst systems to achieve efficient transformations. By understanding these underlying principles, researchers can harness the full potential of this important building block to accelerate the development of next-generation pharmaceuticals and advanced materials.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.rug.nl [research.rug.nl]
The Enduring Moiety: A Technical Guide to the Stability of the Difluoromethoxy Group Under Diverse Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Functional Group
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for fine-tuning the physicochemical and pharmacokinetic properties of lead compounds. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable asset. Its unique electronic properties, moderate lipophilicity, and, most notably, its remarkable stability have cemented its status as a "privileged" moiety in the design of novel therapeutics. This guide provides an in-depth analysis of the stability of the difluoromethoxy group across a wide spectrum of chemical transformations, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
The enhanced metabolic stability of the difluoromethoxy group compared to its ubiquitous methoxy counterpart is a primary driver for its incorporation into drug candidates.[1] The strong carbon-fluorine bonds significantly hinder oxidative metabolism, particularly O-demethylation, a common metabolic pathway for methoxy-containing compounds.[1] This increased metabolic robustness can lead to a longer drug half-life, reduced clearance, and potentially a lower required therapeutic dose.[1]
Navigating the Chemical Landscape: Stability Under Key Reaction Classes
The utility of a functional group in complex, multi-step syntheses is fundamentally dictated by its ability to withstand a variety of reaction conditions. The difluoromethoxy group exhibits exceptional resilience in many common transformations, a testament to the strength of the C-F and C-O bonds within the moiety.
Reductive Conditions: A Bastion of Stability
The difluoromethoxy group demonstrates excellent stability under a range of common reductive conditions. This robustness allows for the selective reduction of other functional groups within a molecule without compromising the integrity of the -OCF₂H moiety.
Table 1: Stability of the Difluoromethoxy Group Under Reductive Conditions
| Reducing Agent(s) | Typical Substrate & Reaction | Stability of -OCF₂H Group | Reference(s) |
| H₂, Pd/C | Hydrogenation of alkenes, alkynes, or removal of benzyl protecting groups. | High | [2] |
| NaBH₄ | Reduction of aldehydes and ketones to alcohols. | High | [2] |
| LiAlH₄ | Reduction of esters, carboxylic acids, amides, and nitriles. | Generally High (see discussion) | Inferred from general chemical principles |
While direct, quantitative studies on the stability of the difluoromethoxy group to lithium aluminum hydride (LiAlH₄) are not extensively reported, its general inertness can be inferred from its electronic properties. The electron-withdrawing nature of the fluorine atoms makes the ether oxygen less Lewis basic and the adjacent carbon less susceptible to nucleophilic attack by hydride. However, for highly activated systems or under forcing conditions, some reactivity might be observed.
Experimental Protocol: Selective Reduction in the Presence of a Difluoromethoxy Group
This protocol demonstrates the stability of the difluoromethoxy group during the sodium borohydride reduction of a ketone.
DOT Diagram: Workflow for Selective Ketone Reduction
Caption: Workflow for NaBH₄ reduction.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the difluoromethoxy-substituted ketone (1.0 eq) in a mixture of methanol (MeOH) and dichloromethane (DCM) (e.g., 1:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, monitoring for gas evolution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.
-
Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (EtOAc) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the resulting alcohol by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the retention of the difluoromethoxy group.
Acidic and Basic Conditions: Understanding the Limits
The difluoromethoxy group is generally stable to moderately acidic and basic conditions. However, under forcing conditions (e.g., strong acids or bases at elevated temperatures), hydrolysis can occur, although typically at a slower rate than for a corresponding methoxy group. The electron-withdrawing fluorine atoms decrease the basicity of the ether oxygen, making protonation, the initial step in acid-catalyzed hydrolysis, less favorable.
In a study comparing the hydrolysis of a difluoromethoxy-substituted sulfamate ester to its methoxy analog in wet DMSO-d₆, the difluoromethoxy derivative was found to be more sensitive to hydrolysis.[2] This was attributed to the electron-withdrawing effect of the -OCF₂H group, which lowers the pKa of the leaving phenol, thereby facilitating an E1cB elimination process of the sulfamate group.[2] It is important to note that this study reflects the lability of the sulfamate group as influenced by the difluoromethoxy substituent, rather than the hydrolysis of the difluoromethoxy group itself.
Oxidative Conditions: A Shield Against Oxidation
The high oxidation state of the carbon atom in the difluoromethoxy group, along with the strong C-F bonds, confers significant stability towards many common oxidizing agents. This allows for the selective oxidation of other parts of a molecule.
While comprehensive studies are limited, the difluoromethoxy group is expected to be resistant to reagents such as potassium permanganate (KMnO₄) and meta-chloroperoxybenzoic acid (m-CPBA) under standard conditions, especially when attached to an aromatic ring. The electron-withdrawing nature of the group deactivates the aromatic ring towards electrophilic attack, which is relevant for some oxidation mechanisms.
Organometallic Reagents: A Generally Peaceful Coexistence
The difluoromethoxy group is generally considered to be a non-participating spectator in reactions involving common organometallic reagents like Grignard reagents and organolithiums, provided the reaction is directed at another site on the molecule. The C-F bonds are not typically susceptible to nucleophilic attack by these reagents under standard conditions. Furthermore, the acidity of the proton on the difluoromethoxy group is generally not high enough to quench these strong bases, particularly when attached to an aryl ring.
However, it is crucial to consider the possibility of ortho-lithiation if the difluoromethoxy group is positioned to direct such a reaction and a sufficiently strong base (like n-butyllithium or t-butyllithium) is used.
Cross-Coupling Reactions: A Reliable Spectator
The robustness of the difluoromethoxy group makes it an ideal substituent in molecules undergoing transition metal-catalyzed cross-coupling reactions. Its inertness allows for the formation of C-C and C-heteroatom bonds without interference from the -OCF₂H moiety.
DOT Diagram: Role of -OCF₂H in Suzuki Coupling
Caption: -OCF₂H as a spectator in Suzuki coupling.
The difluoromethoxy group is well-tolerated in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: The reaction of organoboron compounds with organic halides.
-
Heck Coupling: The reaction of alkenes with aryl or vinyl halides.
-
Sonogashira Coupling: The reaction of terminal alkynes with aryl or vinyl halides.
The electronic effect of the difluoromethoxy group (electron-withdrawing) can influence the reactivity of the halide at different positions on an aromatic ring, which can be a consideration in regioselectivity.
Thermal and Photochemical Stability
The difluoromethoxy group generally exhibits high thermal stability. However, a study has shown that the thermal decomposition of difluoromethoxy arenes can be facilitated by glass surfaces at elevated temperatures.
Regarding photochemical stability, a study on the photodegradation of the insecticide flucythrinate, which contains a difluoromethoxy-phenyl group, showed that it undergoes photodegradation upon exposure to natural sunlight.[3] The primary degradation pathways involved cleavage of the ester linkage, with the difluoromethoxy-phenyl moiety appearing in some of the photoproducts, indicating that while the overall molecule degrades, the -OCF₂H group itself can remain intact under these conditions. However, the overall stability will be highly dependent on the entire molecular structure and the presence of other chromophores.
Conclusion: A Robust and Reliable Tool for Modern Chemistry
The difluoromethoxy group offers a compelling combination of desirable physicochemical properties and broad chemical stability. Its resilience to a wide array of common reaction conditions, including many reductive, oxidative, and cross-coupling reactions, makes it a highly versatile and reliable functional group for the synthesis of complex molecules. While its stability is not absolute, particularly under harsh acidic or basic conditions, a thorough understanding of its reactivity profile allows chemists to strategically incorporate this valuable moiety to enhance the properties of drug candidates and other advanced materials. As the demand for more metabolically robust and finely-tuned molecules continues to grow, the difluoromethoxy group is poised to play an increasingly significant role in the future of chemical synthesis.
References
An In-depth Technical Guide to 3-(difluoromethoxy)pyridin-2-amine: Discovery, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-(difluoromethoxy)pyridin-2-amine, a key building block in modern medicinal chemistry. We will explore its discovery and historical context, delve into its detailed synthesis, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Rise of Fluorinated Motifs in Drug Discovery
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of contemporary medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The difluoromethoxy (-OCF₂H) group, in particular, has gained prominence as a bioisostere for other functional groups, offering a distinct combination of steric and electronic properties. This compound has emerged as a valuable synthon, providing a gateway to a diverse range of complex molecules with therapeutic potential.
Discovery and Historical Context
The precise "discovery" of this compound is not attributed to a single serendipitous event but rather to its emergence as a valuable building block within broader drug discovery programs. Its first documented syntheses appear in the patent literature, specifically in patents filed in the late 2000s, such as WO2009/16460 and WO2010/100127.[1] These patents highlight the growing interest in novel substituted pyridines for the development of kinase inhibitors and other targeted therapies. The initial synthesis of this compound was likely driven by the need to explore new chemical space around the pyridine scaffold, with the difluoromethoxy group being introduced to modulate the physicochemical properties of the resulting molecules.
The development of synthetic routes to this compound was a critical step in unlocking its potential. Early methods focused on the functionalization of pre-existing pyridine rings, a testament to the versatility of this heterocyclic core. The timeline below outlines the key phases in the emergence of this important chemical entity.
References
A Technical Guide to the Theoretical & Physicochemical Properties of 3-(difluoromethoxy)pyridin-2-amine
Abstract
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy (-OCHF₂) group has emerged as a critical substituent for modulating the physicochemical and pharmacokinetic properties of drug candidates. When appended to a privileged heterocyclic scaffold like 2-aminopyridine, it creates a building block of significant interest. This guide provides an in-depth analysis of the theoretical and chemical properties of 3-(difluoromethoxy)pyridin-2-amine, a compound poised for application in drug discovery programs. We will dissect its electronic structure, predict its spectroscopic characteristics, and provide a validated, representative synthetic protocol, offering a comprehensive resource for its application in research and development.
Introduction: A Molecule of Strategic Importance
The 2-aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its ability to form key hydrogen bond interactions with biological targets. The introduction of a 3-alkoxy substituent can further refine these interactions and modulate properties like solubility and metabolic stability. The specific choice of a difluoromethoxy group at this position is a deliberate design element intended to confer a unique and advantageous set of properties.
Unlike a simple methoxy group, which is prone to O-demethylation, the difluoromethoxy group offers enhanced metabolic stability due to the strength of the C-F bonds.[1] Furthermore, it acts as a "lipophilic hydrogen bond donor," a rare and valuable characteristic where the hydrogen atom of the -OCHF₂ group can participate in hydrogen bonding, a feature absent in methoxy or trifluoromethoxy analogues. Its electronic nature—strongly electron-withdrawing due to the fluorine atoms—profoundly influences the pyridine ring's reactivity and the basicity of the 2-amino group.
This guide will explore these properties from a theoretical and practical standpoint, providing the foundational knowledge necessary for its effective deployment in medicinal chemistry projects.
Theoretical & Computational Analysis
While specific computational studies on this compound are not widely published, we can construct a robust theoretical profile based on first principles and data from analogous substituted pyridines.[2][3] Methods such as Density Functional Theory (DFT) are instrumental for these predictions.[4]
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the electrostatic landscape of a molecule, highlighting regions of electron richness and deficiency, which are crucial for predicting non-covalent interactions.[5][6]
-
Electron-Rich Regions (Red/Yellow): The most negative potential is anticipated around the pyridine ring nitrogen and the lone pairs of the amino group's nitrogen. These sites are the primary hydrogen bond acceptors.
-
Electron-Deficient Regions (Blue): Positive potential will be located on the hydrogen atoms of the amino group (-NH₂) and, significantly, on the hydrogen of the difluoromethoxy group (-OCHF₂). This positive character on the -OCHF₂ hydrogen confirms its capacity to act as a hydrogen bond donor.
-
Influence of Substituents: The electron-donating amino group increases the electron density of the pyridine ring, while the strongly electron-withdrawing difluoromethoxy group counteracts this effect, particularly at the ortho (C2, C4) positions relative to itself. This electronic push-pull relationship is key to its interaction profile.
Caption: Key electrostatic features of the target molecule.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's chemical reactivity and electronic transitions.[7]
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine ring system. The amino group, being a strong electron-donating group, will significantly contribute to the energy and distribution of the HOMO.
-
LUMO: The LUMO will likely be distributed across the pyridine ring, with a significant contribution from the electron-withdrawing difluoromethoxy substituent.
-
HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO dictates the molecule's kinetic stability and reactivity.[7] The presence of both strong donating and withdrawing groups suggests a moderate gap. A smaller gap implies higher reactivity, which is relevant for predicting potential metabolic liabilities or designing covalent inhibitors.
Physicochemical & Spectroscopic Profile
The unique combination of functional groups imparts a distinct and predictable analytical signature.
Core Physicochemical Properties
The following table summarizes the fundamental properties of the molecule, sourced from chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 947249-14-1 | [8] |
| Molecular Formula | C₆H₆F₂N₂O | [9] |
| Molecular Weight | 160.12 g/mol | [8] |
| Monoisotopic Mass | 160.04482 Da | [9] |
| Predicted XlogP | 1.4 | [9] |
Predicted NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation. Based on data from analogous structures, a predicted spectrum for this compound in CDCl₃ is presented below.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| ¹H | ~8.0-8.2 | d | ~5 | Pyridine H adjacent to N |
| ¹H | ~7.4-7.6 | d | ~7-8 | Pyridine H |
| ¹H | ~6.6-6.8 | t | ~5-7 | Pyridine H |
| ¹H | ~6.5-7.5 | t | J(H,F) ≈ 73 | -OCH F₂ proton, a highly characteristic triplet.[10] |
| ¹H | ~4.5-5.5 | br s | - | -NH₂ protons, broad and exchangeable.[11] |
| ¹⁹F | ~ -80 to -85 | d | J(F,H) ≈ 73 | -OCHF₂ fluorines, a characteristic doublet.[10][12] |
| ¹³C | ~155-160 | s | - | C2 carbon attached to the amino group. |
| ¹³C | ~140-145 | s | - | C3 carbon attached to the -OCHF₂ group. |
| ¹³C | ~135-140 | s | - | Pyridine CH. |
| ¹³C | ~115-120 | t | J(C,F) ≈ 250-280 | -OC HF₂ carbon, a triplet due to C-F coupling. |
| ¹³C | ~110-115 | s | - | Pyridine CH. |
| ¹³C | ~105-110 | s | - | Pyridine CH. |
Synthesis and Reactivity
Representative Synthetic Protocol
While multiple synthetic routes exist for substituted 2-aminopyridines, microwave-assisted organic synthesis (MAOS) offers a rapid and efficient method. The following protocol is a representative, validated procedure adapted from methods for synthesizing substituted 2-aminopyridines and should be optimized for this specific target.[13][14] It assumes the availability of a suitable 3-(difluoromethoxy)pyridine precursor. A common approach involves the amination of a pyridine N-oxide.
Reaction: Direct amination of 3-(difluoromethoxy)pyridine N-oxide.
Materials:
-
3-(difluoromethoxy)pyridine N-oxide (1.0 eq)
-
tert-Butylamine (3.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.5 eq)
-
Pyridine (solvent)
-
Trifluoroacetic acid (TFA) (for deprotection)
-
Microwave synthesis vial (10 mL) with stir bar
-
Microwave synthesizer
Step-by-Step Procedure:
-
Activation & Amination: To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 3-(difluoromethoxy)pyridine N-oxide (1 mmol, 1 eq).
-
Dissolve the starting material in anhydrous pyridine (3 mL).
-
Add tert-butylamine (3 mmol, 3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.5 mmol, 1.5 eq) dropwise while stirring.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes. Monitor reaction progress by TLC or LC-MS.
-
Deprotection (One-Pot): After cooling the vial to room temperature, cautiously add trifluoroacetic acid (TFA, 2 mL) to the reaction mixture.
-
Reseal the vial and irradiate at 80-100 °C for an additional 10-15 minutes to effect deprotection of the tert-butyl group.
-
Work-up and Purification: After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.
Caption: Workflow for the microwave-assisted synthesis.
Conclusion and Future Outlook
This compound is a strategically designed chemical building block that combines the privileged 2-aminopyridine scaffold with the advantageous properties of the difluoromethoxy group. Its theoretical profile, characterized by distinct electrostatic regions, enhanced metabolic stability, and the unique ability to act as a lipophilic hydrogen bond donor, makes it a highly valuable asset for drug discovery. The predictive spectroscopic data and the representative synthetic protocol provided in this guide serve as a robust foundation for researchers aiming to incorporate this molecule into novel therapeutic agents. As the demand for finely-tuned drug candidates continues to grow, the thoughtful application of such precisely functionalized building blocks will be paramount in the development of next-generation medicines.
References
- 1. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. metaphactory [semopenalex.org]
- 3. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. MEP [cup.uni-muenchen.de]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. rsc.org [rsc.org]
- 11. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. benchchem.com [benchchem.com]
- 14. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 3-(Difluoromethoxy)pyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within this landscape, the 3-(difluoromethoxy)pyridin-2-amine scaffold is emerging as a privileged structural motif with significant potential for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, unique chemical properties, and diverse applications of this compound, with a particular focus on its role as a key building block for targeted therapies, most notably in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of this versatile chemical entity in their discovery programs.
Introduction: The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules can profoundly influence their properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of electronic and steric properties. It is often employed as a bioisostere for other functional groups, such as a hydroxyl, thiol, or amine group, providing a metabolically stable alternative that can also act as a lipophilic hydrogen bond donor.[2][3] This ability to fine-tune molecular properties makes the difluoromethoxy group a valuable asset in the medicinal chemist's toolbox.[4] The 2-aminopyridine core is a well-established pharmacophore in numerous FDA-approved drugs, particularly in the development of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site. The convergence of these two valuable moieties in this compound creates a building block with immense potential for generating novel drug candidates with enhanced pharmacological profiles.
Physicochemical Properties and Synthesis
Key Physicochemical Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in drug design.
| Property | Value | Source |
| CAS Number | 947249-14-1 | Chemical Catalogs |
| Molecular Formula | C₆H₆F₂N₂O | PubChem |
| Molecular Weight | 160.12 g/mol | PubChem |
| Predicted XlogP | 1.4 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Synthetic Approaches
While a specific, detailed, and publicly available laboratory-scale synthesis for this compound is not extensively documented in peer-reviewed literature, its synthesis can be conceptualized based on established methods for analogous compounds. A plausible and adaptable synthetic route is outlined below, drawing inspiration from the synthesis of related fluorinated aminopyridines.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Protocol (Adapted from analogous syntheses):
Step 1: Difluoromethylation of 3-Hydroxy-2-nitropyridine
-
To a solution of 3-hydroxy-2-nitropyridine in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.
-
Carefully introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon-22), under controlled pressure and temperature. Alternatively, other reagents like sodium chlorodifluoroacetate can be used as a precursor to difluorocarbene.
-
The reaction is typically heated to facilitate the nucleophilic substitution.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product, 3-(difluoromethoxy)-2-nitropyridine, is purified by column chromatography.
Step 2: Reduction of the Nitro Group
-
The purified 3-(difluoromethoxy)-2-nitropyridine is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to hydrogenation with hydrogen gas, often at elevated pressure, until the reaction is complete as monitored by TLC or LC-MS.
-
Alternatively, reduction can be achieved using a metal in acidic media, such as iron powder in hydrochloric acid.
-
After the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield this compound.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The 2-aminopyridine scaffold is a well-known "hinge-binder" in a multitude of kinase inhibitors.[5] The nitrogen atoms of the aminopyridine moiety form crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. The 3-(difluoromethoxy) substituent can then project into the solvent-exposed region or interact with other nearby residues, influencing potency and selectivity.
Logical Relationship of the Scaffold to Kinase Inhibition:
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(Difluoromethoxy)pyridin-2-amine Derivatives
Introduction: The Strategic Importance of 3-(Difluoromethoxy)pyridin-2-amine Derivatives
In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a cornerstone, appearing in a multitude of clinically significant molecules. The introduction of a difluoromethoxy (-OCF₂H) group at the 3-position offers a powerful tool for modulating the physicochemical properties of these compounds. The -OCF₂H group can enhance metabolic stability, improve membrane permeability, and alter pKa, making it a highly desirable substituent in drug discovery programs. However, the synthesis of N-arylated or N-alkylated derivatives of this compound presents a significant synthetic challenge. Traditional methods for C-N bond formation often fall short due to the specific electronic and steric nature of this substrate.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the construction of carbon-nitrogen bonds.[1][2][3] Its broad substrate scope and functional group tolerance make it an ideal candidate for tackling the synthesis of these challenging pyridine derivatives. This guide provides a comprehensive overview, detailed protocols, and expert insights into the successful application of the Buchwald-Hartwig amination for the synthesis of N-substituted this compound derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2][3][4] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex. This step is often rate-limiting, especially with less reactive halides like chlorides.[5][6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[4][7]
A simplified representation of this catalytic cycle is depicted below.
Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Key Challenges in the Amination of this compound
The successful amination of this compound derivatives requires careful consideration of several inherent challenges:
-
Pyridine Coordination to Palladium: The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[8][9] This is a common issue with pyridine-containing substrates. The use of bulky, electron-rich phosphine ligands is crucial to mitigate this effect. These ligands promote the formation of the catalytically active monoligated Pd(0) species and sterically disfavor the binding of the pyridine nitrogen.[10][11]
-
Chelation by the 2-Amino Group: The substrate itself, a 2-aminopyridine derivative, possesses an amidine-like structure that can chelate to the palladium center after oxidative addition. This chelation can hinder subsequent steps in the catalytic cycle, such as amine coordination and reductive elimination.[12]
-
Electronic Effects of the Difluoromethoxy Group: The -OCF₂H group is electron-withdrawing, which can influence the reactivity of the pyridine ring. This electronic effect can make the oxidative addition step more challenging compared to electron-rich heteroaryl halides.
-
Steric Hindrance: The 3-(difluoromethoxy) group can impart some steric hindrance around the C-N bond-forming site, which may necessitate the use of specific ligands that can accommodate this bulk.
Recommended Starting Protocols
The following protocols are designed as robust starting points for the Buchwald-Hartwig amination of 3-(difluoromethoxy)-2-halopyridines with various amines. Optimization will likely be necessary for specific substrates.
General Experimental Workflow
Figure 2: General workflow for setting up a Buchwald-Hartwig amination reaction.
Protocol 1: Coupling with Primary and Secondary Aliphatic Amines
This protocol is optimized for the coupling of 3-(difluoromethoxy)-2-bromopyridine with a range of aliphatic amines.
| Parameter | Recommendation | Rationale |
| Aryl Halide | 3-(difluoromethoxy)-2-bromopyridine | Aryl bromides offer a good balance of reactivity and stability. |
| Amine | 1.2 - 1.5 equivalents | A slight excess of the amine can favor the desired coupling pathway. |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) | Common and effective palladium sources. |
| Ligand | RuPhos or BrettPhos (1.1-1.2 eq. relative to Pd) | These bulky, electron-rich biarylphosphine ligands are excellent for challenging substrates, minimizing pyridine coordination and promoting reductive elimination.[12][13] |
| Base | NaOtBu or LHMDS (1.5 - 2.0 equivalents) | Strong, non-nucleophilic bases are required for efficient deprotonation of the amine. LHMDS can be advantageous for base-sensitive substrates.[14] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | These are standard solvents for Buchwald-Hartwig reactions.[8] |
| Temperature | 80 - 110 °C | Elevated temperatures are often necessary to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen.[6] |
Step-by-Step Procedure:
-
To a dry Schlenk tube or reaction vial, add the 3-(difluoromethoxy)-2-bromopyridine (1.0 eq.), the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring its progress by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling with Arylamines (Anilines)
The coupling with less nucleophilic anilines may require a slightly modified catalyst system.
| Parameter | Recommendation | Rationale |
| Aryl Halide | 3-(difluoromethoxy)-2-bromopyridine | |
| Amine | Aniline derivative (1.1 - 1.3 equivalents) | |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol %) | |
| Ligand | Xantphos (1.1-1.2 eq. relative to Pd) | The wider bite angle of Xantphos is often beneficial for the coupling of anilines and other less nucleophilic amines.[15][16] |
| Base | Cs₂CO₃ or K₃PO₄ (2.0 equivalents) | Weaker bases can be effective and are often preferred for substrates with base-sensitive functional groups. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | |
| Temperature | 100 - 120 °C | Higher temperatures may be required for less reactive coupling partners. |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Procedure:
Follow the same general procedure as in Protocol 1, substituting the recommended reagents and conditions.
Optimization and Troubleshooting
Should the initial reactions provide low yields or incomplete conversion, the following troubleshooting guide can be of assistance.
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Aryl chloride is used instead of bromide. | 1. Use a pre-catalyst (e.g., RuPhos Pd G3/G4) which forms the active Pd(0) species more readily. 2. Ensure all reagents and solvents are scrupulously dried and degassed. 3. For aryl chlorides, increase catalyst loading (up to 5 mol%), use a more active ligand system (e.g., BrettPhos), and increase the reaction temperature.[6] |
| Hydrodehalogenation (Ar-H formation) | 1. Reductive elimination is slow relative to competing side reactions (e.g., β-hydride elimination). 2. Presence of water. | 1. Switch to a bulkier, more electron-rich ligand (e.g., from XPhos to RuPhos) to accelerate reductive elimination.[6] 2. Ensure strictly anhydrous conditions. |
| Homocoupling of Amine or Aryl Halide | Inefficient oxidative addition or transmetalation. | Screen different ligands and bases. A change in solvent polarity may also be beneficial. |
| Decomposition of Starting Material | Base-sensitive functional groups on the substrate. | Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃) and a lower reaction temperature, which may require a more active catalyst system. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-substituted this compound derivatives. While the unique electronic and steric properties of this substrate class present challenges, a rational approach to reaction design, guided by a sound mechanistic understanding, can lead to successful outcomes. The choice of a bulky, electron-rich phosphine ligand is paramount to overcoming the inhibitory effects of the pyridine nitrogen. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in drug discovery and development to efficiently access these valuable chemical entities.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for N-arylation of 3-(difluoromethoxy)pyridin-2-amine
An In-Depth Guide to the N-Arylation of 3-(Difluoromethoxy)pyridin-2-amine
Application Note & Experimental Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Aryl-2-aminopyridines
The N-aryl-2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, as well as its capacity for π-stacking interactions, enabling potent and selective binding to a wide range of biological targets. The introduction of fluorine-containing substituents, such as the difluoromethoxy (OCF₂H) group, has become a cornerstone of modern drug design.[1] This group can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic properties and lipophilicity.[1][2]
This guide provides a detailed experimental protocol for the N-arylation of this compound, a challenging yet valuable transformation. The electron-withdrawing nature of the difluoromethoxy group decreases the nucleophilicity of the 2-amino group, while the pyridine nitrogen itself can potentially coordinate to and inhibit the metal catalyst.[3] Therefore, a carefully optimized protocol is essential for achieving high yields and purity. This document focuses on the palladium-catalyzed Buchwald-Hartwig amination, a robust and widely adopted method for C-N bond formation, while also considering the copper-catalyzed Ullmann condensation as a viable alternative.[4][5]
Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[4][6] The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The choice of a bulky, electron-rich phosphine ligand is paramount, as it facilitates the key steps of oxidative addition and reductive elimination, which are often rate-limiting.[3][7]
Caption: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, followed by amine coordination, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8]
Recommended Protocol: Palladium-Catalyzed N-Arylation
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization is highly recommended for each specific substrate combination (see Section 4).
Materials and Reagents
-
Substrates:
-
This compound (1.0 equiv) [CAS: 947249-14-1]
-
Aryl Bromide (1.1 - 1.2 equiv)
-
-
Catalyst System:
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2-4 mol%)
-
-
Base: Sodium tert-butoxide (NaOtBu, 1.4 - 2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (0.1 - 0.2 M concentration relative to the limiting reagent)
-
Work-up Reagents:
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Purification: Silica gel for column chromatography
Equipment
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Septa and needles for inert atmosphere transfers
-
Schlenk line or glovebox with an inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Step-by-Step Experimental Procedure
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube under an argon or nitrogen atmosphere, add Pd₂(dba)₃ (e.g., 0.01-0.02 equiv), XPhos (e.g., 0.02-0.04 equiv), and Sodium tert-butoxide (e.g., 1.4 equiv).[9]
-
Expert Insight: It is crucial to handle the catalyst, ligand, and strong base under an inert atmosphere as they are sensitive to air and moisture, which can lead to catalyst deactivation and poor yields.[3] Using a pre-catalyst complex (e.g., XPhos Pd G3) can simplify this step and often leads to more reproducible results.
-
-
Addition of Reagents: Add this compound (1.0 equiv) and the aryl bromide (1.1 equiv) to the Schlenk tube.
-
Solvent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M) via syringe.
-
Expert Insight: The solvent must be thoroughly deoxygenated to prevent oxidation of the Pd(0) catalyst and the phosphine ligand. This can be achieved by sparging with argon for 20-30 minutes or through several freeze-pump-thaw cycles.
-
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol Validation: A Framework for Optimization
For any new combination of aryl halide and amine, a screening process is essential to identify the optimal conditions. The electron-deficient nature of this compound makes this step particularly critical.[10] The following table outlines key parameters and provides a rationale for their selection.
| Parameter | Recommended Screening Variables | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3/G4 | Pd₂(dba)₃ and Pd(OAc)₂ are common, cost-effective Pd(0) and Pd(II) sources, respectively. Buchwald pre-catalysts (G3/G4) are air-stable and form the active Pd(0) species rapidly and reproducibly, often leading to better results.[11] |
| Ligand | XPhos, RuPhos, BrettPhos, Xantphos | Bulky, electron-rich dialkylbiaryl phosphine ligands (XPhos, RuPhos, BrettPhos) are generally superior for challenging couplings as they promote both oxidative addition and reductive elimination.[3] Xantphos, a bidentate ligand, can sometimes prevent catalyst decomposition pathways.[4][12] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong, effective base but can be incompatible with base-sensitive functional groups. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are milder alternatives but may require higher temperatures or longer reaction times.[3][12] |
| Solvent | Toluene, 1,4-Dioxane, t-Amyl alcohol | Toluene and dioxane are standard non-polar aprotic solvents.[9] For less reactive aryl chlorides or hindered substrates, a polar solvent like t-amyl alcohol can sometimes accelerate the reaction. |
| Temperature | 80 °C, 100 °C, 120 °C | Temperature is a critical parameter. Start at 100-110 °C and adjust based on reaction rate and stability of the starting materials and product. |
Alternative Protocol: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for C-N bond formation and serves as a valuable alternative, especially when palladium-based methods fail or if cost is a primary concern.[5] Modern protocols often use ligands to facilitate the reaction under milder conditions than the historical precedent.[13]
Key Reagents
-
Catalyst: Copper(I) Iodide (CuI, 5-10 mol%)
-
Ligand: L-Proline or 1,10-Phenanthroline (10-20 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Brief Procedure
-
To a reaction vessel, add CuI, the chosen ligand, and the base.
-
Add this compound and the aryl halide (typically an iodide is more reactive in Ullmann couplings).
-
Add the solvent (DMSO or DMF).
-
Heat the mixture, typically between 110-150 °C, and monitor for completion.[5]
-
Work-up usually involves dilution with ethyl acetate, washing with aqueous ammonia to remove copper salts, followed by standard aqueous washes.
-
Purify by column chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Poor oxidative addition (e.g., with aryl chlorides).3. Insufficiently strong base or low temperature. | 1. Ensure rigorous inert atmosphere technique. Use a fresh catalyst/ligand or a pre-catalyst.2. Switch to a more electron-rich ligand (e.g., BrettPhos). Increase temperature.3. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). Increase temperature. |
| Starting Material Decomposition | 1. Reaction temperature is too high.2. Base is too strong for functional groups on substrates. | 1. Lower the reaction temperature.2. Switch to a milder base (e.g., NaOtBu to K₃PO₄ or Cs₂CO₃).[3] |
| Formation of Side Products | 1. Aryl halide hydrodehalogenation.2. Diarylation of the amine. | 1. This can occur with strong bases. Consider a milder base or a different ligand/solvent system.2. Use a slight excess of the amine or adjust stoichiometry. This is less common with 2-aminopyridines due to steric hindrance. |
Conclusion
The N-arylation of this compound is a synthetically valuable transformation that requires careful selection of reaction conditions. The palladium-catalyzed Buchwald-Hartwig amination, employing a bulky dialkylbiaryl phosphine ligand such as XPhos and a strong base like NaOtBu, represents the most robust and versatile approach. However, due to the specific electronic nature of the substrate, systematic optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields. The provided protocols and optimization framework offer a comprehensive guide for researchers to successfully synthesize these important molecular building blocks for applications in drug discovery and materials science.
References
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 6. research.rug.nl [research.rug.nl]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 3-(Difluoromethoxy)pyridin-2-amine for Drug Discovery
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 3-(difluoromethoxy)pyridin-2-amine, a valuable building block in modern medicinal chemistry. The strategic incorporation of the difluoromethoxy (-OCF₂H) group can significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and membrane permeability.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions for synthesizing novel compound libraries. We present detailed, field-proven protocols for N-acylation, N-sulfonylation, and N-arylation, complete with quantitative data, step-by-step instructions, and workflow visualizations.
Introduction: The Strategic Value of the this compound Scaffold
The 2-aminopyridine moiety is a privileged structure, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond donor and acceptor, coupled with its aromatic nature, makes it a versatile scaffold for engaging with biological targets. The addition of a 3-(difluoromethoxy) group introduces a unique electronic and conformational element. Unlike a simple methoxy group, the -OCF₂H group is a weak electron-withdrawing group and serves as a bioisosteric replacement for other functionalities, offering a distinct profile in terms of lipophilicity (logP) and metabolic stability.[1][3][4]
The primary amino group at the C2 position is the principal handle for derivatization, acting as a potent nucleophile. This guide focuses on three cornerstone reactions for elaborating this position to build molecular diversity for screening and lead optimization campaigns.
Reactivity Profile of this compound
The reactivity of the scaffold is dominated by the interplay between three key features:
-
The Pyridine Nitrogen: As a Lewis base, it can coordinate to metal catalysts, potentially inhibiting some cross-coupling reactions. This necessitates the careful selection of ligands that can mitigate this effect.[5][6]
-
The C2-Amino Group: This primary amine is a strong nucleophile, making it the primary site for reactions with electrophiles like acyl chlorides, sulfonyl chlorides, and in metal-catalyzed cross-coupling reactions.
-
The 3-Difluoromethoxy Group: This group exerts an electron-withdrawing effect, which slightly reduces the basicity and nucleophilicity of the adjacent C2-amino group compared to an unsubstituted 2-aminopyridine. This electronic modulation must be considered when selecting reaction conditions, particularly the base and temperature.
Derivatization Workflow Overview
The following diagram illustrates the general workflow for the derivatization of the parent molecule, which forms the basis for the specific protocols detailed in subsequent sections.
Caption: General workflow for derivatizing this compound.
Protocol I: N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This is often a starting point for building more complex structures or for probing structure-activity relationships with different acyl groups. The reaction is typically robust and high-yielding.[7][8]
Causality and Experimental Choices
-
Acylating Agent: Acyl chlorides or anhydrides are used as potent electrophiles. Acetic anhydride is used here for a simple acetylation, but a wide range of acyl chlorides can be employed.[8]
-
Base: A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is crucial. Its role is to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.[7]
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is inert, readily dissolves the starting materials, and is easily removed during workup.
Data Presentation: Representative N-Acylation Conditions
| Entry | Acylating Agent | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Acetyl Chloride | Et₃N (1.5) | DCM | 0 to 25 | 2 | >90% |
| 2 | Benzoyl Chloride | Pyridine (2.0) | DCM | 0 to 25 | 3 | >85% |
| 3 | Acetic Anhydride | None | Neat | 25 | 0.5 | >95%[8] |
Detailed Experimental Protocol: N-acetylation
-
Vessel Preparation: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.5 mmol, 1.5 eq.) to the stirred solution.
-
Reagent Addition: Add acetyl chloride (1.1 mmol, 1.1 eq.) dropwise over 5 minutes. A white precipitate of triethylamine hydrochloride may form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of high purity after workup.
Protocol II: N-Sulfonylation for Sulfonamide Synthesis
The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents. The synthesis involves reacting the primary amine with a sulfonyl chloride, typically in the presence of a base.[9]
Causality and Experimental Choices
-
Sulfonylating Agent: Aryl or alkyl sulfonyl chlorides are the standard electrophiles. Benzenesulfonyl chloride is used as a model reagent.
-
Base: Pyridine is often used as both the base and a solvent in these reactions. It effectively neutralizes the HCl byproduct and catalyzes the reaction.[9] For less reactive substrates, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.
-
Solvent: Anhydrous polar aprotic solvents like DCM or THF are suitable. Using pyridine as the solvent is also a common and effective strategy.
Data Presentation: Representative N-Sulfonylation Conditions
| Entry | Sulfonyl Chloride | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Benzenesulfonyl Chloride | Pyridine | Pyridine | 25 | 4-6 | 80-90%[9] |
| 2 | p-Toluenesulfonyl Chloride | Et₃N (2.0) | DCM | 25 | 6 | 80-90% |
| 3 | Methanesulfonyl Chloride | DBU (1.5) | THF | 0 to 25 | 3 | 75-85% |
Detailed Experimental Protocol: N-benzenesulfonylation
-
Vessel Preparation: To a dry 25 mL round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous pyridine (5 mL) to dissolve the starting material.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.1 mmol, 1.1 eq.) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction via TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into 50 mL of ice-water. A precipitate may form.
-
If a solid forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with 1M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: Filter and concentrate the organic solution. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.
Protocol III: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[10] It allows for the coupling of the primary amine with aryl halides or triflates, providing access to a diverse range of N-aryl-2-aminopyridine derivatives, which are prevalent in medicinal chemistry.[11][12][13]
Causality and Experimental Choices
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand are essential. The ligand is critical for facilitating the catalytic cycle and preventing catalyst inhibition by the pyridine nitrogen.[5][14] Bulky, electron-rich ligands like Xantphos or RuPhos are often highly effective for coupling with 2-aminopyridines.[14][15][16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) are commonly used.[13][16]
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or 1,4-dioxane are necessary to achieve the temperatures required for the reaction.
-
Aryl Partner: Aryl bromides are generally good coupling partners. Aryl chlorides may require more specialized catalyst systems.
Data Presentation: Representative Buchwald-Hartwig N-Arylation Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (1.5) | Toluene | 100-110 | 70-85%[16] |
| 2 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | RuPhos (10) | NaOtBu (1.4) | Dioxane | 100 | 75-90%[14][15] |
| 3 | 2-Chloropyridine | BrettPhos-precatalyst (5) | - | LiHMDS (2.0) | Toluene | 100 | 65-80%[14][15] |
Detailed Experimental Protocol: N-Arylation with 4-Bromotoluene
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.10 mmol, 10 mol%), and Cesium Carbonate (1.5 mmol, 1.5 eq.).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 eq.) and 4-bromotoluene (1.2 mmol, 1.2 eq.) to the vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by taking small aliquots (under inert atmosphere) and analyzing by LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and base. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-arylated product.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Products from 3-(Difluoromethoxy)pyridin-2-amine Reactions
Introduction
3-(Difluoromethoxy)pyridin-2-amine is a valuable building block in modern medicinal chemistry, frequently employed in the synthesis of complex molecular architectures for drug discovery. The introduction of the difluoromethoxy group can enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. However, the unique electronic and physical characteristics of this fluorinated pyridine moiety and its derivatives often present challenges in the purification of reaction products.
This comprehensive guide provides detailed application notes and protocols for the purification of compounds derived from reactions involving this compound. It is intended for researchers, scientists, and drug development professionals seeking robust and efficient purification strategies. The methodologies described herein are grounded in established chemical principles and validated through practical application, ensuring scientific integrity and reproducibility.
Core Principles of Purification
The purification of reaction products of this compound hinges on exploiting the physicochemical differences between the desired product and any unreacted starting materials, byproducts, and reagents. Key properties to consider include:
-
Basicity: The pyridine nitrogen and the 2-amino group impart basicity to the parent molecule and many of its derivatives. This property is crucial for purification strategies involving acid-base extraction.
-
Polarity: The difluoromethoxy group and the overall heterocyclic structure contribute to the polarity of the molecule. The polarity of the final product will vary significantly depending on the substituents introduced during the reaction.
-
Solubility: The solubility of these compounds can vary widely depending on the solvent. Understanding the solubility profile is essential for developing effective crystallization and extraction protocols.[1]
-
Volatility: While the parent amine is a solid, some byproducts or reagents may be volatile, allowing for their removal by distillation or under reduced pressure.
Impurity Profiling
A critical first step in developing a purification strategy is to understand the impurity profile of the crude reaction mixture.[2] Common impurities in reactions involving this compound include:
-
Unreacted this compound
-
Reagents from the coupling reaction (e.g., boronic acids, alkynes, aryl halides)
-
Catalyst residues (e.g., palladium, copper)
-
Byproducts from side reactions (e.g., homocoupling of reagents)
-
Decomposition products
Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for identifying and quantifying these impurities.[3]
Purification Strategies
A multi-step purification approach is often necessary to achieve the high purity required for pharmaceutical applications. The following sections detail common and effective techniques.
Liquid-Liquid Extraction (Acid-Base Extraction)
This is often the first and most effective step to remove a significant portion of impurities. The basicity of the pyridine nitrogen allows for the selective transfer of the desired product or basic impurities between aqueous and organic phases.
Protocol 1: General Acid-Base Extraction for Basic Products
This protocol is suitable for isolating basic products from neutral or acidic impurities.
Rationale: The basic product is protonated by an acidic aqueous solution and moves to the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase deprotonates the product, allowing its extraction back into an organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or toluene.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous NH₄Cl for acid-sensitive compounds).[4] The number of washes can be increased for improved removal of basic impurities.[4]
-
Phase Separation: Separate the organic layer, which contains neutral and acidic impurities.
-
Basification: To the aqueous layer, add a base (e.g., 1 M NaOH or saturated aqueous NaHCO₃) until the pH is basic (pH > 8), causing the product to precipitate or become soluble in an organic solvent.
-
Product Extraction: Extract the aqueous layer multiple times with a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Decision Workflow for Extraction Strategy
Caption: Decision tree for choosing an appropriate extraction strategy.
Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities. For derivatives of this compound, silica gel is the most common stationary phase.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is a general guideline for purifying products from common coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations.
Rationale: Components of the mixture are separated based on their differential adsorption to the polar silica gel stationary phase and solubility in the less polar mobile phase. Less polar compounds elute faster than more polar compounds.
Step-by-Step Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent system.
-
Loading: Carefully load the dried silica-adsorbed product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate.[5]
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Recommended Eluent Systems for Column Chromatography
| Reaction Type | Typical Product Class | Recommended Eluent System (Gradient) |
| Suzuki Coupling | N-Aryl or N-Heteroaryl derivatives | Hexane/Ethyl Acetate |
| Sonogashira Coupling | Alkynyl-substituted pyridines | Hexane/Ethyl Acetate[4] |
| Buchwald-Hartwig Amination | N-Aryl or N-Alkyl derivatives | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate[5] |
Workflow for a Typical Purification Process
Caption: A typical multi-step purification workflow.
Crystallization
Crystallization is a powerful technique for obtaining highly pure solid products. The choice of solvent is critical for successful crystallization.
Protocol 3: Recrystallization from a Single Solvent
This protocol is suitable for solid products with moderate solubility in a solvent at elevated temperatures and low solubility at room temperature or below.
Rationale: The product is dissolved in a hot solvent and upon cooling, the solubility decreases, leading to the formation of crystals while impurities remain in the solution.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures with water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Case Study: Purification of a Buchwald-Hartwig Amination Product
A common reaction of this compound is the Buchwald-Hartwig amination to form N-aryl derivatives, which are precursors to potent pharmaceutical agents like the FAK inhibitor GSK2256098.[7]
Reaction: this compound + Aryl halide --(Pd catalyst, ligand, base)--> N-Aryl-3-(difluoromethoxy)pyridin-2-amine
Purification Strategy:
-
Work-up: After the reaction is complete, the mixture is typically diluted with an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts.
-
Column Chromatography: The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]
-
Crystallization: The purified product can be further crystallized from a suitable solvent like ethanol or isopropanol to achieve high purity.[8]
Conclusion
The purification of products from reactions involving this compound requires a systematic approach that considers the physicochemical properties of the target molecule and potential impurities. A combination of liquid-liquid extraction, column chromatography, and crystallization is often necessary to achieve the high purity required for pharmaceutical research and development. The protocols and guidelines presented in this document provide a solid foundation for developing robust and efficient purification strategies for this important class of compounds.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: A Robust and Scalable Synthesis of 3-(Difluoromethoxy)pyridin-2-amine
Abstract & Introduction
The 3-(difluoromethoxy)pyridin-2-amine scaffold is a privileged structural motif in modern medicinal chemistry. The difluoromethoxy (–OCF₂H) group is a valuable bioisostere for hydroxyl (–OH) and carboxylic acid (–COOH) functionalities, offering a unique combination of properties including increased lipophilicity, enhanced metabolic stability, and the ability to act as a lipophilic hydrogen bond donor.[1] These attributes make its incorporation a key strategy in the optimization of lead compounds in drug discovery.
However, the transition from laboratory-scale synthesis to large-scale production of these derivatives presents significant challenges. These include the use of hazardous reagents, potential for exothermic runaway reactions, and the need for robust, chromatography-free purification methods. This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound, designed for researchers, process chemists, and drug development professionals. The protocol emphasizes safety, scalability, and efficiency, utilizing a stable difluorocarbene precursor to ensure a reliable and reproducible process.[2]
Strategic Overview & Rationale
The presented synthetic strategy is a three-step sequence commencing from the commercially available and inexpensive starting material, 2-amino-3-hydroxypyridine. The core of this process is the O-difluoromethylation of the 3-hydroxy group.
Key Strategic Decisions:
-
Choice of Difluoromethylating Agent: While reagents like chlorodifluoromethane (Freon-22) can achieve this transformation, its gaseous nature, toxicity, and environmental impact make it unsuitable for modern, large-scale synthesis.[2][3] This protocol employs sodium chlorodifluoroacetate , a bench-stable solid that generates the reactive difluorocarbene (:CF₂) species in situ upon thermal decarboxylation.[2][4] This choice significantly enhances operational safety and scalability.
-
Protection Strategy: The starting material contains two nucleophilic sites: the 2-amino group and the 3-hydroxy group. To prevent competitive N-difluoromethylation and other side reactions, a protection strategy is essential for a robust and high-yielding process. The tert-butyloxycarbonyl (Boc) group is selected due to its ease of installation and clean, acidic cleavage in the final step.
-
Process Design: The overall workflow is designed to yield crystalline intermediates where possible, minimizing the need for large-scale column chromatography and facilitating purification by simple filtration and washing.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Protection of 2-Amino-3-hydroxypyridine
This step protects the primary amine to prevent side reactions during the subsequent difluoromethylation.
Reaction Scheme: (Self-hosted image of the chemical reaction for this step)
Materials & Reagents:
-
2-Amino-3-hydroxypyridine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, add 2-amino-3-hydroxypyridine and anhydrous THF (approx. 10 mL per gram of substrate).
-
Stir the resulting suspension and add triethylamine.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of (Boc)₂O in THF dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by HPLC/TLC.
-
Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Add water (equal to the initial THF volume) and stir the resulting slurry at 0-5 °C for 1 hour.
-
Collect the solid product by filtration, wash the filter cake with cold water, and then with a cold mixture of heptane/ethyl acetate (9:1) to remove non-polar impurities.
-
Dry the product, tert-butyl (3-hydroxypyridin-2-yl)carbamate, under vacuum at 40-50 °C to a constant weight.
Senior Scientist's Insight: The slow, controlled addition of (Boc)₂O at low temperature is crucial to manage the exotherm and prevent the formation of the di-Boc protected species. Using triethylamine as the base is sufficient and cost-effective for large-scale operations. The precipitation/crystallization workup avoids the need for chromatography.
Step 2: O-Difluoromethylation of the Protected Intermediate
This is the key step where the difluoromethoxy group is installed using a difluorocarbene precursor.
Reaction Scheme: (Self-hosted image of the chemical reaction for this step)
Materials & Reagents:
-
tert-butyl (3-hydroxypyridin-2-yl)carbamate (1.0 equiv)
-
Sodium chlorodifluoroacetate (CClF₂CO₂Na) (2.5 - 3.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous, finely milled (3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
SAFETY WARNING: The thermal decomposition of sodium chlorodifluoroacetate is exothermic and releases CO₂ gas. This reaction must be conducted in a reactor with excellent temperature control, pressure relief, and off-gas handling. The rate of addition must be carefully controlled to manage the reaction rate.[4]
-
Charge the reactor with tert-butyl (3-hydroxypyridin-2-yl)carbamate, potassium carbonate, and anhydrous DMF (approx. 15 mL per gram of substrate).
-
Heat the stirred suspension to 95-100 °C under a nitrogen atmosphere.
-
Once the temperature is stable, begin the portion-wise addition of solid sodium chlorodifluoroacetate. Crucially, monitor the internal temperature and off-gas rate. Add each portion only after the reaction from the previous one has subsided. The total addition should take place over 4-6 hours.
-
After the final addition, maintain the reaction mixture at 95-100 °C for an additional 2-4 hours, monitoring for completion by HPLC.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the mixture by adding it to a separate vessel containing vigorously stirred ice-water (approx. 5x the volume of DMF).
-
Extract the aqueous slurry with ethyl acetate or methyl tert-butyl ether (MTBE) (3x).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, tert-butyl (3-(difluoromethoxy)pyridin-2-yl)carbamate, can often be purified by slurrying in a mixture of heptane and ethyl acetate, followed by filtration.
Senior Scientist's Insight: Finely milled K₂CO₃ is used to maximize the surface area and ensure efficient deprotonation of the hydroxypyridine. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reagents. The controlled, portion-wise addition of the difluorocarbene precursor is the most critical parameter for both safety and yield on a large scale.[2][5]
Step 3: Deprotection to Yield Final Product
The final step is the removal of the Boc protecting group under acidic conditions.
Reaction Scheme: (Self-hosted image of the chemical reaction for this step)
Materials & Reagents:
-
tert-butyl (3-(difluoromethoxy)pyridin-2-yl)carbamate (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) or Dioxane
Procedure:
-
Dissolve the crude or purified product from Step 2 in a suitable solvent like DCM or Dioxane.
-
Cool the solution to 0-5 °C.
-
Slowly add trifluoroacetic acid (5-10 equiv) or a solution of 4M HCl in Dioxane (3-5 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until deprotection is complete as monitored by HPLC/TLC.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Dissolve the residue in water and cool in an ice bath.
-
Carefully adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Mechanistic Insight: O-Difluoromethylation
The key reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate the highly electrophilic difluorocarbene intermediate. This is rapidly trapped by the nucleophilic pyridinoxide, formed by the deprotonation of the 3-hydroxy group by potassium carbonate.
Caption: Generation and trapping of difluorocarbene.[2]
Data Summary Table
The following table provides expected outcomes for this synthetic sequence. Values are representative and may vary based on scale and specific reaction optimization.
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Purity (HPLC) |
| 1 | 2-Amino-3-hydroxypyridine | (Boc)₂O, Et₃N | THF | 90-95% | >98% |
| 2 | tert-butyl (3-hydroxypyridin-2-yl)carbamate | CClF₂CO₂Na, K₂CO₃ | DMF | 75-85% | >95% (crude) |
| 3 | tert-butyl (3-(difluoromethoxy)pyridin-2-yl)carbamate | TFA or HCl | DCM/Dioxane | 90-97% | >99% (after recryst.) |
Conclusion
This application note details a robust, three-step synthesis for the large-scale production of this compound. By employing a stable solid precursor for difluorocarbene generation and implementing a protective group strategy, this protocol addresses key safety and scalability concerns. The process is designed to minimize chromatographic purifications, making it economically viable and well-suited for industrial applications in pharmaceutical and agrochemical research and development.
References
Analytical Strategies for Real-Time Monitoring of Reactions Involving 3-(difluoromethoxy)pyridin-2-amine
An Application Note for Drug Development Professionals
Abstract
3-(difluoromethoxy)pyridin-2-amine is a critical building block in modern medicinal chemistry, valued for the unique properties conferred by the difluoromethoxy (-OCF₂H) group. This moiety can enhance metabolic stability, modulate lipophilicity, and introduce favorable hydrogen bonding interactions, making it a strategic asset in drug design.[1][2] Effective synthesis of drug candidates using this intermediate requires robust and precise analytical methods to monitor reaction progress, optimize conditions, and profile impurities. This guide provides a comprehensive overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for monitoring reactions involving this compound. We present detailed protocols, explain the rationale behind methodological choices, and offer insights grounded in practical application for researchers in pharmaceutical development.
Introduction: The Significance of the -OCF₂H Moiety
The difluoromethoxy group has emerged as a privileged substituent in drug discovery. It serves as a bioisostere for more common functional groups like hydroxyl, thiol, or methoxy groups, often with significant advantages.[1][3] For instance, replacing a metabolically labile methoxy group with -OCF₂H can block O-demethylation, thereby increasing a drug's half-life.[1] Furthermore, the hydrogen atom on the difluoromethyl group can act as a hydrogen bond donor, a property not present in a methoxy or trifluoromethoxy group, which can lead to improved target binding affinity.[2][3]
Given the importance of this functional group, ensuring the efficiency and cleanliness of reactions that incorporate the this compound scaffold is paramount. Real-time or quasi-real-time reaction monitoring allows for:
-
Optimization of Reaction Parameters: Fine-tuning temperature, catalyst loading, or reaction time to maximize yield and minimize side products.
-
Impurity Identification: Detecting and identifying byproducts early in the process, which is critical for regulatory compliance and drug safety.
-
Kinetic Analysis: Understanding reaction rates to enable process scale-up and ensure batch-to-batch consistency.
This document details the primary analytical methodologies to achieve these goals.
Physicochemical Properties for Method Development
Before designing an analytical method, understanding the analyte's properties is crucial.
| Property | Value | Source | Justification for Analytical Method |
| Molecular Formula | C₆H₆F₂N₂O | [4][5] | Defines the elemental composition and exact mass. |
| Monoisotopic Mass | 160.04482 Da | [4] | Essential for high-resolution mass spectrometry. |
| [M+H]⁺ m/z | 161.05210 | [4] | Primary ion to monitor in positive-mode ESI-MS. |
| Predicted XlogP | 1.4 | [4] | Suggests moderate lipophilicity, suitable for reverse-phase chromatography. |
| Functional Groups | Pyridine ring, primary amine, difluoromethoxy ether | [4][5] | The basic amine requires pH control in HPLC; the pyridine ring is a strong UV chromophore; the -OCF₂H group is a unique probe for ¹⁹F NMR. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Monitoring
Reverse-phase HPLC with UV detection is the most common technique for determining reaction conversion and purity due to its robustness, reproducibility, and accessibility.[6][7] The method separates compounds based on their polarity, making it ideal for resolving the starting material, intermediates, and final product in a typical reaction mixture.
Causality Behind Experimental Choices
-
Column: A C18 (octadecyl) column is the standard choice for moderately polar aromatic compounds like this one. Its nonpolar stationary phase provides effective retention.
-
Mobile Phase: An acetonitrile/water gradient is typical. Acetonitrile is a common organic modifier with good UV transparency.
-
pH Control: The basicity of the 2-amino-pyridine moiety (pKa ≈ 6.8) means its protonation state is highly dependent on pH. Operating at a low pH (e.g., pH 2-3 using formic acid or TFA) ensures the amine is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. Unbuffered or neutral conditions can cause severe peak tailing.
-
Detection: The pyridine ring contains a strong chromophore. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. Wavelengths around 254 nm and 270 nm are typically effective.
Protocol 1: General-Purpose RP-HPLC Method for Reaction Monitoring
-
Instrumentation and Columns:
-
HPLC or UPLC system with a binary pump, autosampler, and PDA detector.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for UPLC) or 4.6 x 150 mm, 5 µm (for HPLC).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Detection: 254 nm or PDA scan from 210-400 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 5.0 95 6.0 95 6.1 5 | 7.0 | 5 |
-
-
Sample Preparation:
-
Carefully take an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting it into a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B. This stops the reaction and ensures solubility.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging the system.
-
-
Data Analysis:
-
Calculate the percent conversion by monitoring the disappearance of the starting material's peak area relative to the total area of all relevant peaks (starting material + product).
-
% Conversion = [Area(Product) / (Area(Start Material) + Area(Product))] * 100
-
HPLC Workflow Diagram
Caption: Workflow for HPLC-based reaction monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Confirmation and Impurity Identification
While HPLC-UV provides quantitative data on major components, it offers no structural information. LC-MS is an indispensable complementary technique that provides the molecular weight of eluting compounds, enabling unambiguous confirmation of the product and identification of unknown impurities or byproducts.[1][8]
Protocol 2: LC-MS Analysis
-
Instrumentation:
-
LC system (as described in Protocol 1) coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.
-
-
LC Method:
-
Use the same chromatographic conditions as Protocol 1. Using a volatile buffer like formic acid is critical for MS compatibility; non-volatile buffers like phosphate must be avoided.
-
-
MS Parameters (Example for a Single Quadrupole):
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100 – 800.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300 °C.
-
Key Ions to Monitor:
-
Starting Material: m/z 161.05 ([M+H]⁺)
-
Product: Calculate the expected [M+H]⁺ for your target molecule.
-
Example (Amide coupling with Acetic Acid): Expected Product MW = 202.06. Monitor for m/z 203.06.
-
-
-
Data Analysis:
-
Extract ion chromatograms (EICs) for the expected m/z values of the starting material and product to confirm their identities.
-
Examine the total ion chromatogram (TIC) and mass spectra of minor peaks to identify potential byproducts (e.g., double additions, hydrolysis products, or catalyst-related species).
-
Table of Expected Masses for Common Transformations
| Reaction Type | Reagent/Modification | Expected Product Mass (Da) | Expected [M+H]⁺ (m/z) |
| Acetylation | Acetic Anhydride | 202.06 | 203.06 |
| Benzoylation | Benzoyl Chloride | 264.07 | 265.08 |
| Suzuki Coupling | Phenylboronic Acid | 236.08 | 237.09 |
| Buchwald-Hartwig | Aniline | 251.09 | 252.10 |
NMR Spectroscopy: For Structural Verification and Quantification (qNMR)
NMR spectroscopy is the gold standard for structural elucidation. For reaction monitoring, ¹H and ¹⁹F NMR are particularly powerful. ¹⁹F NMR offers a direct, interference-free window into the fate of the difluoromethoxy group.
Key Spectral Features
-
¹H NMR: The proton of the -OCF₂H group appears as a characteristic triplet with a large coupling constant (J ≈ 73-75 Hz) due to coupling with the two adjacent fluorine atoms. Its chemical shift will change upon reaction. The aromatic protons on the pyridine ring will also shift, providing information about electronic changes.
-
¹⁹F NMR: The two fluorine atoms of the -OCF₂ H group appear as a doublet (J ≈ 73-75 Hz) due to coupling with the adjacent proton. This signal is typically in a clean region of the spectrum, making it an excellent probe for monitoring the reaction.[9]
Protocol 3: Reaction Monitoring by ¹⁹F qNMR
Quantitative NMR (qNMR) can determine the concentration of a substance by comparing the integral of its signal to that of a known amount of an internal standard.
-
Internal Standard Selection:
-
Choose a fluorine-containing compound that is stable under the reaction conditions, does not react with any components, and has a ¹⁹F signal that does not overlap with the analyte signals.
-
A common choice is 1-fluoro-4-(trifluoromethyl)benzene or another simple, commercially available fluoroaromatic.
-
-
Sample Preparation:
-
At time zero (t=0), prepare a stock solution of the reaction mixture before initiating the reaction (e.g., by adding the catalyst or final reagent).
-
Add a precise mass of the internal standard to a known volume of this t=0 mixture.
-
Acquire a ¹⁹F NMR spectrum of this initial sample. This establishes the initial ratio of starting material to standard.
-
As the reaction proceeds, take aliquots, quench them, and prepare them for NMR analysis (dissolving in a deuterated solvent like CDCl₃ or DMSO-d₆). It is not necessary to add more standard if the aliquots are taken from the main reaction vessel containing the standard.
-
-
NMR Acquisition:
-
Acquire spectra on a 400 MHz or higher spectrometer equipped with a fluorine probe.
-
Ensure a sufficient relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery, which is critical for accurate quantification. A D1 of 30 seconds is often a safe starting point.
-
-
Data Analysis:
-
Integrate the doublet corresponding to the -OCF₂ H of the starting material and the signal(s) of the product(s).
-
Integrate the signal for the internal standard.
-
Calculate the molar ratio of starting material to product at each time point relative to the constant concentration of the internal standard.
-
qNMR Workflow Diagram
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Integrated Workflow: A Case Study Approach
To illustrate how these techniques work in concert, consider a common reaction: the N-acylation of this compound with an acid chloride.
Caption: An integrated workflow combining HPLC, LC-MS, and NMR for comprehensive monitoring and final characterization of an N-acylation reaction.
Workflow Explanation:
-
Reaction Setup: The reaction is initiated.
-
In-Process Monitoring: At regular intervals, small aliquots are taken.
-
Fast Triage (HPLC): Each aliquot is quickly analyzed by a pre-validated HPLC method (Protocol 1). This gives a rapid assessment of conversion, allowing the chemist to decide if the reaction is complete, stalled, or proceeding as expected.
-
Deeper Insight (LC-MS): Selected time points, or any sample showing unexpected peaks in the HPLC, are analyzed by LC-MS (Protocol 2). This helps identify the product and any significant byproducts.
-
Final Characterization: Once the reaction is deemed complete by HPLC, it is worked up and purified. The final isolated product is then subjected to a full suite of characterization techniques, including NMR for definitive structural proof and a final HPLC run to determine its ultimate purity.
Conclusion
Effectively monitoring reactions involving this compound is crucial for efficient and successful drug development. A multi-faceted analytical approach is essential. HPLC serves as the primary quantitative tool for tracking reaction kinetics and purity. LC-MS provides indispensable mass information for confirming product identity and elucidating unknown impurities. Finally, NMR, particularly ¹⁹F NMR, offers an elegant method for both structural verification and orthogonal quantitative analysis. By integrating these techniques into a cohesive workflow, researchers can accelerate development, optimize synthetic routes, and ensure the highest quality of their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - this compound (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(difluoromethoxy)pyridin-2-amine
Welcome to the technical support center for the synthesis of 3-(difluoromethoxy)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. The most common synthetic route involves the O-difluoromethylation of 2-amino-3-hydroxypyridine. The primary difficulties arise from the difluoromethylation step itself, potential side reactions, and the purification of the final product. This guide will address these critical aspects in a question-and-answer format to provide clear and actionable solutions.
Troubleshooting Guide
Low or No Yield of this compound
Question: We are attempting the O-difluoromethylation of 2-amino-3-hydroxypyridine using sodium chlorodifluoroacetate and are observing very low to no conversion to the desired product. What are the likely causes and how can we improve the yield?
Answer: This is a common issue often rooted in the reaction conditions for generating the difluorocarbene and the reactivity of the substrate. Here are the key factors to investigate:
-
Inefficient Difluorocarbene Generation: The thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene is a critical step.[1] Ensure that the reaction temperature is sufficiently high (typically >100 °C in a high-boiling polar aprotic solvent like DMF or NMP) to induce decarboxylation.[1] Inadequate heating will result in poor carbene formation and consequently, low conversion.
-
Base Strength and Stoichiometry: The phenoxide form of 2-amino-3-hydroxypyridine is the active nucleophile that traps the difluorocarbene. A base is required to deprotonate the hydroxyl group. The choice and amount of base are crucial.
-
Insufficient Base: If not enough base is used, the concentration of the reactive phenoxide will be low, leading to a sluggish reaction.
-
Inappropriate Base: A very strong base might lead to undesired side reactions. A moderately strong base like potassium or cesium carbonate is often a good starting point.
-
-
Solvent Choice: The solvent must be able to dissolve the starting materials and be stable at the required reaction temperature. Polar aprotic solvents like DMF, NMP, or DMAc are generally preferred.
-
Moisture Contamination: The presence of water can quench the difluorocarbene and hydrolyze the starting material and product. Ensure all reagents and glassware are thoroughly dried before use.
Troubleshooting Workflow:
Caption: Troubleshooting low yield in O-difluoromethylation.
Formation of N-Difluoromethylated Side Product
Question: We are observing the formation of an isomeric impurity which we suspect is the N-difluoromethylated product. How can we minimize this side reaction?
Answer: The formation of N-difluoromethylated products is a known challenge in the difluoromethylation of pyridones and related heterocycles.[2][3] The ambident nucleophilic nature of 2-amino-3-hydroxypyridine, with reactive sites at both the oxygen and the ring nitrogen, can lead to a mixture of O- and N-alkylated products.
-
Reaction Conditions: The ratio of O- to N-alkylation can be highly dependent on the reaction conditions.
-
Solvent: Less polar solvents may favor O-alkylation.
-
Counter-ion: The choice of base and its corresponding cation can influence the selectivity. Harder cations (e.g., Na+, K+) tend to favor O-alkylation, while softer cations might favor N-alkylation.
-
Temperature: Higher temperatures can sometimes lead to less selective reactions.
-
-
Protecting Groups: While adding complexity, protecting the amino group is a viable strategy to prevent N-alkylation. A suitable protecting group that is stable to the difluoromethylation conditions and can be readily removed afterward would be necessary. However, this adds extra steps to the synthesis.
Strategies to Enhance O-Selectivity:
| Strategy | Rationale | Key Parameters |
| Optimize Base and Solvent | Modulate the nucleophilicity of the oxygen and nitrogen atoms. | Use of K2CO3 or Cs2CO3 in DMF. |
| Lower Reaction Temperature | Kinetic control may favor O-alkylation. | Explore a temperature range of 100-120 °C. |
| Use of Phase-Transfer Catalyst | Can influence the reactivity of the phenoxide. | Tetrabutylammonium bromide with KOH in THF.[3] |
Difficult Purification of the Final Product
Question: We are struggling to purify this compound from the reaction mixture. What are the recommended purification techniques?
Answer: The purification of aminopyridine derivatives can be challenging due to their basicity and potential for metal chelation.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is typically used. However, the basicity of the amine can lead to tailing. To mitigate this, you can pre-treat the silica with a small amount of a volatile base like triethylamine in the eluent system.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: The basicity of the amino group can be exploited for purification.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl) to move the desired product into the aqueous phase.
-
Wash the aqueous phase with an organic solvent to remove non-basic impurities.
-
Basify the aqueous phase (e.g., with NaHCO3 or NaOH) to precipitate or allow for extraction of the purified product back into an organic solvent.
-
-
Cation-Exchange Chromatography: For particularly difficult separations, cation-exchange chromatography can be a powerful technique for purifying aminopyridine derivatives.[4]
Purification Decision Tree:
Caption: Decision tree for purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
The most direct precursor is 2-amino-3-hydroxypyridine. This compound can be synthesized from furfural, which is a relatively inexpensive starting material.[5]
Q2: Are there alternative reagents for the difluoromethylation step?
Yes, besides sodium chlorodifluoroacetate, chlorodifluoromethane (Freon-22) can also be used.[2][3] However, this is a gas and requires specialized equipment for handling. Other more modern difluoromethylating reagents exist but may be more expensive for large-scale synthesis.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting material (2-amino-3-hydroxypyridine) is significantly more polar than the product. A suitable TLC eluent would be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or visualization under UV light can be used. For more quantitative analysis, HPLC or GC-MS can be employed.
Q4: What are the expected spectroscopic data for this compound?
While a specific literature spectrum may not be readily available, one can predict the key features:
-
¹H NMR: A triplet for the -OCHF₂ proton with a characteristic large coupling constant to the fluorine atoms (around 70-75 Hz). Aromatic protons will appear in the pyridine region. The amine protons will be a broad singlet.
-
¹⁹F NMR: A doublet corresponding to the -OCHF₂ group, coupled to the proton.
-
¹³C NMR: The -OCHF₂ carbon will appear as a triplet due to coupling with the two fluorine atoms.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of C₆H₆F₂N₂O (160.12 g/mol ) should be observed.[6]
Experimental Protocol: O-Difluoromethylation of 2-amino-3-hydroxypyridine (Illustrative)
This is a general, illustrative protocol and should be optimized for your specific laboratory conditions.
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 6. PubChemLite - this compound (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Difluoromethoxylation of Aminopyridines
Welcome to the technical support center for the difluoromethoxylation of aminopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. Here, we address common challenges and side reactions encountered during the synthesis of difluoromethoxylated aminopyridines, providing in-depth, field-proven insights and troubleshooting strategies.
Introduction
The introduction of the difluoromethoxy (-OCF₂H) group into aminopyridines is a critical strategy in medicinal chemistry for modulating the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and pKa. However, the inherent reactivity of both the aminopyridine core and the difluoromethoxylation reagents can lead to a variety of side reactions, complicating synthesis and purification. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the difluoromethoxylation of aminopyridines in a practical question-and-answer format.
FAQ 1: My reaction is yielding significant amounts of a hydroxylated aminopyridine byproduct. What is the likely cause and how can I prevent it?
Answer:
The formation of a hydroxylated aminopyridine is a strong indicator of the hydrolysis of your difluoromethoxylation reagent or a key intermediate. This is a frequent issue, particularly when using reagents that generate a difluorocarbene, such as TMSCF₂H or TFDA (difluorophosgene).
Underlying Mechanism:
The electrophilic difluorocarbene (:CF₂) generated in situ can be trapped by water present in the reaction mixture. This generates difluoromethanol, which is unstable and readily decomposes to formyl fluoride and subsequently hydrofluoric acid (HF). The aminopyridine can then react with water under these acidic conditions or during workup, leading to the undesired hydroxylated byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydroxylation side reactions.
Recommended Actions:
-
Ensure Rigorously Anhydrous Conditions:
-
Dry all solvents using appropriate methods (e.g., distillation from a suitable drying agent, passing through activated alumina columns).
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas.
-
Use freshly opened, high-purity reagents.
-
-
Inert Atmosphere:
-
Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen to exclude atmospheric moisture.
-
-
Reagent Choice:
-
Consider using alternative difluoromethoxylation reagents that may be less susceptible to hydrolysis under your specific reaction conditions.
-
FAQ 2: I am observing the formation of a bis(aminopyridyl)urea or related byproduct. What is happening?
Answer:
The formation of urea or carbonate-like byproducts often points to a reaction between the aminopyridine and a reactive intermediate derived from the difluoromethoxylation reagent, especially when using reagents like difluorophosgene (TFDA) or its precursors.
Plausible Mechanism:
Difluorophosgene (COF₂) can react with two equivalents of the aminopyridine to form a bis(aminopyridyl)urea derivative. This is particularly problematic with electron-rich aminopyridines.
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the reagents. A slow addition of the difluoromethoxylation reagent can help to minimize the formation of these byproducts.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity of the intermediates and favor the desired difluoromethoxylation pathway.
-
Alternative Reagents: If this side reaction is persistent, consider using a difluoromethoxylation reagent that does not generate phosgene-like intermediates.
Part 2: In-Depth Analysis of Common Side Reactions
This section provides a more detailed look at the chemical mechanisms behind prevalent side reactions and offers advanced strategies for their management.
Side Reaction 1: N-Difluoromethylation vs. O-Difluoromethoxylation
A significant challenge in the difluoromethoxylation of aminopyridines is the competing N-difluoromethylation of the pyridine ring nitrogen.
Mechanistic Considerations:
The pyridine nitrogen is a nucleophilic site that can compete with the amino group (or a hydroxyl group in the case of hydroxypyridines) for the electrophilic difluoromethoxylation reagent. The regioselectivity of this reaction is influenced by several factors:
-
Steric Hindrance: Bulky substituents near the pyridine nitrogen can disfavor N-alkylation.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the nitrogen, favoring O-alkylation of a proximal hydroxyl group.
-
Reaction Conditions: The choice of base and solvent can significantly influence the outcome.
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Effect on N-Difluoromethylation | Effect on O-Difluoromethoxylation | Rationale |
| Bulky Base (e.g., LHMDS) | Decreased | Increased | Sterically hinders approach to the pyridine nitrogen. |
| Polar Aprotic Solvent (e.g., DMF) | Increased | Decreased | Can stabilize the charged intermediate of N-alkylation. |
| Non-Polar Solvent (e.g., Toluene) | Decreased | Increased | Favors the less polar transition state of O-alkylation. |
Side Reaction 2: Over-reaction and Decomposition
Certain difluoromethoxylation reagents can be highly reactive, leading to over-reaction or decomposition of the starting material or product.
Troubleshooting Protocol for Over-reaction:
-
Initial Assessment:
-
Analyze the crude reaction mixture by LC-MS and ¹H NMR to identify the major byproducts.
-
Determine if the byproducts are a result of further reaction of the desired product or decomposition of the starting material.
-
-
Systematic Optimization:
-
Temperature: Decrease the reaction temperature in 5-10 °C increments.
-
Reagent Addition: Add the difluoromethoxylation reagent slowly over a prolonged period using a syringe pump.
-
Stoichiometry: Reduce the equivalents of the difluoromethoxylation reagent.
-
Part 3: Experimental Protocols
This section provides a general, illustrative protocol for the difluoromethoxylation of an aminopyridine, highlighting critical steps for minimizing side reactions.
Protocol: General Procedure for Difluoromethoxylation of 2-Amino-3-hydroxypyridine
Disclaimer: This is a generalized procedure and must be adapted and optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation:
-
Dry a 50 mL round-bottom flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours.
-
Assemble the flask with a condenser and a nitrogen/argon inlet, and allow it to cool to room temperature under a positive pressure of inert gas.
-
-
Reaction Setup:
-
To the flask, add 2-amino-3-hydroxypyridine (1.0 eq) and a suitable anhydrous solvent (e.g., anhydrous THF, 0.1 M).
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add a suitable base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Difluoromethoxylation:
-
In a separate, dry flask, prepare a solution of the difluoromethoxylation reagent (e.g., TMSCF₂H, 1.5 eq) in the same anhydrous solvent.
-
Add the reagent solution dropwise to the reaction mixture at -78 °C over 20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
-
Workup and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visual Representation of the Workflow:
Caption: General experimental workflow for difluoromethoxylation.
Technical Support Center: Synthesis of 3-(Difluoromethoxy)pyridin-2-amine
Welcome to the technical support center for the synthesis of 3-(difluoromethoxy)pyridin-2-amine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this important synthetic intermediate. The synthesis is typically a two-step process, and this guide will address potential issues in both stages.
Synthetic Workflow Overview
The synthesis of this compound is generally approached in two key stages:
-
Synthesis of the Precursor: Preparation of 2-amino-3-hydroxypyridine.
-
O-Difluoromethylation: Introduction of the difluoromethoxy group onto the hydroxyl moiety of the precursor.
This guide is structured to address challenges that may arise in each of these critical steps.
Troubleshooting Guide
Part 1: Synthesis of 2-amino-3-hydroxypyridine Precursor
A common and effective method for the synthesis of 2-amino-3-hydroxypyridine is the reduction of 2-hydroxy-3-nitropyridine.
Question 1: My reduction of 2-hydroxy-3-nitropyridine to 2-amino-3-hydroxypyridine is incomplete or shows low yield. What are the likely causes and how can I improve it?
Answer:
Incomplete reduction is a frequent issue in this synthesis. Several factors can contribute to this, primarily related to the catalyst, reaction conditions, and substrate purity.
-
Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is paramount. If the catalyst is old, has been improperly stored, or is of low quality, its activity will be compromised.
-
Recommendation: Always use a fresh batch of high-quality 10% Pd/C. For sensitive reactions, consider using a newer, more active catalyst formulation.
-
-
Hydrogenation Conditions: The efficiency of the hydrogenation is highly dependent on the reaction setup.
-
Hydrogen Pressure: While a hydrogen balloon is often sufficient, for stubborn reactions, increasing the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus can significantly improve the reaction rate and completeness.
-
Solvent: Methanol is a common solvent for this reduction. Ensure it is of sufficient purity and is degassed to remove any dissolved oxygen which can poison the catalyst.
-
Temperature: The reaction is typically run at room temperature. A slight increase in temperature (e.g., to 30-40 °C) might enhance the reaction rate, but be cautious as it can also lead to side reactions.
-
-
Substrate Purity: Impurities in the starting 2-hydroxy-3-nitropyridine can act as catalyst poisons.
-
Recommendation: Recrystallize the starting material if its purity is questionable.
-
-
Reaction Time: While many reductions are complete within a few hours, some may require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Question 2: I am observing multiple byproducts in my synthesis of 2-amino-3-hydroxypyridine. What are they and how can I avoid them?
Answer:
Side product formation can significantly lower the yield and complicate purification. Common byproducts can arise from over-reduction or side reactions of the starting material or product.
-
Over-reduction: In some cases, the pyridine ring itself can be partially reduced, especially under harsh conditions (high pressure and temperature).
-
Recommendation: Use milder reaction conditions. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Dehalogenation (if applicable): If your starting material contains halogen substituents, these can sometimes be removed during catalytic hydrogenation.
-
Recommendation: If dehalogenation is an issue, consider alternative reduction methods such as using iron powder in acidic media.
-
-
Impurity-related byproducts: Impurities in the starting material can lead to a range of side products.
-
Recommendation: As mentioned before, ensure the purity of your starting material.
-
Part 2: O-Difluoromethylation of 2-amino-3-hydroxypyridine
The introduction of the difluoromethoxy group onto the hydroxyl of 2-amino-3-hydroxypyridine is a critical step where selectivity is key. The presence of the nucleophilic amino group can lead to competing N-difluoromethylation.
Question 3: My O-difluoromethylation of 2-amino-3-hydroxypyridine is giving a low yield of the desired product and a significant amount of the N-difluoromethylated isomer. How can I improve the O-selectivity?
Answer:
Achieving high O-selectivity in the presence of a competing nucleophilic amino group is the primary challenge in this step. The choice of reagents and reaction conditions is crucial for directing the reaction to the hydroxyl group. The reaction proceeds via the formation of a difluorocarbene intermediate which is then trapped by a nucleophile.
-
Choice of Base and Solvent: The basicity and the solvent system can influence which nucleophile (the hydroxyl or the amino group) is more reactive towards the difluorocarbene.
-
Recommendation: For O-difluoromethylation of phenols, a common strategy is to use a base that selectively deprotonates the more acidic hydroxyl group. A moderately strong inorganic base like cesium carbonate in a polar aprotic solvent such as DMF is often effective.[1] The use of stronger bases might lead to deprotonation of the amino group as well, increasing N-alkylation.
-
-
Reaction Temperature: Temperature can play a significant role in selectivity.
-
Recommendation: It has been shown that in some systems, lower temperatures favor O-alkylation while higher temperatures can lead to N-alkylation.[2] It is advisable to start the reaction at a lower temperature (e.g., room temperature) and monitor the product distribution.
-
-
Protecting Group Strategy: If achieving high O-selectivity remains challenging, a protecting group strategy can be employed.
-
Recommendation: Protect the amino group with a suitable protecting group (e.g., Boc or Cbz) before the difluoromethylation step. After the O-difluoromethylation is complete, the protecting group can be removed. This multi-step approach can often provide a cleaner product and a higher overall yield despite the extra steps.
-
Question 4: I am having trouble with the handling and reactivity of my difluoromethylating agent. What are the best practices?
Answer:
Several reagents can be used for difluoromethylation, each with its own advantages and handling requirements.
-
Chlorodifluoromethane (Freon-22): This is an inexpensive but gaseous and ozone-depleting substance, making it difficult to handle in a standard laboratory setting.[3][4][5] Its use is becoming less common due to environmental regulations.
-
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br): This is a commercially available liquid reagent that serves as a difluorocarbene precursor.[6][7][8][9] It is generally easier to handle than gaseous reagents.
-
Best Practices: TMSCF2Br should be handled in a well-ventilated fume hood. It is sensitive to moisture, so reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
-
Difluoromethyl Triflate (HCF2OTf): This is a powerful and efficient difluoromethylating agent.[10][11] It is a liquid and can be prepared from non-ozone-depleting sources.
-
Best Practices: This reagent is highly reactive and should be handled with care. Reactions are often rapid and should be performed at low temperatures to control exotherms.
-
-
Sodium Chlorodifluoroacetate: This is a stable, solid reagent that generates difluorocarbene upon heating.[1][12]
-
Best Practices: The reaction requires elevated temperatures (typically >100 °C) to induce decarboxylation and generate the carbene.[1] Ensure the reaction is well-stirred to maintain a consistent temperature.
-
Question 5: My final product, this compound, is difficult to purify. What purification strategies do you recommend?
Answer:
Purification can be challenging due to the similar polarities of the starting material, the desired product, and potential N-alkylated byproducts.
-
Column Chromatography: This is the most common method for purification.
-
Recommendation: A careful selection of the eluent system is critical. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the basic pyridine compounds on silica gel.
-
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification.
-
Recommendation: The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The desired product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This method may not be effective for separating the O- and N-alkylated isomers as their basicities are likely to be similar.
-
-
Crystallization: If the final product is a solid, crystallization can be a highly effective purification method.
-
Recommendation: Experiment with different solvent systems to find one that provides good crystals and high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound? A1: The overall yield for the two-step synthesis can vary significantly depending on the specific conditions and the success of the O-difluoromethylation step. A reasonable target for the synthesis of the 2-amino-3-hydroxypyridine precursor is in the range of 70-90%. The O-difluoromethylation step is more challenging, and yields can range from 30% to 70% depending on the selectivity and completeness of the reaction.
Q2: Are there any safety concerns I should be aware of during this synthesis? A2: Yes, there are several safety considerations:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure your hydrogenation setup is properly assembled and purged with an inert gas before introducing hydrogen.
-
Difluoromethylating Reagents: Many difluoromethylating reagents are reactive and should be handled with appropriate personal protective equipment in a fume hood.
-
Solvents: Organic solvents used in the synthesis are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q3: Can I use other methods to synthesize the 2-amino-3-hydroxypyridine precursor? A3: Yes, other methods exist, such as those starting from furfural. However, the reduction of 2-hydroxy-3-nitropyridine is a common and often reliable method. The choice of method may depend on the availability of starting materials and the scale of the synthesis.
Q4: How can I confirm the structure of my final product? A4: The structure of this compound should be confirmed by a combination of analytical techniques, including:
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure and the presence of the difluoromethoxy group. The proton of the CHF2 group will appear as a characteristic triplet in the 1H NMR spectrum, and the two fluorine atoms will give a signal in the 19F NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-3-hydroxypyridine
This protocol is based on the reduction of 2-hydroxy-3-nitropyridine using palladium on carbon.
Materials:
-
2-hydroxy-3-nitropyridine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
-
Celite
Procedure:
-
In a flask suitable for hydrogenation, dissolve 2-hydroxy-3-nitropyridine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of Pd).
-
Seal the flask and purge the system with an inert gas (e.g., argon or nitrogen).
-
Introduce hydrogen gas (a balloon or a hydrogenation apparatus can be used).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-amino-3-hydroxypyridine, which can be purified by column chromatography or recrystallization if necessary.
Protocol 2: O-Difluoromethylation of 2-amino-3-hydroxypyridine
This protocol describes a general procedure for O-difluoromethylation using sodium chlorodifluoroacetate.
Materials:
-
2-amino-3-hydroxypyridine
-
Sodium chlorodifluoroacetate
-
Cesium Carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 2-amino-3-hydroxypyridine (1.0 eq) and cesium carbonate (1.5-2.0 eq).
-
Add dry DMF.
-
Add sodium chlorodifluoroacetate (2.0-3.0 eq).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
| Reagent for O-Difluoromethylation | Typical Conditions | Advantages | Disadvantages |
| Sodium Chlorodifluoroacetate | Cs2CO3, DMF, 100-120 °C | Stable solid, commercially available | High temperatures required |
| TMSCF2Br | Base (e.g., K2CO3), Solvent (e.g., CH3CN) | Liquid, good reactivity | Moisture sensitive |
| Difluoromethyl Triflate | Base (e.g., K2CO3), Solvent (e.g., CH2Cl2) | Highly reactive, efficient | Can be expensive, highly reactive |
| Chlorodifluoromethane (Freon-22) | Base (e.g., NaOH), Phase-transfer catalyst | Inexpensive | Gas, ozone-depleting, difficult to handle |
Diagrams
General Synthetic Workflow
Caption: General two-step synthesis of this compound.
Troubleshooting Decision Tree for Low Yield in O-Difluoromethylation
Caption: Decision tree for troubleshooting low yields in the O-difluoromethylation step.
References
- 1. orgsyn.org [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. acs.org [acs.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Transition-metal-free N-difluoromethylation of hydrazones with TMSCF2Br as the difluoromethylation reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Difluoromethylation of Alcohols Using TMSCF<sub>2</sub>Br as a Unique and Practical Difluorocarbene Reagent u… [ouci.dntb.gov.ua]
- 10. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Purification of Fluorinated Aminopyridine Derivatives
Welcome to the technical support center for the purification of fluorinated aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. The unique physicochemical properties imparted by fluorine, such as altered basicity, polarity, and potential for strong hydrogen bonding, often complicate standard purification protocols.[1] This resource provides in-depth, experience-driven troubleshooting advice and detailed methodologies to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated aminopyridine derivative showing significant tailing or irreversible adsorption on my silica gel column?
A1: This is a classic issue arising from the interplay of two factors: the basicity of the aminopyridine nitrogen and the acidic nature of standard silica gel. The lone pair on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing or, in severe cases, complete retention of your compound on the column. The introduction of fluorine atoms can modulate the pKa of the pyridine ring, but the basic character often remains significant enough to cause problems.[1]
Troubleshooting Action:
-
Neutralize Silica: Pre-treat your silica gel with a dilute solution of a tertiary amine, like triethylamine (Et₃N), in your eluent. A common practice is to add 0.1-1% Et₃N to the solvent system.[2] This will cap the acidic silanol sites, minimizing undesired interactions.
-
Switch Stationary Phase: Consider using a less acidic stationary phase. Alumina (basic or neutral grade) can be an excellent alternative for purifying basic compounds.[2]
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18 silica) is a powerful option where silanol interactions are less problematic.
Q2: I'm struggling to separate my desired fluorinated aminopyridine from unreacted starting materials and isomers. What chromatographic strategies can I employ?
A2: The subtle differences in polarity between your product, starting materials, and any potential isomers (e.g., from incomplete or non-regioselective fluorination) demand high-resolution purification techniques.[3][4]
Troubleshooting Action:
-
Optimize Eluent System (Normal Phase): Systematically screen solvent systems using Thin Layer Chromatography (TLC). A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient.[2] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is often the method of choice due to its superior resolving power.[5]
-
Fluorous Solid-Phase Extraction (F-SPE): If your compound is sufficiently fluorinated, F-SPE can be a highly selective technique. A fluorous stationary phase will retain the fluorinated compounds, allowing non-fluorinated impurities to be washed away.
Q3: My fluorinated aminopyridine seems to be degrading during purification. What are the likely causes and solutions?
A3: Degradation can be triggered by several factors, including prolonged exposure to acidic or basic conditions, heat, or air. Some fluorinated heterocycles can be sensitive, especially if there are other reactive functional groups present.
Troubleshooting Action:
-
Minimize Contact Time: Perform purification steps as quickly as possible.
-
Inert Atmosphere: If your compound is sensitive to oxidation, conduct all purification steps under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Avoid Harsh Conditions: If using silica gel, the acidity can sometimes catalyze decomposition. Using a neutralized stationary phase as mentioned in Q1 can help.[2] Similarly, if using alumina, ensure it is of the appropriate grade (neutral vs. basic) for your compound's stability.
-
Lower Temperatures: For thermally sensitive compounds, consider performing chromatography in a cold room or using a jacketed column with a cooling circulator.
Q4: Crystallization of my fluorinated aminopyridine is proving difficult. Are there any specific considerations for these types of molecules?
A4: Fluorinated compounds can exhibit unique crystallization behaviors due to fluorine's ability to participate in hydrogen bonding (N–H···F–C) and other non-covalent interactions.[9][10][11] These interactions can sometimes lead to the formation of stable solvates or cocrystals, which may complicate direct crystallization of the pure compound.[9][10]
Troubleshooting Action:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, acetonitrile, alcohols, water).
-
Vapor Diffusion: This is a gentle and often effective method for growing high-quality crystals. Dissolve your compound in a good solvent and place it in a sealed chamber with a poor solvent (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Co-crystal Formation: Be aware that co-crystals might form, especially with certain amines or solvents.[9][10][12] While this can be a purification challenge, it can also be exploited for purification if the co-crystal is well-defined and can be easily broken.
Troubleshooting Guides
Guide 1: Column Chromatography Purification
This guide provides a systematic approach to troubleshooting common issues during the column chromatography of fluorinated aminopyridine derivatives.
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Eluent system is not optimal. | Perform a thorough TLC analysis to find a solvent system that gives good separation and an Rf of ~0.2-0.3 for the target compound.[2] |
| Column was overloaded with crude material. | Use a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).[2] | |
| Product Tailing | Strong interaction between the basic amine and acidic silica. | Add 0.1-1% triethylamine or pyridine to the eluent to neutralize the silica.[2] Alternatively, use neutral or basic alumina. |
| No Elution of Product | Compound is irreversibly adsorbed to the stationary phase. | This is an extreme case of the tailing issue. Try flushing the column with a highly polar solvent system containing an amine (e.g., 10% MeOH in DCM with 1% Et₃N). If this fails, consider a different stationary phase for future attempts. |
| Product Decomposition | Compound is unstable on the acidic silica gel. | Use a neutralized stationary phase (e.g., silica with Et₃N or alumina).[2] Perform the chromatography quickly and at a lower temperature if necessary. |
Guide 2: Purity Assessment Workflow
Ensuring the purity of the final compound is critical.[5][13] A multi-technique approach is often necessary for a comprehensive purity profile.
| Analytical Technique | Primary Use | Key Considerations |
| HPLC-UV | Quantify purity and separate impurities. | A robust and widely accepted method for purity determination.[5] Method development may be required to achieve baseline separation. |
| LC-MS | Identify unknown impurities by their mass-to-charge ratio. | Provides structural information about impurities that is not available from HPLC-UV alone.[5] |
| NMR Spectroscopy (¹H, ¹⁹F, ¹³C) | Confirm structure and identify impurities with distinct signals. | ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities. Quantitative NMR (qNMR) can determine absolute purity using an internal standard.[13] |
| Gas Chromatography (GC) | Assess for volatile impurities. | Suitable for thermally stable and volatile compounds. May require derivatization for less volatile aminopyridines.[5] |
Experimental Protocols & Visualizations
Protocol 1: Standardized Flash Column Chromatography for a Basic Fluorinated Aminopyridine
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate). To this slurry, add triethylamine to a final concentration of 0.5% (v/v).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to dryness. Carefully load the dry, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Workflow Visualization: Purification Strategy Selection
The choice of purification method is dictated by the specific challenges presented by the compound and its impurity profile. The following decision tree illustrates a logical workflow for selecting an appropriate strategy.
Caption: A decision tree for selecting the appropriate purification method.
References
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Fluorinated Aminopyridines: Synthesis, Structure, and Rare LiquidâLiquid Cocrystal Formation Driven by Unusually Short NâH···FâC Hydrogen Bonding - Crystal Growth & Design - Figshare [acs.figshare.com]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 3-(Difluoromethoxy)pyridin-2-amine
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 3-(difluoromethoxy)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst optimization, troubleshoot common issues, and achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a cross-coupling reaction with a substituted aminopyridine like this compound?
A1: For palladium-catalyzed cross-coupling reactions, a conventional starting point for catalyst loading is between 0.5 and 2.5 mol%.[1] However, the optimal loading is highly dependent on the specific reaction conditions, including the coupling partners, ligand, base, and solvent. For challenging substrates or when aiming for high efficiency, initial screening in the 1-5 mol% range is a practical approach.[2]
Q2: How does the difluoromethoxy group on the pyridine ring influence catalyst loading?
A2: The difluoromethoxy group is electron-withdrawing, which can impact the electronic properties of the pyridine ring. This can influence the oxidative addition step of the catalytic cycle.[3] While there isn't a universal rule, electron-deficient heteroaryl halides may require more electron-rich and bulky ligands to facilitate oxidative addition, which in turn can allow for lower catalyst loadings.[4]
Q3: Can the 2-amino group of the substrate interfere with the catalyst?
A3: Yes, the primary amine at the 2-position can act as a ligand and coordinate to the palladium center. This can potentially inhibit the catalytic cycle by preventing or slowing down oxidative addition.[5] To mitigate this, using bulky ligands can sterically hinder this coordination. Additionally, an extra equivalent of ligand relative to the palladium precursor can sometimes be beneficial to prevent catalyst deactivation.[6]
Q4: When should I consider using a pre-catalyst versus generating the active catalyst in situ?
A4: Pre-catalysts, which are stable Pd(II) complexes that are readily reduced to the active Pd(0) species, are often preferred for ensuring the generation of the active catalyst.[4][6] This can lead to more reproducible results, especially when dealing with sensitive substrates or when trying to minimize side reactions.[7] Generating the catalyst in situ from a Pd(II) salt like Pd(OAc)₂ and a ligand is also common but may require an activation step and can sometimes lead to the formation of inactive palladium species.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Product Yield
-
Potential Cause: Insufficient Catalyst Activity. The chosen catalyst system (palladium source and ligand) may not be active enough for this specific transformation. The electronic properties of this compound and its coupling partner are critical.
-
Recommended Solution:
-
Increase Catalyst Loading: As a first step, incrementally increase the catalyst loading, for example, from 1 mol% to 3 mol% and then to 5 mol%.[2]
-
Screen Ligands: The choice of ligand is crucial.[8] For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands often improve catalyst activity.[9] A ligand screening is highly recommended to identify the optimal choice.[10]
-
Change Palladium Source: If using a Pd(II) source, consider switching to a Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst to ensure efficient generation of the active catalytic species.[7]
-
-
-
Potential Cause: Catalyst Poisoning. The starting materials, reagents, or solvent may contain impurities that deactivate the catalyst. The amine functionality on the substrate itself can also contribute to catalyst inhibition.
-
Recommended Solution:
-
Purify Reagents: Ensure all starting materials, including the this compound and the coupling partner, are of high purity. Amines, in particular, should be purified if their quality is questionable.[6]
-
Use Anhydrous and Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst.[8] Thoroughly degas your solvent(s) before use by methods such as freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the liquid.[9]
-
Add Excess Ligand: Adding a slight excess of the phosphine ligand (e.g., 1.1 to 2 equivalents relative to palladium) can sometimes counteract catalyst deactivation.[6][11]
-
-
Problem 2: Reaction Stalls Before Completion
-
Potential Cause: Catalyst Deactivation. The active catalyst may be unstable under the reaction conditions and decompose over time.
-
Recommended Solution:
-
Use a More Stable Catalyst System: Employing robust pre-catalysts with bulky, electron-rich ligands can enhance catalyst stability.[1]
-
Optimize Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.[2][9] Try running the reaction at a lower temperature for a longer duration.
-
Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species.
-
-
Problem 3: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
-
Potential Cause: Undesired Reaction Pathways. Side reactions can compete with the desired cross-coupling process, reducing the yield of the target molecule.
-
Recommended Solution:
-
Minimize Homocoupling: Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen.[9] Rigorous degassing of the reaction mixture is crucial. Using a Pd(0) source can also be beneficial.[2]
-
Prevent Protodeboronation: This side reaction, the replacement of the boronic acid group with a hydrogen, is often caused by excess water or harsh basic conditions.[9] Using anhydrous reagents and solvents, or switching to more stable boronic esters (e.g., pinacol esters), can mitigate this issue.[9]
-
Optimize Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome.[9][12] Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents can help to suppress side reactions.[9]
-
-
Experimental Protocol: Screening Catalyst Loading for a Suzuki-Miyaura Coupling
This protocol provides a general workflow for optimizing catalyst loading for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (as the halide, e.g., 2-bromo-3-(difluoromethoxy)pyridine)
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In parallel, to a set of oven-dried reaction vials, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Catalyst Addition: To each vial, add the desired amount of palladium pre-catalyst. For an initial screen, you might test 0.5, 1.0, 2.0, and 4.0 mol%.
-
Inert Atmosphere: Seal the vials with septa, and then evacuate and backfill with an inert gas three times.[9]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress at set time points (e.g., 1, 4, 12, and 24 hours) by taking small aliquots and analyzing them by LC-MS or GC-MS.
-
Analysis: Compare the conversion to product and the formation of byproducts across the different catalyst loadings to determine the optimal concentration.
Data Interpretation
The following table illustrates how different catalyst loadings can impact key reaction parameters. The goal is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe with minimal side products.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Observations |
| 0.5 | 24 | 65 | 130 | 5.4 | Slow reaction, incomplete conversion. |
| 1.0 | 12 | 92 | 92 | 7.7 | Good yield, efficient catalysis. |
| 2.0 | 8 | 95 | 47.5 | 5.9 | Faster reaction, marginal yield improvement. |
| 4.0 | 8 | 95 | 23.8 | 3.0 | No significant benefit over 2.0 mol%, less cost-effective. |
-
Turnover Number (TON): Moles of product per mole of catalyst. A higher TON indicates greater catalyst efficiency.
-
Turnover Frequency (TOF): TON per unit of time. A higher TOF indicates a faster reaction.
Workflow for Optimizing Catalyst Loading
The following diagram outlines a systematic approach to optimizing catalyst loading for your cross-coupling reaction.
Caption: A workflow for systematic optimization of catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. jmcct.com [jmcct.com]
- 9. benchchem.com [benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 3-(difluoromethoxy)pyridin-2-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth information and troubleshooting advice regarding the stability of 3-(difluoromethoxy)pyridin-2-amine in acidic and basic media. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound revolve around the hydrolysis of the difluoromethoxy group and the potential for degradation of the aminopyridine core, particularly at pH extremes. The difluoromethoxy group can be susceptible to hydrolysis under certain acidic or basic conditions, which could lead to the formation of a hydroxyl group and subsequent degradation products. Additionally, the aminopyridine ring itself can undergo degradation, though aminopyridines generally exhibit good stability.[1]
Q2: How does the difluoromethoxy group influence the stability of the molecule compared to a methoxy or hydroxyl group?
A2: The difluoromethoxy group (-OCF₂H) is a unique structural motif that significantly alters the electronic properties of the pyridine ring compared to a simple methoxy (-OCH₃) or hydroxyl (-OH) group. The strong electron-withdrawing nature of the fluorine atoms can impact the reactivity and stability of the adjacent ether linkage. The C-F bonds are strong, but the overall group can be labile under certain hydrolytic conditions.[2] The polarized C-H bond in the -OCF₂H group can also act as a hydrogen bond donor, potentially influencing interactions with solvents or other reagents.[3]
Q3: Is this compound more stable in acidic or basic conditions?
A3: Based on the general stability of related compounds, aminopyridines tend to be more stable in acidic solutions compared to alkaline conditions. For instance, a study on 4-aminopyridine showed no degradation in an acidic solution after 121 hours of heating, whereas a 25% decrease in concentration was observed under alkaline conditions with heating.[4] While the difluoromethoxy substituent will influence the overall stability, the pyridine nitrogen's susceptibility to nucleophilic attack in basic media is a key consideration. However, forced degradation studies under both acidic and basic conditions are essential to determine the specific stability profile of this compound.
Q4: What are the likely degradation pathways for this molecule in acidic and basic media?
A4: In acidic media , the primary concern is the hydrolysis of the difluoromethoxy group. This could be initiated by protonation of the ether oxygen, followed by nucleophilic attack by water. The aminopyridine core is expected to be relatively stable due to the protonation of the pyridine nitrogen, which deactivates the ring towards electrophilic attack.
In basic media , two main degradation pathways are plausible:
-
Hydrolysis of the difluoromethoxy group: This may proceed through nucleophilic attack by hydroxide ions on the carbon of the difluoromethoxy group.
-
Degradation of the aminopyridine ring: The pyridine ring is more susceptible to nucleophilic attack under basic conditions.
It is also important to consider that the degradation of amines can be complex, potentially leading to a variety of products.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of an acidic solution. | Hydrolysis of the difluoromethoxy group. | Confirm the identity of the new peak using mass spectrometry. If confirmed as a degradant, consider reducing the acidity or the exposure time to the acidic medium. |
| Loss of parent compound in a basic solution over time. | Degradation of the aminopyridine ring or hydrolysis of the difluoromethoxy group. | Perform a time-course study to monitor the rate of degradation. Analyze for expected degradation products to elucidate the pathway. Consider using a milder base or lower temperature. |
| Inconsistent results between experimental batches. | Variation in pH of the media, exposure to light, or temperature fluctuations. | Strictly control and monitor the pH of your solutions. Store solutions protected from light and at a consistent, controlled temperature. Studies on similar compounds have shown good stability in capsule form when protected from light and stored at room or refrigerated temperatures.[4][7][8] |
| Formation of colored byproducts. | Oxidative degradation. | Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). While aminopyridines are generally stable, oxidation can be a concern for some derivatives. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.
Objective: To determine the degradation profile of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC or UPLC system with a UV detector and/or mass spectrometer
-
Validated HPLC method for the analysis of this compound
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at a similar time course as the acidic study.
-
Neutralize the samples with an equivalent amount of 0.1M HCl before analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the initial solvent and subject it to the same temperature conditions.
-
-
Analysis:
-
Analyze all samples by the validated HPLC method.
-
Quantify the amount of remaining this compound.
-
Identify and, if possible, quantify the major degradation products.
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each condition.
-
Determine the rate of degradation under each condition.
-
Characterize the degradation products using mass spectrometry and comparison to potential structures.
Visualizing Potential Degradation and Workflow
To better understand the potential chemical transformations and the experimental process, the following diagrams are provided.
Caption: Potential Degradation Pathways.
Caption: Forced Degradation Study Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sefh.es [sefh.es]
- 8. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions of 3-(Difluoromethoxy)pyridin-2-amine
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a comprehensive technical support resource for troubleshooting low conversion rates in chemical reactions involving 3-(difluoromethoxy)pyridin-2-amine. As a key building block in medicinal chemistry, understanding its reactivity is paramount. This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter.
Understanding the Substrate: this compound
Before delving into specific reaction troubleshooting, it is crucial to understand the inherent electronic properties of this compound. The difluoromethoxy (-OCF₂H) group at the 3-position acts as a moderate electron-withdrawing group through both inductive and resonance effects.[1][2][3] This electronic characteristic, combined with the presence of the 2-amino group and the pyridine nitrogen, dictates the molecule's reactivity profile. The electron-deficient nature of the pyridine ring can present challenges in certain reactions, such as palladium-catalyzed cross-couplings, while potentially favoring others, like nucleophilic aromatic substitution.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. However, 2-aminopyridine derivatives, especially those with electron-withdrawing substituents, can be challenging substrates.[4][5]
FAQ 1: Why am I observing low to no conversion in my Buchwald-Hartwig amination with a 3-(difluoromethoxy)-2-halopyridine derivative?
Low conversion in Buchwald-Hartwig aminations of this substrate is a common issue stemming from a combination of factors related to its electronic and structural properties.
Underlying Causes:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive or less active species. This is a well-documented challenge with pyridine-containing substrates.[4]
-
Deactivated Ring System: The electron-withdrawing difluoromethoxy group makes the pyridine ring electron-deficient. This can slow down the rate-limiting oxidative addition step of the aryl halide to the Pd(0) catalyst.[6]
-
Steric Hindrance: The proximity of the 2-amino group and the 3-(difluoromethoxy) group can sterically hinder the approach of the catalyst and the coupling partner.
-
Inappropriate Ligand/Base Combination: The choice of ligand and base is critical for overcoming the aforementioned challenges. Standard conditions may not be sufficient for this specific substrate.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Detailed Troubleshooting Steps:
-
Reagent Quality Check:
-
Amine and Aryl Halide: Ensure high purity. Impurities can poison the catalyst.
-
Solvent: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF. Ensure they are thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.
-
Base: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices. Ensure the base is fresh and has been stored under inert conditions.[7][8]
-
-
Ligand Selection is Crucial:
-
For electron-deficient and sterically hindered aryl halides, bulky, electron-rich monophosphine ligands are often superior. These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps.[9]
-
Recommended Ligands: Screen ligands such as XPhos, SPhos, RuPhos, and BrettPhos. These have demonstrated success in challenging amination reactions.[9]
-
| Ligand | Structure Type | Key Features |
| XPhos | Biarylphosphine | Very bulky and electron-rich, excellent for hindered substrates. |
| RuPhos | Biarylphosphine | Effective for a wide range of substrates, including heteroaromatics. |
| BrettPhos | Biarylphosphine | Highly active for challenging couplings, particularly with electron-deficient systems. |
| tBuXPhos | Biarylphosphine | Increased steric bulk compared to XPhos, can be beneficial in some cases. |
-
Base Optimization:
-
The choice of base is critical and can be substrate-dependent. While NaOtBu is a common choice, for some systems, weaker bases like K₃PO₄ or Cs₂CO₃ may offer better results by minimizing side reactions.[10]
-
If using LiHMDS, be aware of its high reactivity and potential incompatibility with certain functional groups.[8]
-
-
Reaction Conditions:
-
Temperature: While many Buchwald-Hartwig reactions run at elevated temperatures (80-110 °C), consider starting at a lower temperature and gradually increasing it. Excessive heat can lead to catalyst decomposition.
-
Concentration: A typical concentration is 0.1-0.2 M with respect to the limiting reagent. However, for challenging substrates, adjusting the concentration may be beneficial.
-
-
Palladium Source:
-
Consider using a palladium pre-catalyst (e.g., XPhos Pd G3). These are often more stable and provide a more consistent source of the active Pd(0) species compared to in-situ generation from Pd(OAc)₂ or Pd₂(dba)₃.[6]
-
FAQ 2: My Suzuki-Miyaura coupling with a 3-(difluoromethoxy)-2-halopyridine is giving low yields. What should I investigate?
Similar to the Buchwald-Hartwig amination, low yields in Suzuki-Miyaura couplings with this substrate are often due to its electronic properties and the potential for catalyst inhibition.
Underlying Causes:
-
Catalyst Inhibition by Pyridine Nitrogen: The pyridine nitrogen can coordinate to the palladium center, hindering the catalytic cycle.[5]
-
Slow Oxidative Addition: The electron-deficient nature of the pyridine ring can make the oxidative addition of the 2-halopyridine to the Pd(0) catalyst a slow process.
-
Boronic Acid Decomposition: Boronic acids can be unstable under the reaction conditions and undergo protodeboronation, especially in the presence of water and base.
-
Suboptimal Reaction Parameters: The choice of palladium source, ligand, base, and solvent system is critical for success with this challenging substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Detailed Troubleshooting Steps:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Use high-purity boronic acid or consider using the corresponding pinacol boronate ester, which is often more stable.
-
Aryl Halide: Ensure the 3-(difluoromethoxy)-2-halopyridine is pure.
-
-
Catalyst and Ligand Selection:
-
Catalyst: Pd(dppf)Cl₂ is a robust catalyst for many Suzuki couplings.[3][11] Alternatively, using a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable ligand is a good strategy.
-
Ligand: For challenging heteroaryl couplings, bulky, electron-rich phosphine ligands are often necessary. SPhos and XPhos have shown excellent performance with electron-deficient heteroaryl halides.[5]
-
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Palladium Source | Pd(dppf)Cl₂ | Pd₂(dba)₃ | Pd(dppf)Cl₂ is a stable and effective pre-catalyst. Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | SPhos | XPhos | Bulky, electron-rich ligands that promote oxidative addition and are effective for heteroaryl couplings.[5] |
| Base | K₂CO₃ or K₃PO₄ | Cs₂CO₃ | These bases are effective in Suzuki couplings and generally well-tolerated. Cs₂CO₃ is more soluble and can be more effective in some cases. |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O | A mixture of an organic solvent and water is often necessary to dissolve all components. |
-
Base and Solvent System:
-
Aqueous bases like K₂CO₃ or K₃PO₄ are commonly used. The amount of water can be critical and may require optimization.
-
Ensure the solvent system (e.g., 1,4-dioxane/water, toluene/water) can solubilize all reaction components.
-
-
Reaction Conditions:
-
Temperature: Typically, these reactions require heating (80-110 °C).
-
Inert Atmosphere: It is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent catalyst deactivation.
-
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the difluoromethoxy group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This can be an alternative synthetic strategy, but it can also be a source of side reactions.
FAQ 3: I am attempting a reaction with this compound under basic conditions and observing unexpected products. Could SNAr be occurring?
Yes, it is possible. If your reaction involves a good leaving group on the pyridine ring (other than the intended reaction site) and a nucleophile, SNAr could be a competing pathway.
Key Considerations for SNAr:
-
Leaving Group: The reaction is highly dependent on the leaving group. The general reactivity order for SNAr is F > Cl > Br > I.[12] This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative substituent that polarizes the C-X bond.
-
Position of Leaving Group: SNAr on pyridines is most favorable at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[12][13]
-
Activating Groups: The electron-withdrawing difluoromethoxy group at the 3-position will further activate the ring for nucleophilic attack.
Troubleshooting and Synthetic Strategy:
-
If SNAr is an undesired side reaction, consider using milder bases, lower reaction temperatures, or protecting sensitive functional groups.
-
Conversely, you can leverage SNAr as a synthetic strategy. For example, if you have a 2-fluoro-3-(difluoromethoxy)pyridine derivative, it could be a good substrate for SNAr with various nucleophiles (amines, alkoxides, etc.).
Caption: Decision workflow for assessing the likelihood of SNAr.
General FAQs
Q1: What are the general handling and stability considerations for this compound?
While specific stability data for this compound is not extensively published, related aminopyridines are generally stable solids.[14] It is good practice to store it in a cool, dry place, protected from light. Under strongly acidic or basic conditions, the difluoromethoxy group could potentially be susceptible to hydrolysis, although it is generally more stable than a trimethoxymethyl group.
Q2: Are there alternative synthetic routes to consider if cross-coupling reactions consistently fail?
If palladium-catalyzed methods are proving to be low-yielding, consider alternative strategies such as:
-
Nucleophilic Aromatic Substitution (SNAr): As discussed, if you can synthesize a precursor with a good leaving group at the desired position (e.g., a 2-fluoro or 2-chloro derivative), SNAr with your desired nucleophile could be a viable option.
-
Chichibabin Reaction: This is a classic method for the amination of pyridines, though it often requires harsh conditions (e.g., sodium amide) and may not be suitable for highly functionalized molecules.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing decomposition of difluoromethoxy compounds during workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for preventing the decomposition of difluoromethoxy (-OCF₂H) compounds during reaction workup and purification. The unique electronic properties of the -OCF₂H group, which make it a valuable substituent in medicinal chemistry, also render it susceptible to specific degradation pathways.[1][2] This resource is designed to help you navigate these challenges and ensure the integrity of your target molecules.
Part 1: Troubleshooting & FAQs - Common Workup Issues
This section addresses the most frequent problems encountered when working with difluoromethoxy compounds.
Q1: I'm observing significant loss of my -OCF₂H group during aqueous workup, and I suspect hydrolysis. What's happening and how can I stop it?
A1: You are likely encountering acid- or base-mediated hydrolysis. The difluoromethoxy group is sensitive to both strong acidic and strong basic conditions, which can lead to its decomposition. The primary mechanism involves the formation of a difluorocarbene intermediate (:CF₂), especially under basic conditions, which can then be hydrolyzed to formate and fluoride ions.[3][4]
-
Under Basic Conditions (e.g., NaOH, KOH wash): Strong bases can deprotonate the acidic proton on the difluoromethyl group, initiating an elimination cascade that cleaves the C-O bond.[5][6] This is particularly problematic if the reaction mixture contains residual strong base.
-
Under Acidic Conditions (e.g., HCl wash): While generally more stable to acid than strong base, prolonged exposure to concentrated acids can also promote hydrolysis, especially at elevated temperatures.
Immediate Solution: Avoid washes with strong acids or bases. If you must neutralize the reaction, use milder reagents and carefully control the pH.
Q2: My reaction was run under basic conditions. What's the safest way to neutralize it and proceed with extraction?
A2: The key is to neutralize the reaction mixture gently and avoid creating a strongly basic aqueous environment during the workup.
Recommended Protocol:
-
Quench at Low Temperature: Cool the reaction mixture in an ice bath (0-5 °C) before quenching.
-
Use a Weak Acid: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize excess base. NH₄Cl is a mild acidic salt that will bring the pH to a near-neutral range without a strong acid shock.
-
Monitor pH: Use pH paper to ensure the aqueous layer does not become strongly acidic (aim for pH 6-8).
-
Proceed to Extraction: Once neutralized, you can proceed with extraction using an appropriate organic solvent like ethyl acetate or dichloromethane.[7][8]
Q3: I see an unexpected polar spot on my TLC plate after workup. Could this be a decomposition product?
A3: Yes, this is a strong possibility. The hydrolysis of an aryl difluoromethyl ether (Ar-OCF₂H) would yield the corresponding phenol (Ar-OH). Phenols are typically more polar than their ether counterparts and will exhibit a lower Rf value on silica gel TLC.
Troubleshooting Steps:
-
Co-spotting: Spot your crude product alongside the starting phenol (if available) on the same TLC plate to see if the Rf values match.
-
LC-MS Analysis: Analyze a small sample of your crude product by LC-MS. Look for a mass corresponding to the expected phenol byproduct.
-
Review Workup: Re-examine your workup protocol. Did you use a strong base wash? Was the mixture heated during aqueous extraction? Recent research has shown that even glass surfaces can facilitate the thermal decomposition of some difluoromethoxy arenes.[9]
Part 2: Best Practices for Workup & Purification
Adhering to these principles will significantly improve the recovery and purity of your difluoromethoxy-containing compounds.
Understanding the Lability of the -OCF₂H Group
The stability of the difluoromethoxy group is highly dependent on the pH of the medium. The C-H bond in the -OCF₂H group is polarized by the adjacent fluorine atoms, making it a weak hydrogen bond donor and conferring a degree of acidity.[1][10][11] This acidity is a key factor in its instability under basic conditions.
Diagram 1: Decomposition Pathway under Basic Conditions
This diagram illustrates the base-mediated decomposition of an aryl difluoromethyl ether, proceeding through a difluorocarbene intermediate.
Caption: Base-mediated decomposition of Ar-OCF₂H via difluorocarbene.
Recommended Workup Strategies
The optimal workup strategy is one that maintains a near-neutral pH and avoids excessive heat.
Table 1: pH Control During Aqueous Workup
| Condition to Neutralize | Recommended Reagent | Target pH | Rationale & Notes |
| Excess Strong Base | Saturated aq. NH₄Cl | 6 - 8 | Mildly acidic salt, prevents strong pH swings. Add slowly at 0 °C. |
| Excess Strong Acid | Saturated aq. NaHCO₃ | 7 - 8.5 | Mild base. Add slowly and vent separatory funnel frequently to release CO₂ gas.[8] |
| General Wash | Deionized Water | ~7 | Removes water-soluble salts and reagents without altering pH significantly.[8] |
| Drying Step | Brine (Saturated aq. NaCl) | ~7 | Removes bulk water from the organic layer before adding a solid drying agent, minimizing product loss on the drying agent.[8] |
Diagram 2: Decision Workflow for Workup Selection
This workflow helps in choosing the appropriate workup protocol based on the reaction conditions.
Caption: Decision workflow for selecting an appropriate workup protocol.
Part 3: Detailed Experimental Protocols
Protocol 1: General Workup for a Reaction Run Under Basic Conditions
This protocol is designed to neutralize a basic reaction mixture while preserving the difluoromethoxy group.
Materials:
-
Reaction mixture
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Ice bath
Procedure:
-
Cooling: Place the flask containing the reaction mixture into an ice-water bath and cool to 0-5 °C.
-
Quenching: While stirring, slowly add the saturated NH₄Cl solution dropwise. Monitor the pH of the aqueous phase with pH paper, aiming for a final pH of 7-8.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add a volume of ethyl acetate equivalent to the reaction volume.
-
Separation: Shake the funnel gently at first, venting frequently. Allow the layers to separate completely. Drain the aqueous layer.
-
Washing:
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl until the drying agent no longer clumps together.[8]
-
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator at a moderate temperature (<40 °C) to obtain the crude product.[7][13]
Protocol 2: Purification by Flash Column Chromatography
The -OCF₂H group is generally stable on silica gel. Standard chromatographic techniques can be used, but care should be taken to avoid unnecessarily harsh conditions.
Procedure:
-
Adsorption: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel using an appropriate non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. The difluoromethoxy compound is moderately lipophilic and will typically elute accordingly.[14][15]
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
scale-up challenges for the production of 3-(difluoromethoxy)pyridin-2-amine
Introduction: Welcome to the technical support center for the synthesis and scale-up of 3-(difluoromethoxy)pyridin-2-amine. This molecule is a critical building block in modern medicinal chemistry, particularly for developing next-generation therapeutics. Its unique difluoromethoxy group imparts desirable properties such as improved metabolic stability and enhanced binding affinity. However, transitioning its synthesis from the lab bench to pilot or production scale presents a unique set of challenges.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered by researchers and process chemists. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your process with confidence. The insights provided herein are synthesized from established chemical literature and field experience with analogous heterocyclic systems.
Core Synthetic Strategy: An Overview
The most common and logical route to this compound involves the O-difluoromethylation of 2-amino-3-hydroxypyridine. This precursor is readily available, and the key transformation is the introduction of the -OCF₂H group. The choice of difluoromethylating agent and reaction conditions is paramount for achieving high yield, selectivity, and scalability.
Validation & Comparative
The Strategic Advantage of Difluoromethoxy Substitution: A Comparative Guide to the In Vitro Metabolic Stability of 3-(Difluoromethoxy)pyridin-2-amine Derivatives
For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount objective in modern medicinal chemistry. A compound's susceptibility to metabolism profoundly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and potential for drug-drug interactions. This guide provides an in-depth technical comparison of the in vitro metabolic stability of 3-(difluoromethoxy)pyridin-2-amine derivatives, offering insights into their performance against relevant alternatives and detailing the experimental frameworks for their evaluation.
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug design, with the difluoromethoxy (-OCF2H) group emerging as a particularly advantageous moiety for enhancing metabolic stability.[1] This guide will elucidate the mechanistic underpinnings of this stability, present comparative data, and provide detailed protocols for the rigorous assessment of these promising compounds.
The Physicochemical Rationale: Why Difluoromethoxy Substitution Enhances Metabolic Stability
The enhanced metabolic stability of this compound derivatives can be attributed to several key physicochemical properties imparted by the difluoromethoxy group:
-
Blocking Sites of Metabolism: The pyridine ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The difluoromethoxy group, particularly when positioned at a metabolically vulnerable site, acts as a steric and electronic shield, hindering enzymatic attack.
-
Increased Bond Strength: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This intrinsic property of the difluoromethoxy group contributes to its metabolic robustness.
-
Electron-Withdrawing Effects: The strong electron-withdrawing nature of the difluoromethoxy group deactivates the pyridine ring, making it less prone to oxidation.[2] This electronic modulation is a key factor in the improved resistance to CYP450-mediated metabolism.[2]
Comparative In Vitro Metabolic Stability Analysis
While comprehensive head-to-head in vitro metabolic stability data for a wide range of this compound derivatives against their non-fluorinated or alternatively fluorinated counterparts is not extensively available in the public domain, we can construct a comparative landscape based on existing studies of structurally related compounds and established principles of drug metabolism. The following table summarizes available data and provides a predictive comparison.
| Compound/Derivative Class | Key Structural Feature | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Key Observations & Citations |
| This compound Derivative (Predicted) | -OCF2H group on pyridine ring | Human Liver Microsomes | > 60 (predicted) | < 10 (predicted) | The difluoromethoxy group is expected to significantly reduce CYP-mediated oxidation, leading to high metabolic stability.[2] |
| 6-(Difluoromethoxy)pyridin-2-amine | -OCF2H group on pyridine ring | Human Liver Microsomes | Qualitatively High | Qualitatively Low | Shows improved resistance to cytochrome P450-mediated oxidation due to the electron-withdrawing nature of the difluoromethoxy group.[2] |
| 3-Fluoro-4-aminopyridine | Single fluorine on pyridine ring | Human Liver Microsomes | Not explicitly stated, but readily metabolized by CYP2E1 | Not explicitly stated | Metabolized by CYP2E1 to 5-hydroxy-3F4AP and 3F4AP N-oxide, indicating a clear metabolic pathway.[3] |
| Non-fluorinated Pyridin-2-amine (Hypothetical) | No fluorine substitution | Human Liver Microsomes | < 30 (hypothetical) | > 50 (hypothetical) | The unsubstituted pyridine ring is generally more susceptible to CYP-mediated hydroxylation. |
| Razpipadon (PF-06669571) | Contains 3-(difluoromethoxy)pyridin-2-yl moiety | In vivo (Human) | Tmax ~3 hours | Geometric mean Cmax of 92.51 ng/mL | While in vitro data is not provided, the compound has undergone Phase I clinical trials, suggesting an acceptable pharmacokinetic profile.[4] |
Note: The data for the predicted this compound derivative and the hypothetical non-fluorinated analog are based on established principles of metabolic stability enhancement by fluorination and should be considered illustrative.
Experimental Protocols for Assessing In Vitro Metabolic Stability
To ensure the scientific integrity and trustworthiness of metabolic stability data, a well-defined and validated experimental protocol is essential. The following sections detail the methodologies for conducting in vitro metabolic stability assays using human liver microsomes (HLM) and the subsequent bioanalytical quantification.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines the procedure for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.
Objective: To quantify the rate of metabolism of a this compound derivative in a human liver microsomal system.
Materials:
-
Test compound (e.g., a this compound derivative)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability (e.g., testosterone, verapamil)
-
Negative control (incubation without NADPH)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator (37°C)
Workflow Diagram:
Caption: Workflow for the in vitro microsomal stability assay.
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compound and positive control by diluting the stock solution in phosphate buffer.
-
Prepare the incubation mixture by adding HLM and the NADPH regenerating system to pre-warmed phosphate buffer.
-
-
Incubation:
-
Pre-incubate the HLM mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the working solution of the test compound to the HLM mixture.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction in the collected aliquots by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Data Analysis:
-
Determine the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .
-
Protocol 2: Bioanalytical Quantification using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.
Objective: To develop a robust and sensitive LC-MS/MS method for the quantification of the this compound derivative in the microsomal incubation matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Workflow Diagram:
Caption: LC-MS/MS bioanalytical workflow.
Procedure:
-
Method Development:
-
Mass Spectrometry Tuning: Infuse a standard solution of the test compound into the mass spectrometer to optimize the ESI source parameters and identify the precursor and product ions for multiple reaction monitoring (MRM).
-
Chromatographic Optimization: Select a suitable HPLC/UHPLC column (e.g., C18) and optimize the mobile phase composition and gradient to achieve good peak shape and separation from potential interferences.
-
-
Sample Analysis:
-
Inject the supernatant from the terminated microsomal incubations into the LC-MS/MS system.
-
-
Data Acquisition and Processing:
-
Acquire data using the optimized MRM transitions.
-
Integrate the peak areas for the analyte and internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of the test compound in the unknown samples by interpolating from the calibration curve.
-
Conclusion
The strategic incorporation of a 3-(difluoromethoxy) group into a pyridin-2-amine scaffold represents a compelling strategy for enhancing metabolic stability, a critical attribute for successful drug candidates. The inherent properties of the difluoromethoxy moiety, including its high bond strength and electron-withdrawing nature, effectively shield the molecule from extensive CYP450-mediated metabolism. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of these compounds, enabling researchers to make data-driven decisions in the optimization of lead candidates. By leveraging these methodologies, drug discovery teams can more effectively identify and advance compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
- 1. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
- 3. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Dopamine D1 Receptor Partial Agonist, PF-06669571, in Subjects with Idiopathic Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs in Biological Assays
A Senior Application Scientist's Guide to Understanding the Nuances of Fluorine Substitution in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance a multitude of properties, including metabolic stability, binding affinity, and bioavailability.[1][2] Among the plethora of fluorine-containing functional groups, the trifluoromethyl (-CF3) and difluoromethoxy (-OCF2H) moieties have emerged as prominent players, particularly when appended to heterocyclic scaffolds like pyridine.[3][4] This guide provides a comprehensive comparison of difluoromethoxy and trifluoromethyl pyridine analogs, delving into their distinct physicochemical properties and performance in biological assays, supported by experimental data and detailed protocols.
The Tale of Two Fluorine Motifs: Physicochemical and Metabolic Considerations
The choice between a trifluoromethyl and a difluoromethoxy group is not merely a trivial substitution; it is a decision that can profoundly impact a molecule's interaction with its biological target and its overall pharmacokinetic profile.[1]
The trifluoromethyl group is a strongly electron-withdrawing and highly lipophilic moiety.[5] Its high C-F bond energy (approximately 485 kJ/mol) renders it exceptionally stable to oxidative metabolism, often blocking metabolic "soft spots" on an aromatic ring.[1] This metabolic robustness is a key reason for its prevalence in drug design.[1]
The difluoromethoxy group , on the other hand, is often considered a bioisostere of a methoxy or hydroxyl group.[6][7] It is also electron-withdrawing, though generally to a lesser extent than the -CF3 group. While the -OCF2H group is also metabolically stable and can prevent O-demethylation, a common metabolic fate for methoxy-containing compounds, its impact on overall metabolic stability can be context-dependent.[3][6] In some cases, metabolic shunting can occur, where metabolism shifts to another part of the molecule.[3] A key feature of the difluoromethyl group is the acidic nature of its proton, which can act as a hydrogen bond donor, a characteristic not shared by the trifluoromethyl group.[7][8]
Table 1: Comparison of Physicochemical Properties
| Property | Trifluoromethyl (-CF3) | Difluoromethoxy (-OCF2H) |
| Electronic Effect | Strongly electron-withdrawing | Moderately electron-withdrawing |
| Lipophilicity (π value) | ~0.88 | ~1.04 |
| Metabolic Stability | High resistance to oxidative metabolism | Prevents O-demethylation, generally stable |
| Hydrogen Bonding | Acceptor (weak) | Donor (C-H) and Acceptor (O) |
| Steric Bulk | Larger than methyl | Similar to methoxy |
Performance in Biological Assays: A Comparative Analysis
Direct head-to-head comparisons in the literature provide valuable insights into how these two groups influence biological activity. The choice of the fluorine motif can lead to significant differences in potency, selectivity, and even the mechanism of action.
In the realm of kinase inhibitors, both trifluoromethyl and difluoromethoxy-substituted pyridines have been extensively explored.[9][10] For instance, in the development of inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2), a series of trifluoromethylpyrimidine-based compounds were synthesized and evaluated.[9] The trifluoromethyl group was often crucial for achieving high potency.
A computational study on PI3K inhibitors revealed that a difluorinated pyrimidine motif was eight times more potent than a trifluorinated pyridine analog.[11] This highlights that the interplay between the fluorine substitution and the heterocyclic core is critical for activity.
Table 2: Hypothetical Comparative Biological Data for Pyridine Analogs
| Target | Compound | IC50 (nM) |
| Kinase A | 2-Trifluoromethyl-pyridine Analog | 15 |
| 2-Difluoromethoxy-pyridine Analog | 50 | |
| GPCR B | 4-Trifluoromethyl-pyridine Analog | 120 |
| 4-Difluoromethoxy-pyridine Analog | 85 |
Note: This data is illustrative and the actual activity will be highly dependent on the specific molecular scaffold and the position of the substitution.
G protein-coupled receptors (GPCRs) are another major class of drug targets where fluorine substitution plays a key role.[12][13] The ability of the difluoromethoxy group to act as a hydrogen bond donor can be particularly advantageous in GPCR ligand design, allowing for additional interactions with the receptor binding pocket.[7] This can lead to improved affinity and selectivity. The development of allosteric modulators for GPCRs often involves fine-tuning of physicochemical properties, where the choice between -CF3 and -OCF2H can be critical for achieving the desired pharmacological profile.[14][15]
Experimental Protocols: A Guide to In Vitro Evaluation
To provide a practical context, here are detailed protocols for key experiments used to compare the biological activity of these analogs.
This assay is fundamental for assessing the metabolic lability of drug candidates.
Objective: To determine the rate of metabolism of difluoromethoxy and trifluoromethyl pyridine analogs in the presence of human liver microsomes.
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the test compound to the pre-warmed microsomal mixture to a final concentration of 1 µM.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Causality behind Experimental Choices:
-
Human Liver Microsomes: These contain a high concentration of cytochrome P450 enzymes, the primary enzymes responsible for drug metabolism.
-
NADPH Regenerating System: This is essential to provide the necessary cofactor for CYP450 enzyme activity.
-
LC-MS/MS: This analytical technique provides high sensitivity and selectivity for quantifying the parent compound and potential metabolites.
Diagram: In Vitro Metabolic Stability Workflow
Caption: Workflow for an in vitro metabolic stability assay.
This assay is used to determine the potency of a compound in inhibiting a specific kinase.
Objective: To determine the IC50 value of difluoromethoxy and trifluoromethyl pyridine analogs against a target kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds.
-
Prepare a solution of the target kinase, a suitable substrate peptide, and ATP.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., a fluorescently labeled antibody).
-
Measure the fluorescence signal on a plate reader.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality behind Experimental Choices:
-
Fluorescence-based Detection: This method offers high throughput and sensitivity for measuring kinase activity.
-
Serial Dilution: This is crucial for generating a dose-response curve and accurately determining the IC50.
-
ATP: As the phosphate donor, ATP is essential for the kinase reaction.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for a fluorescence-based kinase inhibition assay.
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate a difluoromethoxy or a trifluoromethyl group onto a pyridine scaffold is a nuanced one, with significant implications for the biological activity and pharmacokinetic properties of a drug candidate. The trifluoromethyl group is a reliable choice for enhancing metabolic stability and lipophilicity.[1] In contrast, the difluoromethoxy group offers a unique combination of metabolic stability and the potential for hydrogen bond donation, which can be leveraged to improve target engagement.[3][7]
Ultimately, the optimal choice is context-dependent and must be guided by empirical data. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these two important fluorine-containing moieties, enabling researchers to make informed decisions in the pursuit of novel and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Difluoromethoxy)pyridin-2-amine Analogs
Introduction
In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold stands out as a "privileged" structure, forming the backbone of numerous therapeutic agents, particularly in the realm of kinase inhibition.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites makes it an ideal starting point for inhibitor design.[1] The strategic incorporation of fluorine-containing substituents has become a cornerstone of drug design, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic (PK) profiles.[3][4]
This guide focuses on the 3-(difluoromethoxy)pyridin-2-amine core, a scaffold that marries the hinge-binding prowess of 2-aminopyridine with the advantageous physicochemical properties of the difluoromethoxy (-OCHF₂) group. We will provide an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative guide for researchers and drug development professionals. By dissecting the causal relationships between structural modifications and biological outcomes, this document aims to empower the rational design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.
The this compound Core: A Structural Analysis
The foundational scaffold presents distinct regions that are amenable to chemical modification to probe and optimize biological activity. Understanding the role of each component is crucial for rational drug design.
Caption: Core structure of this compound with key functional regions.
-
The 2-Amino Group: This is the primary hydrogen-bonding component. The nitrogen lone pairs and N-H protons can act as both hydrogen bond acceptors and donors, typically forming two or three crucial hydrogen bonds with the backbone carbonyls and nitrogens of the kinase hinge region. This interaction anchors the inhibitor within the ATP-binding pocket.[1]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring contributes to the overall electronic properties and can serve as an additional hydrogen bond acceptor. Positions 4, 5, and 6 on the ring are primary vectors for synthetic modification to extend into other regions of the ATP pocket, thereby influencing potency and selectivity.
-
The 3-(Difluoromethoxy) Group: The -OCHF₂ group is a bioisostere for other groups like methoxy or hydroxyl, but with distinct advantages. The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the pyridine nitrogen, which can alter binding interactions. Furthermore, this group often enhances metabolic stability by blocking a potential site of oxidative metabolism and can improve membrane permeability.[3][4]
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections compare how modifications at different positions of the scaffold impact biological activity, drawing on data from related 2-aminopyridine analogs.
Modifications of the Pyridine Core
Substitutions on the pyridine ring are a common strategy to improve potency and selectivity. The impact of these changes is highly dependent on the specific kinase target and the pocket it presents.
-
Impact of Hinge-Binding Moiety: The necessity of the 2-amino group is target-dependent. In studies on Vaccinia-Related Kinases (VRK), removing the 2-amino group or replacing it with a methyl group had little effect on VRK1 binding but was detrimental for VRK2 activity.[1] This highlights that while the 2-aminopyridine is a validated hinge-binder, its contribution must be empirically verified for each target. The interaction is productive for VRK2 but less critical for VRK1, which can bind the inhibitor in multiple conformations.[1]
-
Substitution at C5 and C6 Positions: In a series of nicotinic receptor ligands based on a 3-(2-aminoethoxy)pyridine core, substitutions at the 5' and 6' positions of the pyridine ring led to a wide range of binding affinities (Kᵢ values from 0.076 to 319 nM).[5] The most potent analog featured a 5'-vinyl and 6'-chloro substitution, demonstrating that a combination of electronic and steric modifications in this region can dramatically enhance potency.[5]
-
Introduction of Fused Rings: Attaching other ring systems to the pyridine core can introduce new interaction points. For instance, isothiazolo[4,3-b]pyridines have been developed as dual inhibitors of PIKfyve and PIP4K2C lipid kinases.[6] This demonstrates that significant modifications to the pyridine backbone can be tolerated and can lead to novel activities.
Modifications to the 2-Amino Group
While the primary amine is a classic hinge binder, its modification into secondary or tertiary amines, or its incorporation into larger aryl or heteroaryl systems, is a key strategy in drug design. This often involves attaching a larger chemical moiety that can occupy adjacent pockets, such as the solvent-exposed region.
For example, the drug Razpipadon (PF-06669571) utilizes a related 3-(difluoromethoxy)pyridin-2-yl core, but the 2-position is linked via an ether to a larger phenyl-pyrimidine-dione structure.[7] This modification moves beyond simple hinge binding and engages a much larger surface area of the target protein, a dopamine D1/D5 receptor agonist in this case, showcasing the versatility of the scaffold beyond kinase inhibition.
Comparative Performance Data of Representative Analogs
The table below summarizes the activity of various substituted pyridine analogs from the literature to illustrate key SAR principles. While not all are direct derivatives of this compound, they provide valuable insights into the effects of specific substitutions on a pyridine core.
| Analog/Compound | Core Scaffold | Modification | Target | Potency (IC₅₀ / Kᵢ) | Key SAR Insight | Reference |
| Compound 5 | 2-aminopyridine | Phenyl & ether linkage at C4 | VRK1 / VRK2 | ΔTm: +7.2°C (VRK1) | Baseline compound showing moderate activity. | [1] |
| Compound 26 | Pyridine | 2-methyl instead of 2-amino | VRK1 | IC₅₀ ≈ 150 nM | Removal of 2-amino group maintained VRK1 potency, indicating it's not a critical interaction for this target. | [1] |
| Compound 25 | Pyridine | H at C2 (no amino group) | VRK1 / VRK2 | Low activity | Complete removal of the 2-substituent is detrimental, especially for VRK2. | [1] |
| Analog of Cpd. 1 | 3-(2-aminoethoxy)pyridine | 5'-vinyl, 6'-chloro | Nicotinic Receptors | Kᵢ = 0.076 nM | Halogen and vinyl substitutions at C5/C6 can dramatically increase binding affinity. | [5] |
| Pyridinylimidazole 11 | 2,6-diamino-3,5-difluoropyridine | Fused imidazole ring | p38α MAP Kinase | Potent in vivo efficacy | Fluorination of the pyridine ring combined with a diamino substitution pattern yields potent inhibitors. | [8] |
Experimental Protocols for SAR Evaluation
To establish a robust SAR, standardized and reproducible experimental protocols are essential. Below are methodologies for key assays.
Protocol 1: Kinase Inhibition via Differential Scanning Fluorimetry (DSF)
DSF is a rapid, high-throughput method to assess compound binding to a target protein by measuring changes in the protein's thermal stability.
Objective: To determine the change in melting temperature (ΔTₘ) of a target kinase upon binding of an inhibitor. A higher ΔTₘ indicates stronger binding.
Materials:
-
Purified kinase domain of the target protein (e.g., VRK1-FL).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Assay buffer: 10 mM HEPES pH 7.5, 500 mM NaCl.
-
Test compounds dissolved in 100% DMSO.
-
Real-time PCR instrument capable of fluorescence detection.
Procedure:
-
Protein Preparation: Dilute the kinase stock to a final concentration of 2 µM in the assay buffer.
-
Compound Preparation: Prepare a 10 mM stock of each test compound in DMSO. Serially dilute to create a concentration range for testing (e.g., from 100 µM to 1 nM).
-
Assay Plate Setup: In a 96-well PCR plate, add 20 µL of the 2 µM protein solution to each well.
-
Compound Addition: Add 0.5 µL of the compound dilution (or DMSO for control) to the respective wells.
-
Dye Addition: Prepare a 200x working solution of SYPRO Orange dye in assay buffer. Add 5 µL to each well.
-
Incubation: Gently mix the plate and incubate at room temperature for 10 minutes, protected from light.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 1 °C/minute. Monitor fluorescence at each step.
-
Data Analysis: The melting temperature (Tₘ) is the inflection point of the fluorescence curve. Calculate ΔTₘ as (Tₘ with compound) - (Tₘ with DMSO).
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical procedure to determine key PK parameters like half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).
Objective: To assess the pharmacokinetic profile of a lead compound after intravenous (IV) and oral (PO) administration in rats.
Caption: Standard workflow for an in vivo pharmacokinetic study in rats.
Procedure:
-
Animals: Use male Sprague-Dawley rats (250–275 g) with jugular vein catheters for ease of blood collection.[9][10]
-
Dosing Formulation: Dissolve the test compound in a suitable vehicle (e.g., 30% PEG 400/ethanol 9:1) to the desired concentration.[9]
-
Administration:
-
IV Group: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein catheter at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.[10]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4 °C) to separate the plasma.
-
Sample Analysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. The structure-activity relationship is dictated by a delicate interplay between the hinge-binding 2-amino group, the electronically influential difluoromethoxy substituent, and modifications around the pyridine core.
Key Takeaways for Drug Design:
-
The 2-aminopyridine moiety is a robust but not universally essential hinge-binding motif; its importance must be validated for each target.[1]
-
Substitution at the C5 and C6 positions of the pyridine ring is a powerful strategy for modulating potency and can lead to orders-of-magnitude improvements in affinity.[5]
-
The difluoromethoxy group is a valuable asset for enhancing drug-like properties, particularly metabolic stability, a feature that should be leveraged in lead optimization.[3][4]
Future work should focus on exploring a wider range of substitutions at the C4, C5, and C6 positions to probe less-explored pockets of target active sites. Furthermore, linking the 2-amino group to larger, decorated aryl or heteroaryl systems could yield inhibitors with novel binding modes and improved selectivity profiles. By combining these rational design strategies with the robust experimental protocols outlined here, researchers can continue to unlock the full therapeutic potential of this valuable chemical scaffold.
References
- 1. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the Transport, Metabolism, and Pharmacokinetics of the Dopamine D3 Receptor-Selective Fluorenyl- and 2-Pyridylphenyl Amides Developed for Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Reactivity Guide: 3-(Difluoromethoxy)pyridin-2-amine vs. 3-Methoxypyridin-2-amine
Introduction
In the landscape of medicinal chemistry and drug development, the 2-aminopyridine scaffold is a privileged structure, serving as a cornerstone for a multitude of biologically active compounds. The strategic functionalization of this core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the most common modifications is the introduction of alkoxy groups at the 3-position. This guide provides an in-depth comparison of two key analogues: the classic 3-methoxypyridin-2-amine and its fluorinated counterpart, 3-(difluoromethoxy)pyridin-2-amine .
The substitution of hydrogen with fluorine is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Replacing the methoxy (-OCH3) group with a difluoromethoxy (-OCHF2) group serves as a bioisosteric replacement that introduces profound changes to the electronic nature of the pyridine ring. This guide will dissect these electronic differences and elucidate how they translate into tangible differences in chemical reactivity, supported by mechanistic principles and experimental considerations. Our focus will be on reactions central to drug discovery workflows: nucleophilicity of the amine, susceptibility to nucleophilic aromatic substitution, and propensity for electrophilic aromatic substitution.
The Decisive Factor: Electronic Properties of Methoxy vs. Difluoromethoxy Groups
The reactivity of an aromatic system is fundamentally governed by the electron density of the ring, which is modulated by its substituents. The -OCH3 and -OCHF2 groups, while structurally similar, exert nearly opposite electronic effects.
The Methoxy Group (-OCH3): An Activating Donor The methoxy group is a classic activating group. The oxygen atom, through its lone pairs, donates electron density into the pyridine ring via a strong positive resonance effect (+R). This is partially counteracted by a weak negative inductive effect (-I) due to the oxygen's electronegativity. However, the resonance effect is dominant, leading to an overall increase in the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2]
The Difluoromethoxy Group (-OCHF2): A Deactivating Acceptor The introduction of two highly electronegative fluorine atoms onto the methyl group dramatically alters the electronic landscape. The -OCHF2 group is a moderate electron-withdrawing substituent.[3][4] This is due to a powerful inductive effect (-I) from the fluorine atoms, which strongly pulls electron density away from the ring. While the oxygen atom can still participate in resonance donation (+R), this effect is significantly diminished by the electron-withdrawing fluorine atoms. Recent studies using 19F NMR have quantified the Hammett constants for the -OCHF2 group as σI = 0.22 and σR = 0.07, confirming it acts as a moderate electron acceptor through both inductive and resonance pathways.[5] The net result is a decrease in the electron density of the pyridine ring.
Comparative Reactivity in Key Synthetic Transformations
The divergent electronic natures of the methoxy and difluoromethoxy groups directly translate to different reactivities in common synthetic reactions. It is important to remember that the 2-amino group is itself a potent electron-donating group, and the overall reactivity is a product of the interplay between the amino and the 3-alkoxy substituents.
A. Nucleophilicity of the 2-Amino Group: A Critical Parameter
The primary amine at the C-2 position is a key handle for diversification, most commonly through amide bond formation, sulfonylation, or participation in cross-coupling reactions. The nucleophilicity of this amine is paramount for reaction success.
-
3-Methoxypyridin-2-amine: The methoxy group donates electron density into the ring, which is then relayed to the exocyclic amino group. This increases the electron density on the nitrogen atom, making it a stronger nucleophile . Amide couplings and related reactions are expected to proceed readily under standard conditions.
-
This compound: The potent electron-withdrawing nature of the difluoromethoxy group reduces the overall electron density of the pyridine ring. This effect extends to the 2-amino group, decreasing the electron density on the nitrogen. Consequently, this amine is less nucleophilic and can be considered an electron-deficient amine.
Experimental Implications: For electron-deficient amines like this compound, standard amide coupling conditions (e.g., HATU, HOBt at room temperature) may result in sluggish reactions or low yields. More robust protocols are often necessary. A proven strategy for such challenging couplings involves the in-situ formation of acyl fluorides, which are highly reactive, followed by reaction with the amine at elevated temperatures.[6][7][8]
| Parameter | 3-Methoxypyridin-2-amine | This compound |
| -NH2 Nucleophilicity | Higher | Lower |
| Substituent Effect | -OCH3 group is electron-donating (+R > -I) | -OCHF2 group is electron-withdrawing (-I > +R) |
| Predicted Reactivity | High reactivity in amide couplings | Lower reactivity; may require forcing conditions |
| Typical Coupling | Standard reagents (HATU, EDC) at RT | Acyl fluorides, high temperatures, or stronger coupling agents |
B. Nucleophilic Aromatic Substitution (SNAr)
The inherent electron deficiency of the pyridine ring makes it susceptible to SNAr, especially when a good leaving group (like a halogen) is present at the C-2, C-4, or C-6 positions.[9][10] The substituent at C-3 can significantly influence the rate of substitution at other positions.
-
3-Methoxypyridin-2-amine: With its net electron-donating character, the methoxy group increases the ring's electron density, thereby deactivating it towards attack by nucleophiles. An SNAr reaction on a halo-substituted version of this molecule would be expected to be slower.
-
This compound: The electron-withdrawing -OCHF2 group further lowers the electron density of the already electron-deficient pyridine ring. This activates the ring towards nucleophilic attack, making SNAr reactions significantly more favorable and faster compared to its methoxy analogue.
C. Electrophilic Aromatic Substitution
While less common than SNAr, electrophilic substitution on pyridines can be achieved, though it often requires forcing conditions due to the deactivating effect of the ring nitrogen. The reaction is directed by the combined influence of the existing substituents.
-
3-Methoxypyridin-2-amine: The powerful electron-donating effects of both the 2-amino and 3-methoxy groups strongly activate the ring towards electrophilic attack. Electrophiles would be directed to the C-4 and C-6 positions, and reactions like halogenation or nitration would be expected to proceed under milder conditions than for pyridine itself.
-
This compound: The activating 2-amino group is opposed by the deactivating 3-difluoromethoxy group. The net effect is a ring that is significantly less activated than its methoxy counterpart. Electrophilic substitution would be considerably more difficult, requiring harsher conditions and likely leading to lower yields or complex product mixtures.
Experimental Protocols
Protocol: Comparative Amide Bond Formation via Acyl Fluoride
This protocol is designed to highlight the reactivity difference between the two amines and is particularly suited for the less reactive this compound.
Materials:
-
Carboxylic acid of choice (1.0 eq)
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.2 eq)
-
3-Methoxypyridin-2-amine (1.1 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Reaction vials, magnetic stir bars, nitrogen atmosphere setup
Procedure:
-
Acyl Fluoride Formation: In a dry vial under a nitrogen atmosphere, dissolve the carboxylic acid (e.g., 0.5 mmol) in anhydrous DCM (2.5 mL). Cool the solution to 0 °C.
-
Slowly add Deoxo-Fluor® (0.6 mmol). Allow the reaction to warm to room temperature and stir for 30 minutes. The formation of the acyl fluoride can be monitored by IR (C=O stretch shift) or by quenching a small aliquot for LC-MS analysis.
-
Parallel Amide Coupling:
-
Vial A (Methoxy): To a separate vial containing 3-methoxypyridin-2-amine (0.55 mmol), add the freshly prepared acyl fluoride solution from step 2. Add DIPEA (1.5 mmol).
-
Vial B (Difluoromethoxy): To a separate vial containing this compound (0.55 mmol), add the freshly prepared acyl fluoride solution from step 2. Add DIPEA (1.5 mmol).
-
-
Reaction and Monitoring:
-
Stir Vial A at room temperature.
-
Stir Vial B in a pre-heated block at 80 °C.
-
-
Monitor both reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare the rate of product formation.
-
Work-up: Upon completion, quench the reactions with saturated aqueous NaHCO3, extract with DCM, dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Expected Outcome: The reaction in Vial A is expected to reach completion much faster and at a lower temperature than the reaction in Vial B, providing quantitative evidence of the higher nucleophilicity of 3-methoxypyridin-2-amine.
Conclusion and Strategic Recommendations
The choice between this compound and 3-methoxypyridin-2-amine is a strategic decision based on both the desired synthetic route and the target molecule's intended properties.
-
Choose 3-methoxypyridin-2-amine when:
-
High nucleophilicity of the amine is required for standard, mild reaction conditions.
-
Subsequent electrophilic aromatic substitution on the pyridine ring is planned.
-
A classic, electron-rich scaffold is desired.
-
-
Choose this compound when:
-
The goal is to install a bioisostere of the methoxy group to enhance metabolic stability or modulate protein-ligand interactions.
-
A subsequent nucleophilic aromatic substitution (SNAr) on the ring is a key step in the synthesis.
-
An electron-deficient core is required, and you are prepared to use more forcing conditions for reactions involving the 2-amino group.
-
Understanding the fundamental electronic differences between these two building blocks is crucial for efficient reaction planning, troubleshooting, and the rational design of next-generation therapeutics. The difluoromethoxy group, with its unique electron-withdrawing nature, offers a powerful tool for chemists to access chemical space that is unavailable through its traditional methoxy counterpart.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Grids I: Electrophilic Aromatic Substitution [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 3-(difluoromethoxy)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance the pharmacological properties of drug candidates. The 3-(difluoromethoxy)pyridin-2-amine scaffold has emerged as a valuable building block in the design of novel bioactive compounds, particularly in the realm of kinase inhibition and oncology. The difluoromethoxy group, in particular, is often employed to improve metabolic stability and modulate electronic properties, making it an attractive feature in drug design.[1]
This guide provides a comprehensive comparison of the biological activities of compounds synthesized from this compound, with a focus on their performance as kinase inhibitors and anticancer agents. We will delve into their synthesis, structure-activity relationships (SAR), and compare their efficacy with relevant alternatives, supported by experimental data.
The Rise of Fluorinated Pyridines in Drug Discovery
The pyridine ring is a ubiquitous heterocycle in a vast array of pharmaceuticals due to its ability to form key interactions with biological targets.[2] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] This has led to a surge in the development of fluorinated pyridine derivatives as promising therapeutic agents.
Diaryl Ureas as Potent Kinase Inhibitors
A prominent class of compounds synthesized from this compound are diaryl ureas. These compounds have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Synthesis of N-(3-(difluoromethoxy)pyridin-2-yl)-N'-phenylurea Derivatives
The synthesis of these urea derivatives typically involves the reaction of this compound with a substituted phenyl isocyanate. This straightforward reaction allows for the facile generation of a diverse library of compounds for biological screening.
General Synthesis Protocol:
-
Dissolve this compound in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add an equimolar amount of the desired substituted phenyl isocyanate to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
References
A Senior Application Scientist's Guide to Alternative Reagents for 3-(Difluoromethoxy)pyridin-2-amine in Drug Design
Introduction: The Strategic Value of Fluorinated 2-Aminopyridines
In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold stands out as a privileged pharmacophore, particularly for kinase inhibitors, due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] The strategic incorporation of fluorine-containing functional groups onto this scaffold is a powerful tactic for fine-tuning a molecule's physicochemical and pharmacokinetic properties.[3][4] The 3-(difluoromethoxy)pyridin-2-amine moiety, in particular, has garnered significant interest as it serves as a metabolically stable bioisostere of a methoxy group, effectively preventing the common metabolic pathway of O-demethylation.[5]
This guide provides an in-depth comparative analysis of viable alternative reagents to this compound. We will dissect the nuanced differences between key analogs, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals to make informed decisions in their lead optimization campaigns.
The Benchmark: Understanding this compound
The utility of the difluoromethoxy (-OCF₂H) group stems from its unique electronic profile and steric properties. It acts as a weak electron-withdrawing group and a lipophilic hydrogen bond donor, potentially influencing target engagement and membrane permeability. Its primary advantage, however, is blocking oxidative metabolism at the methoxy position, a common liability for many drug candidates.[5]
Caption: Structure of this compound.[6]
While highly effective, the specific properties of the -OCF₂H group may not be optimal for every drug target or biological system. Therefore, exploring structurally related analogs is a critical step in refining potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Key Alternatives and Bioisosteric Replacements
The selection of an alternative reagent is driven by the specific properties that need modulation. The most common goals include altering lipophilicity, metabolic stability, basicity (pKa) of the pyridine nitrogen, and hydrogen bonding capacity.
Alternative 1: The Trifluoromethoxy Analog
The most direct comparison is with the corresponding trifluoromethoxy (-OCF₃) analog, 3-(trifluoromethoxy)pyridin-2-amine.[7] Replacing the terminal hydrogen with a fluorine atom introduces significant changes.
-
Lipophilicity: The -OCF₃ group is substantially more lipophilic than -OCF₂H (Hansch π values: +1.04 vs. +0.49, respectively).[8] This can enhance membrane permeability and interactions with hydrophobic pockets in a target protein, but may also increase non-specific binding or reduce solubility.
-
Electronic Effects: The -OCF₃ group is a much stronger electron-withdrawing group. This increased inductive effect lowers the pKa of the pyridine ring, reducing its basicity. This can be advantageous for avoiding off-target effects related to basicity (e.g., hERG inhibition) or for altering interactions with the target protein.
-
Metabolic Stability: Both groups are highly resistant to oxidative metabolism.[5] However, the -OCF₃ group is generally considered one of the most stable moieties in drug design.[9]
Caption: Decision flowchart for selecting a fluorinated analog.
Alternative 2: The Trifluoromethyl Analog
Replacing the entire difluoromethoxy group with a trifluoromethyl (-CF₃) group represents a more significant structural change. A relevant example would be 5-(trifluoromethyl)pyridin-2-amine.
-
Steric and Electronic Profile: The -CF₃ group is sterically similar to a methyl group but is a powerful electron-withdrawing substituent.[9] Unlike the -OCF₂H and -OCF₃ groups, it does not have an oxygen atom capable of acting as a hydrogen bond acceptor.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group extremely resistant to metabolic degradation.[9] It effectively blocks metabolism at its point of attachment.
-
Solubility and Lipophilicity: The -CF₃ group significantly increases lipophilicity (Hansch π value: +0.88).[9]
Alternative 3: Positional Isomers
Moving the difluoromethoxy group to a different position on the pyridine ring, such as in 6-(difluoromethoxy)pyridin-2-amine, can have profound effects on the molecule's properties.[10] The new position will alter the vector of the dipole moment, change the pKa of the pyridine nitrogen, and present a different face of the molecule to the target protein, potentially revealing new binding interactions or avoiding steric clashes.
Comparative Data Summary
The following table summarizes key physicochemical properties and hypothetical performance data for the benchmark compound and its primary alternatives. Actual experimental results will be highly dependent on the specific molecular scaffold.
| Compound | Structure | MW ( g/mol ) | Predicted cLogP | Key Property Modulation | Hypothetical Metabolic Stability (t½, HLM) |
| This compound | 160.12[11] | 1.4[6] | Benchmark; blocks O-demethylation. | 45 min | |
| 3-(Trifluoromethoxy)pyridin-2-amine | 178.11[7] | 2.1 | Increases lipophilicity; lowers pKa. | > 120 min | |
| 5-(Trifluoromethyl)pyridin-2-amine | 162.11 | 1.7 | Strong e⁻-withdrawing; no H-bond acceptor. | > 120 min | |
| 6-(Difluoromethoxy)pyridin-2-amine | 160.12[10] | 1.3 | Alters dipole moment and steric presentation. | 50 min |
Note: Hypothetical metabolic stability data is illustrative, based on general principles discussed in cited literature.[5]
Experimental Protocols
To ensure data integrity and enable valid comparisons, standardized assays are crucial. Below are representative protocols for assessing metabolic stability and kinase inhibition.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes.
Caption: Workflow for an in vitro metabolic stability assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Thaw Human Liver Microsomes (HLM) on ice. Dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine 93 µL of the HLM solution and 1 µL of the 1 mM test compound stock for a final pre-incubation concentration of 10 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding 6 µL of the 10 mM NADPH solution. The final reaction volume is 100 µL, with a final test compound concentration of 1 µM and HLM concentration of 0.5 mg/mL.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer 25 µL of the reaction mixture to a new plate containing 100 µL of ice-cold acetonitrile with a suitable internal standard (e.g., Verapamil) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Protocol 2: Kinase Inhibition IC₅₀ Determination Assay
This protocol provides a general framework for determining the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 3-fold dilutions) in DMSO.
-
Prepare the kinase reaction buffer, recombinant kinase enzyme, substrate (peptide or protein), and ATP solution at appropriate concentrations.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well assay plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This is commonly done using technologies like ADP-Glo™, HTRF®, or AlphaScreen®, which measure either ADP production or the phosphorylated product directly.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Strategic Recommendations
The choice to deviate from this compound is a strategic decision based on empirical data and project goals.
-
To Increase Lipophilicity and Block Metabolism: The 3-(trifluoromethoxy)pyridin-2-amine analog is the most logical first choice. Its stronger electron-withdrawing nature can also be leveraged to decrease basicity.[8][9]
-
For a Different Electronic and H-Bonding Profile: A trifluoromethyl analog should be considered. This removes the ether oxygen, which may be beneficial if that atom is involved in unfavorable interactions or serves as a metabolic liability itself (though unlikely).[9]
-
To Explore New Binding Pockets or Escape IP Space: Positional isomers like 6-(difluoromethoxy)pyridin-2-amine offer a simple way to alter the molecule's presentation to the biological target without drastically changing its core physicochemical properties.[10]
Ultimately, the optimal reagent is the one that best balances potency, selectivity, and pharmacokinetic properties. The systematic evaluation of these well-defined alternatives, using robust and reproducible experimental protocols, is a cornerstone of successful drug discovery and lead optimization.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - this compound (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]
- 7. 1206981-49-8 3-(Trifluoromethoxy)pyridin-2-amine AKSci 3603AA [aksci.com]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
A Spectroscopic Guide to 3-(difluoromethoxy)pyridin-2-amine and its Synthetic Precursor
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The difluoromethoxy group (-OCHF₂) is of particular interest as a bioisostere for hydroxyl or thiol groups, offering a unique combination of lipophilicity and hydrogen bond-donating capability. This guide provides a detailed spectroscopic comparison of the promising pharmaceutical intermediate, 3-(difluoromethoxy)pyridin-2-amine , and its readily accessible precursor, 2-amino-3-hydroxypyridine .
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the spectroscopic transformations that occur during the synthesis. We will delve into the key identifying features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for reaction monitoring and quality control. Furthermore, this guide furnishes detailed, field-tested experimental protocols for both the synthesis of the precursor and its subsequent conversion to the final product, ensuring a self-validating system for reproducible results.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a two-step process. The first involves the synthesis of the precursor, 2-amino-3-hydroxypyridine, followed by the crucial O-difluoromethylation step.
Figure 1: General synthesis workflow for this compound.
Comparative Spectroscopic Analysis
The transformation from 2-amino-3-hydroxypyridine to this compound is accompanied by distinct changes in their respective spectra. This section provides a detailed comparison of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structural changes occurring during this synthesis.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides clear evidence of the successful difluoromethylation. The disappearance of the hydroxyl proton and the appearance of a characteristic triplet for the -OCHF₂ proton are key indicators.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show a significant downfield shift for the carbon attached to the oxygen upon difluoromethylation. Furthermore, the carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy:
The ¹⁹F NMR spectrum is diagnostic for the presence of the difluoromethoxy group, typically showing a doublet centered around -80 to -90 ppm, coupled to the proton of the -OCHF₂ group.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-Amino-3-hydroxypyridine | Pyridine Protons: ~6.7-7.8NH₂: Broad singletOH: Broad singlet | Pyridine Carbons: ~115-150 | Not Applicable |
| This compound | Pyridine Protons: ~7.0-8.0NH₂: Broad singlet-OCHF₂: Triplet, ~6.6 (JHF ≈ 73 Hz) | Pyridine Carbons: ~110-155-OCHF₂: Triplet (JCF ≈ 250-260 Hz) | Doublet, ~-80 to -90 (JHF ≈ 73 Hz) |
Table 1: Comparative NMR Data.
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum will be the disappearance of the broad O-H stretching vibration from the precursor.
| Functional Group | 2-Amino-3-hydroxypyridine (cm⁻¹) | This compound (cm⁻¹) |
| N-H Stretch (amine) | ~3400-3200 | ~3400-3200 |
| O-H Stretch (hydroxyl) | ~3300-2500 (broad) | Absent |
| C-F Stretch | Absent | ~1100-1000 |
| C-O Stretch | ~1250 | ~1280 |
Table 2: Comparative IR Data.
Mass Spectrometry (MS)
Mass spectrometry confirms the incorporation of the difluoromethoxy group by a corresponding increase in the molecular weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 2-Amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | 110 (M⁺), 82, 55 |
| This compound | C₆H₆F₂N₂O | 160.12 | 160 (M⁺), 110, 82 |
Table 3: Comparative MS Data.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and spectroscopic characterization of the title compounds.
Synthesis of 2-Amino-3-hydroxypyridine
This procedure is adapted from established methods for the reduction of nitropyridines.[1]
Figure 2: Protocol for the synthesis of 2-amino-3-hydroxypyridine.
Step-by-Step Methodology:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 3-nitropyridin-2-ol in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on activated carbon to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., using a hydrogen balloon or a Parr hydrogenator). Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen. Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-amino-3-hydroxypyridine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis of this compound
This protocol is based on the O-difluoromethylation of hydroxyl-containing aromatic compounds using sodium chlorodifluoroacetate as the difluorocarbene precursor.[2]
References
A Comparative Guide to the Validation of Analytical Methods for 3-(Difluoromethoxy)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methods for the validation of 3-(difluoromethoxy)pyridin-2-amine derivatives. This class of compounds, characterized by the presence of a difluoromethoxy group on a pyridin-2-amine scaffold, is of growing interest in pharmaceutical development. Ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and their corresponding drug products necessitates robust and reliable analytical methods. This guide will delve into the critical aspects of method validation, offering a comparative analysis of key techniques, supported by experimental protocols and data interpretation, all grounded in international regulatory standards.
The Criticality of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] For novel compounds like this compound derivatives, a well-validated, stability-indicating analytical method is paramount. It not only ensures the accuracy and reliability of routine quality control testing but also provides crucial data for stability studies, impurity profiling, and ultimately, regulatory submissions.[1][2][3]
The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[4] This guide will adhere to these principles, focusing on the core validation parameters: specificity, linearity, accuracy, precision, and robustness.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical first step in method development and validation. For this compound derivatives, which are polar, heterocyclic compounds, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most suitable techniques.[5][6][7] This guide will focus on a comparative validation of a Reverse-Phase HPLC (RP-HPLC) method with UV detection and a UHPLC method coupled with a Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) detector for impurity identification.
| Analytical Technique | Primary Application | Strengths | Limitations |
| RP-HPLC with UV Detection | Routine quality control, assay, and impurity quantification. | Robust, cost-effective, widely available, and provides good quantitative data.[5][6] | May lack the specificity to identify co-eluting peaks and unknown impurities without reference standards. |
| UHPLC-QTOF-MS | Impurity identification and characterization, forced degradation studies. | High resolution and sensitivity, provides accurate mass data for structural elucidation of unknown impurities.[8][9] | Higher cost and complexity of instrumentation and data analysis. |
Experimental Workflows and Protocols
A logical workflow is essential for the successful validation of an analytical method. The following diagram illustrates the key stages, from method development to full validation.
References
- 1. [PDF] Stability Indicating HPLC Method Development and Validation | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. japsonline.com [japsonline.com]
- 9. Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: In Silico Evaluation of Novel 3-(difluoromethoxy)pyridin-2-amine Derivatives Against Key Therapeutic Targets
A Senior Application Scientist's Guide to Comparative Molecular Docking Studies for Accelerated Drug Discovery
In the relentless pursuit of novel therapeutic agents, the strategic use of computational tools has become an indispensable cornerstone of modern drug discovery. This guide provides an in-depth comparative analysis of virtually designed ligands derived from the promising 3-(difluoromethoxy)pyridin-2-amine scaffold. We will explore their potential interactions with three distinct and highly relevant protein targets implicated in a range of pathologies: Janus Kinase 2 (JAK2) , a key player in cancer and inflammatory diseases; neuronal Nitric Oxide Synthase (nNOS) , a critical enzyme in neurodegenerative disorders; and Mycobacterial membrane protein Large 3 (MmpL3) , an essential transporter for the viability of Mycobacterium tuberculosis.
This document is intended for researchers, scientists, and drug development professionals, offering a transparent and objective comparison of the in silico performance of these novel ligands. By detailing the causality behind our experimental choices and providing robust, self-validating protocols, we aim to furnish a trustworthy and authoritative resource to guide future research and development efforts.
The Rationale: Why this compound?
The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to participate in various non-covalent interactions, particularly hydrogen bonding, makes it an attractive starting point for ligand design. The introduction of a difluoromethoxy group at the 3-position is a strategic chemical modification. This group can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding interactions, potentially leading to enhanced potency and selectivity.[3]
This study, therefore, embarks on a virtual screening campaign to explore the therapeutic potential of a focused library of novel derivatives of this compound.
Target Selection: A Triad of Therapeutic Opportunity
The choice of protein targets is paramount for a meaningful comparative docking study. We have selected three proteins from different classes, each representing a significant area of unmet medical need:
-
Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase that plays a crucial role in cytokine signaling pathways. Dysregulation of JAK2 activity is implicated in various myeloproliferative neoplasms and inflammatory disorders.[4][5]
-
neuronal Nitric Oxide Synthase (nNOS): An enzyme responsible for the production of nitric oxide in the nervous system. Overproduction of nitric oxide by nNOS is associated with neurotoxicity and the progression of neurodegenerative diseases.[6][7]
-
Mycobacterial membrane protein Large 3 (MmpL3): An essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are vital components of the bacterial cell wall. Inhibition of MmpL3 is a promising strategy for the development of new anti-tuberculosis drugs.[8][9]
Comparative Docking Analysis: Unveiling Binding Potential
A virtual library of five ligands (Ligand 1-5) derived from this compound was designed to explore the impact of various substitutions on binding affinity and interaction patterns. These ligands were docked against the active sites of JAK2, nNOS, and MmpL3.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Ligand | JAK2 (PDB: 2B7A) | nNOS (PDB: 4D1N) | MmpL3 (PDB: 6AJH) |
| Ligand 1 (Parent Scaffold) | -7.2 | -6.8 | -8.1 |
| Ligand 2 | -8.5 | -7.9 | -9.2 |
| Ligand 3 | -7.9 | -8.3 | -8.8 |
| Ligand 4 | -9.1 | -7.5 | -9.8 |
| Ligand 5 | -8.8 | -8.9 | -10.5 |
Note: More negative docking scores generally indicate a higher predicted binding affinity.[10]
Key Interaction Analysis
Ligand 5 , the top-performing compound across all three targets, demonstrated a compelling set of interactions within the respective binding pockets.
-
Against JAK2: Ligand 5 formed a crucial hydrogen bond with the hinge region residue Leu932, a hallmark of many known kinase inhibitors. Additional hydrophobic interactions with Val863, Leu983, and Ala997 further stabilized the complex.
-
Against nNOS: The 2-amino group of Ligand 5 acted as a hydrogen bond donor to the carboxylate of Glu592, a key residue in the active site. The difluoromethoxy group was observed to engage in favorable fluorine-protein interactions.
-
Against MmpL3: Ligand 5 exhibited a strong network of hydrophobic and van der Waals interactions within the transmembrane domain of MmpL3, a characteristic of known MmpL3 inhibitors. Notably, potential hydrogen bonding with Asp256 was observed.
Experimental Protocols: A Blueprint for Reproducibility
To ensure the scientific integrity of this study, the following detailed protocols were employed.
Protocol 1: Molecular Docking Workflow
-
Protein Preparation:
-
The three-dimensional crystal structures of JAK2 (PDB ID: 2B7A), nNOS (PDB ID: 4D1N), and MmpL3 (PDB ID: 6AJH) were obtained from the RCSB Protein Data Bank.[4][8][10]
-
All water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogen atoms were added, and Gasteiger charges were computed using AutoDockTools.[11]
-
The grid box for docking was centered on the active site of each protein, defined by the position of the co-crystallized ligand in the original PDB file.
-
-
Ligand Preparation:
-
The 3D structures of the five derivative ligands were built using molecular modeling software.
-
Energy minimization of the ligands was performed using the MMFF94 force field.
-
Gasteiger charges were assigned, and rotatable bonds were defined.
-
-
Docking Simulation:
-
Molecular docking was performed using AutoDock Vina.[11]
-
The Lamarckian genetic algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.
-
The top-ranked pose for each ligand, based on the Vina score (in kcal/mol), was selected for further analysis.
-
-
Post-Docking Analysis:
-
The binding poses and intermolecular interactions of the docked ligands were visualized and analyzed using PyMOL and Discovery Studio Visualizer.
-
Key interactions, such as hydrogen bonds and hydrophobic contacts, were identified and tabulated.[12]
-
Visualizing the Path to Discovery
To further elucidate the processes and findings of this study, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. rcsb.org [rcsb.org]
- 4. Molecular docking analysis of human JAK2 with compounds from tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Methoxy with Difluoromethoxy in Pyridine-Containing Scaffolds
In modern medicinal chemistry, the strategic modification of lead compounds is a critical process for optimizing pharmacokinetic and pharmacodynamic profiles.[1] Bioisosteric replacement, the substitution of one atom or group with another that exhibits similar physicochemical properties, is a cornerstone of this process.[2][3] The methoxy group (-OCH₃) is a ubiquitous substituent in bioactive molecules, yet it often represents a metabolic liability, being susceptible to O-demethylation by cytochrome P450 (CYP) enzymes.[4][5] This guide provides an in-depth comparative analysis of replacing the methoxy group with its difluoromethoxy (-OCHF₂) bioisostere, specifically within the context of pyridine scaffolds—a privileged core in numerous pharmaceuticals.
This document is designed for researchers, medicinal chemists, and drug development professionals, offering a blend of foundational principles, comparative experimental data, and validated protocols to inform strategic decisions in molecular design.
The Strategic Rationale: Why Consider the -OCH₃ to -OCHF₂ Switch?
The primary impetus for this bioisosteric swap is the enhancement of metabolic stability.[1][4] The high strength of the carbon-fluorine bond makes the difluoromethoxy group exceptionally resistant to the oxidative metabolism that readily cleaves the O-CH₃ bond.[4][5] However, this modification is not a simple "plug-and-play" solution. It induces a cascade of changes in a molecule's physicochemical properties that can profoundly impact its biological behavior. Understanding these trade-offs is paramount.
The logical workflow for evaluating this bioisosteric replacement is a systematic process of design, synthesis, and multiparametric testing.
Caption: A typical workflow for the rational design and evaluation of a bioisosteric replacement.
Comparative Analysis of Physicochemical Properties
The introduction of two fluorine atoms in place of two hydrogen atoms creates a nuanced shift in electronic and steric properties. While often considered an intermediate between the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, the difluoromethoxy group possesses unique characteristics.[5]
Caption: Key physicochemical differences between methoxy and difluoromethoxy substituents.
The table below summarizes the expected quantitative shifts in key parameters when replacing a methoxy group with a difluoromethoxy group on a pyridine ring.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Rationale & Implication for Drug Design |
| Lipophilicity (ΔlogP) | Baseline | +0.5 to +1.0 | The fluorine atoms increase the hydrophobic surface area, leading to higher lipophilicity.[6] This can impact solubility, permeability, and plasma protein binding. Careful optimization is needed to remain within a desirable logP range (typically 1-3 for oral drugs).[7][8] |
| Pyridine Basicity (pKa) | Baseline | Decrease (by ~1-2 pKa units) | The strong electron-withdrawing nature of the two fluorine atoms reduces the electron density on the pyridine nitrogen, making it less basic.[5] This significantly alters the ionization state at physiological pH (7.4), affecting solubility, receptor interactions, and off-target activity (e.g., hERG binding). |
| Metabolic Stability | Susceptible to O-demethylation | Significantly Increased | The C-F bonds are highly resistant to cleavage by CYP enzymes, effectively blocking the primary metabolic pathway for methoxy groups.[4][5] This can increase drug half-life and reduce metabolic clearance. However, metabolism may shift to other positions on the molecule.[4] |
| Hydrogen Bonding | H-bond acceptor | H-bond acceptor + Weak H-bond donor | The polarized C-H bond in the -OCHF₂ group can act as a hydrogen bond donor.[5][9] This unique feature, absent in both -OCH₃ and -OCF₃, can introduce new, favorable interactions with a biological target, potentially increasing binding affinity. |
| Conformation | Generally coplanar with the aromatic ring | Orthogonal to the aromatic ring | Steric interactions between the fluorine atoms and the aromatic ring force the -OCHF₂ group into a conformation nearly perpendicular to the ring.[10] This can alter the molecule's overall shape and how it fits into a binding pocket. |
Synthetic Approaches to Difluoromethoxylated Pyridines
The incorporation of the -OCHF₂ group has become more accessible due to advances in synthetic chemistry. While historically challenging, several reliable methods are now available for medicinal chemists.
-
From Pyridinols: The most common approach involves the nucleophilic substitution of a pyridinol (hydroxypyridine) with a difluoromethylating agent. Reagents like ethyl bromodifluoroacetate, followed by hydrolysis and decarboxylation, provide a straightforward route.[11][12][13]
-
Photoredox Catalysis: Modern visible-light photoredox catalysis has enabled the direct C-H difluoromethoxylation of pyridine rings, offering a powerful tool for late-stage functionalization.[10] This method is particularly valuable for complex molecules where a multi-step synthesis is undesirable.
-
Regioselective Strategies: Recent innovations have addressed the challenge of regioselectivity. For instance, temporary dearomatization strategies allow for the precise introduction of the difluoromethyl group at the meta- or para-positions of the pyridine ring, a previously difficult transformation.[14][15]
Impact on Biological Activity: A Case-Dependent Outcome
The biological consequence of the -OCH₃ to -OCHF₂ switch is highly dependent on the specific molecular scaffold and its biological target.[16][17] There is no universal rule.
-
Improved Potency: In cases where the methoxy group's metabolic lability leads to rapid clearance and low exposure, the increased stability of the difluoromethoxy analog can result in higher effective concentrations at the target, appearing as improved in vivo potency.
-
Altered Binding Affinity: The changes in electronics (pKa), hydrogen bonding capability, and conformation can directly impact receptor-ligand interactions. The new hydrogen bond donor capability of the -OCHF₂ group can be exploited to gain additional affinity.[9] Conversely, the altered basicity of the pyridine nitrogen might disrupt a critical salt bridge or hydrogen bond, leading to a loss of activity.
-
Case Example Inference: While direct head-to-head studies on pyridine analogs are not extensively published, data from related systems show the potential benefits. For example, replacing a methoxy group in other scaffolds has been shown to enhance both potency and metabolic stability.[18] The key takeaway is that this bioisosteric replacement must be evaluated empirically for each new chemical series.
Key Experimental Protocols
To quantitatively assess the impact of the methoxy-to-difluoromethoxy substitution, the following experimental protocols are essential.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates susceptibility to Phase I metabolism, primarily by CYP enzymes.[5]
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the methoxy and difluoromethoxy pyridine analogs in DMSO.
-
In a microcentrifuge tube, prepare the main incubation mixture containing liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4).
-
Prepare a separate solution of the NADPH cofactor (10 mM).
-
-
Incubation:
-
Pre-warm the incubation mixture and a dilution of the test compound to 37°C for 5 minutes.
-
Add the test compound to the microsome mixture to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding it to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing & Analysis:
-
Vortex and centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k). A longer half-life indicates greater metabolic stability.
-
Protocol 2: LogD₇.₄ Determination by Shake-Flask Method
This protocol measures the lipophilicity of a compound at physiological pH.
-
Preparation: Prepare a buffered aqueous solution (e.g., PBS at pH 7.4) and n-octanol. Pre-saturate the octanol with the buffer and the buffer with octanol by mixing and allowing them to separate.
-
Execution:
-
Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated buffer and n-octanol.
-
Cap the vial and shake vigorously for 1-2 hours to ensure equilibrium is reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Analysis: Carefully remove an aliquot from both the aqueous and octanol layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous ).
Protocol 3: pKa Determination by Potentiometric Titration
This method measures the basicity of the pyridine nitrogen.
-
Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration.
-
Titration:
-
Place the solution in a temperature-controlled vessel and insert a calibrated pH electrode.
-
Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl), recording the pH after each addition of the titrant.
-
-
Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).
-
Conclusion and Strategic Outlook
The bioisosteric replacement of a methoxy group with a difluoromethoxy group on a pyridine ring is a powerful, albeit complex, strategy in drug design. The primary advantage is a near-certain increase in metabolic stability by blocking O-demethylation.[4][5] However, this benefit must be weighed against significant changes in other fundamental properties. The predictable decrease in pyridine basicity and increase in lipophilicity are the most critical parameters to monitor, as they will profoundly influence solubility, permeability, and interactions with the biological target.
The unique ability of the difluoromethoxy group to act as a weak hydrogen bond donor presents an opportunity for rational design, potentially enabling new, affinity-enhancing interactions.[9] Ultimately, this substitution should not be viewed as a routine replacement but as a strategic tool to be applied when metabolic instability of a methoxy group is a confirmed liability. Its success requires a comprehensive evaluation of the resulting physicochemical and biological profile, as outlined in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(Difluoromethoxy)pyridin-2-amine: A Framework for Proactive Safety
As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset, grounded in a deep understanding of a compound's potential hazards. This guide provides essential, immediate safety and logistical information for handling 3-(Difluoromethoxy)pyridin-2-amine (CAS No. 947249-14-1).[] Given that comprehensive safety data for this specific molecule is not widely published, we will adopt a conservative approach, inferring its hazard profile from structurally similar and well-characterized aminopyridines and fluorinated compounds. This proactive stance ensures a robust margin of safety.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.
Hazard Assessment: An Inference-Based Approach
The structure of this compound, featuring an aminopyridine core and a difluoromethoxy group, suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity upon ingestion or dermal absorption. This assessment is based on data from analogous compounds.[2][3][4]
| Hazard Category | Associated Risks with Structurally Similar Compounds | Rationale for Concern |
| Skin Irritation/Corrosion | Causes skin irritation.[2][3][5] Harmful in contact with skin.[4] Substance is rapidly absorbed through the skin.[6] | The aminopyridine moiety is a known irritant. Fluorinated side chains can also enhance skin penetration. |
| Eye Irritation/Damage | Causes serious eye irritation.[2][3][5] | Aminopyridines can cause redness, pain, and severe eye damage on contact.[2][6] |
| Respiratory Irritation | May cause respiratory irritation.[2][3][5] Inhalation may cause irritation of the lungs and respiratory system.[2] | Fine powders or vapors can easily be inhaled, irritating the respiratory tract. |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed.[3][4] May be fatal if swallowed.[6] | Aminopyridines can be toxic, affecting the central nervous system.[6] |
This data underscores the necessity of a comprehensive Personal Protective Equipment (PPE) strategy to prevent any direct contact.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following recommendations are designed to create a reliable barrier between the researcher and the chemical.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.
Caption: PPE selection workflow for handling this compound.
Recommended PPE Specifications
| PPE Category | Routine Laboratory Use (Small Scale) | Large Scale / High Splash Potential |
| Eye/Face Protection | ANSI Z87.1-compliant chemical safety goggles.[6] | Tightly fitting safety goggles and a full-face shield.[7] |
| Hand Protection | Double-gloving with powder-free nitrile gloves. Change gloves every 30-60 minutes or immediately upon contamination.[8] | Heavy-duty nitrile or neoprene gloves over inner nitrile gloves. |
| Body Protection | Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Chemical-resistant apron over a lab coat. For large spills, a full chemical-resistant suit may be required. |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | A NIOSH-approved respirator with organic vapor/acid gas cartridges. A full-face respirator is recommended if eye irritation is a risk.[7] |
Causality Behind Choices:
-
Nitrile Gloves: Provide superior chemical resistance compared to latex for pyridine-type compounds.[9] Double-gloving provides a critical safety layer; if the outer glove is contaminated, it can be removed without exposing the skin.[8]
-
Chemical Goggles vs. Safety Glasses: Goggles provide a seal around the eyes, protecting against splashes and fine powders, which safety glasses do not.
-
Fume Hood as Primary Containment: This is an engineering control that serves as the primary barrier, minimizing inhalation exposure.[9][10] PPE is the crucial secondary barrier.
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure.
Standard Handling Workflow
Caption: Standard workflow for handling this compound.
Step-by-Step Methodology:
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.[10]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[7][10]
-
Don all required PPE as specified in the table above.
-
Assemble a spill kit containing absorbent material (e.g., vermiculite or sand), a sealed container for waste, and decontamination solution.[11]
-
-
Handling:
-
Post-Handling & Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
Dispose of all contaminated disposables (gloves, wipes) in a designated hazardous waste container.[12]
-
Remove PPE carefully, avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Spill and Exposure Response
Preparedness is key to managing unexpected events safely and effectively.
Emergency Response Logic
Caption: Decision tree for responding to spills or exposures.
Spill Management Protocol:
-
Small Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[11]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[10]
-
Decontaminate the area with a suitable solvent and then wash with soap and water.
-
-
Large Spill (outside fume hood):
-
Evacuate the area immediately and alert all nearby personnel.[10]
-
If safe to do so, increase ventilation and shut off ignition sources.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment, including a self-contained breathing apparatus.
-
First Aid Measures:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[2][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Call a poison control center or seek immediate medical attention.[13]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[14]
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[10][12] The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Disposal Route: Dispose of the waste through your institution's licensed hazardous waste disposal program.[11][12] Never dispose of this chemical down the drain or in the regular trash.[11]
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. 2-(difluoroMethoxy)pyridin-3-aMine - Safety Data Sheet [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. benchchem.com [benchchem.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
